4-Bromo-2,6-difluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHQWUAOIWRFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373631 | |
| Record name | 4-Bromo-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123843-67-4 | |
| Record name | 4-Bromo-2,6-difluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 4-Bromo-2,6-difluorobenzonitrile: A Technical Guide for Advanced Research
Introduction: A Versatile Building Block in Modern Chemistry
4-Bromo-2,6-difluorobenzonitrile, with the CAS number 123843-67-4, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring, provides a versatile platform for a variety of chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of the electron-withdrawing nitrile and fluorine groups, combined with the reactive bromine atom, makes this compound a valuable precursor for creating novel molecular architectures with tailored electronic and biological properties.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 123843-67-4 | [1] |
| Molecular Formula | C₇H₂BrF₂N | [1] |
| Molecular Weight | 218.00 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-83 °C | |
| Boiling Point | 200 °C at 8 mmHg | [2] |
| Solubility | Soluble in many organic solvents such as DMF, THF, and dichloromethane. | |
| Storage | Store at room temperature, protected from light. |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet in the aromatic region, corresponding to the two equivalent protons on the benzene ring. The coupling would arise from the interaction with the two adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and halogen substituents.
-
¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the fluorine environments. A single resonance is expected for the two equivalent fluorine atoms, with coupling to the adjacent protons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp absorption band around 2230 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.[3] Other significant peaks will correspond to C-F and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is a hallmark of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3] Fragmentation patterns will likely involve the loss of the bromine atom and the nitrile group.
Synthesis of this compound: Key Methodologies
Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production.
Synthesis from 3,5-Difluorobromobenzene
A common and scalable approach starts from the readily available 3,5-difluorobromobenzene.[4] This multi-step synthesis involves the formation of an intermediate aldehyde, followed by its conversion to the nitrile.
Workflow for Synthesis from 3,5-Difluorobromobenzene
Caption: Synthesis of this compound from 3,5-Difluorobromobenzene.
Detailed Protocol:
-
Directed Ortho-Metalation and Formylation: 3,5-Difluorobromobenzene is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to facilitate directed ortho-metalation. The resulting organolithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group, yielding 4-bromo-2,6-difluorobenzaldehyde. The rationale for using a strong, sterically hindered base is to achieve regioselective deprotonation at the position ortho to both fluorine atoms, which is activated by their inductive effects.
-
Conversion to Nitrile: The intermediate aldehyde is then converted to the nitrile. A common method involves the formation of an oxime by reacting the aldehyde with hydroxylamine, followed by dehydration using a reagent like acetic anhydride or formic acid to afford the final product, this compound.[2]
Synthesis from 2,6-Difluoroaniline via Sandmeyer Reaction
An alternative route utilizes 2,6-difluoroaniline as the starting material. This pathway involves a bromination step followed by a Sandmeyer reaction to introduce the nitrile group.
Workflow for Synthesis from 2,6-Difluoroaniline
Caption: Synthesis of this compound from 2,6-Difluoroaniline.
Detailed Protocol:
-
Bromination: 2,6-Difluoroaniline is first brominated at the para position to yield 4-bromo-2,6-difluoroaniline. This electrophilic aromatic substitution is directed by the activating amino group.
-
Diazotization: The resulting aniline derivative is then subjected to diazotization by treatment with sodium nitrite in the presence of a strong acid at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide (CuCN) in a Sandmeyer reaction. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism to replace the diazonium group with a nitrile group, affording this compound.[5]
Chemical Reactivity and Synthetic Applications
The trifunctional nature of this compound makes it a versatile substrate for various organic transformations, particularly in the realm of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is susceptible to displacement via palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful tool for constructing biaryl structures, which are common motifs in liquid crystals and pharmaceuticals. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling with amines.[6] This is a key transformation in the synthesis of many pharmaceutically active compounds containing arylamine moieties. The choice of phosphine ligand is crucial for the efficiency of this reaction.
Logical Flow for Cross-Coupling Reactions
Caption: Key cross-coupling reactions of this compound.
Applications in Advanced Materials and Drug Discovery
The unique structural and electronic features of this compound and its derivatives have led to their use in several high-technology fields.
Liquid Crystal Synthesis
Substituted benzonitriles are a well-established class of liquid crystalline materials. The rigid core of the benzene ring, combined with the polar nitrile group, contributes to the formation of mesophases. The fluorine and bromine substituents in this compound can be used to fine-tune the properties of the resulting liquid crystals, such as their dielectric anisotropy, viscosity, and clearing point.[4] By replacing the bromine atom through reactions like the Suzuki coupling, a wide variety of liquid crystalline compounds with tailored properties can be synthesized for use in display technologies.
Pharmaceutical and Agrochemical Intermediates
The this compound scaffold is an attractive starting point for the synthesis of biologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups. The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions. This makes the compound a valuable intermediate in the development of new pharmaceuticals, including kinase inhibitors and central nervous system (CNS) drugs, as well as in the synthesis of novel pesticides and herbicides.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or under a chemical fume hood.
-
First Aid Measures: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry place. Dispose of the chemical and its container in accordance with local regulations.
Conclusion
This compound is a strategically designed molecule that offers a wealth of opportunities for synthetic chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The insights provided in this technical guide are intended to empower researchers to leverage the full potential of this versatile building block in the development of next-generation liquid crystals, pharmaceuticals, and other advanced materials. As the demand for highly functionalized organic molecules continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable.
References
Sources
- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluorobenzonitrile from 3,5-difluorobromobenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4-Bromo-2,6-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The described methodology starts from the readily available 3,5-difluorobromobenzene and proceeds through a regioselective formylation followed by conversion to the target nitrile. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, experimental procedures, and critical process parameters.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring, offers multiple points for further chemical modification. This versatility makes it an important precursor for a range of complex molecules, including active pharmaceutical ingredients (APIs) and components for liquid crystal displays.[1][2] The strategic placement of the fluorine atoms can significantly influence the physicochemical properties of the final products, such as metabolic stability and lipophilicity, which are critical parameters in drug design.
This guide focuses on a reliable and scalable synthetic route starting from 3,5-difluorobromobenzene, emphasizing safety, efficiency, and mechanistic understanding.
Synthetic Strategy: A Two-Step Approach
The most effective and regioselective pathway for the synthesis of this compound from 3,5-difluorobromobenzene is a two-step process:
-
Directed Ortho-Metalation and Formylation: This step introduces a formyl group (-CHO) at the C4 position of the starting material to produce 4-Bromo-2,6-difluorobenzaldehyde.
-
Conversion of Aldehyde to Nitrile: The aldehyde is then converted to the corresponding nitrile (-CN) to yield the final product.
This strategy is advantageous as it avoids the use of highly toxic cyanide salts in the first step and allows for controlled, regioselective functionalization of the aromatic ring.[3]
The Underlying Principle: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic compounds.[4][5] In the case of 3,5-difluorobromobenzene, the fluorine atoms act as directing metalating groups (DMGs). Their electron-withdrawing nature increases the acidity of the adjacent ortho-protons (at C2, C4, and C6). A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), will preferentially abstract a proton from one of these positions.
The lithiation occurs predominantly at the C4 position, which is ortho to both fluorine atoms. This is due to the synergistic directing effect of the two fluorine atoms, making the C4 proton the most acidic. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, a formylating agent, to introduce the aldehyde group.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
This step involves the directed ortho-lithiation of 3,5-difluorobromobenzene followed by formylation.
Reaction Scheme:
Sources
An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzonitrile: A Key Intermediate in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-2,6-difluorobenzonitrile
This compound is a synthetically versatile aromatic compound that has garnered significant interest in various fields of chemical research and development. Its unique molecular architecture, featuring a strategically positioned bromine atom and two activating fluorine atoms on a benzonitrile scaffold, makes it a highly valuable intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and key applications, with a focus on its role in the development of pharmaceuticals and advanced materials.
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₇H₂BrF₂N.[1][2] Its structure is characterized by a benzene ring substituted with a nitrile group (-C≡N) at position 1, two fluorine atoms at positions 2 and 6, and a bromine atom at position 4. The strong electron-withdrawing nature of the nitrile group and the fluorine atoms significantly influences the electronic properties of the aromatic ring, impacting its reactivity.
Key Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Weight | 218.00 g/mol | [1][2] |
| CAS Number | 123843-67-4 | [1][2] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 78-83 °C | [1][4][5] |
| Solubility | Insoluble in water. | [6] |
| IUPAC Name | This compound | [2] |
Molecular Structure Visualization:
Caption: 2D structure of this compound.
Synthesis of this compound
A common and efficient method for the synthesis of this compound starts from the readily available 3,5-difluorobromobenzene.[7][8] This multi-step synthesis involves the formation of an intermediate aldehyde, which is then converted to the final nitrile product.
Experimental Protocol: Synthesis from 3,5-Difluorobromobenzene
This protocol is a representative synthesis and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
-
To a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) at -70°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of lithium diisopropylamide (LDA) in THF.
-
Stir the reaction mixture at -70°C for 30 minutes.
-
Slowly add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring for several hours, allowing the temperature to slowly rise to 0°C.
-
Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 10% HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Conversion of 4-Bromo-2,6-difluorobenzaldehyde to this compound
-
In a three-necked flask, combine 4-Bromo-2,6-difluorobenzaldehyde, hydroxylamine hydrochloride, and formic acid.[8]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and distill off the solvent under normal pressure.
-
Add water to the residue and continue distillation to azeotropically remove the product.
-
Cool the collected aqueous solution to room temperature to allow the product to crystallize.
-
Collect the solid product by suction filtration and wash the filter cake with water until neutral.
-
Dry the product to obtain this compound.
Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Organic Synthesis
The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to generate a wide range of biaryl and heteroaryl compounds.[9][10][11][12] These products are often key structural motifs in pharmaceuticals and liquid crystals.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active molecules.[13][14][15] this compound can be coupled with a diverse range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand to produce substituted anilines. These anilines are important precursors for a variety of pharmaceuticals.
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediate
This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[4] The difluorobenzonitrile moiety is a common feature in a number of potent and selective inhibitors of protein kinases, such as RAF kinases, which are implicated in various cancers.[16]
Liquid Crystal Materials
The rigid, polar structure of this compound and its derivatives makes them suitable components in the formulation of liquid crystal mixtures.[3] These materials are essential for the manufacturing of displays for a wide range of electronic devices.
Agrochemicals
This versatile compound also serves as an intermediate in the synthesis of novel agrochemicals, such as pesticides and herbicides.[4] The incorporation of the fluorinated aromatic ring can enhance the efficacy and selectivity of these crop protection agents.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][17] It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[6]
Conclusion
This compound is a high-value intermediate with broad applications in organic synthesis, drug discovery, and materials science. Its unique structural features and reactivity profile make it an indispensable tool for chemists and researchers. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of innovative chemical entities.
References
- Google Patents. (n.d.). CN101353317B - Preparation of this compound.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kirlikovali, K. O., Cho, E., Downard, T. J., Grigoryan, L., Han, Z., Hong, S., ... & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd (I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(34), 11625-11629.
- PubChem. (n.d.). This compound.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemcasts. (n.d.). This compound (CAS 123843-67-4) Properties | Density, Cp, Viscosity.
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Reich, H. J. (n.d.). Organic Chemistry Data.
- NIST. (n.d.). Benzonitrile, 4-bromo-.
- NIST. (n.d.). Benzonitrile, 4-bromo-.
- SpectraBase. (n.d.). 4-Bromo-2,6-difluorobenzeneboronic acid.
- Poulikakos, P. I., Zhang, C., Bollag, G., Shokat, K. M., & Rosen, N. (2011). RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF (V600E).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 2. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 123843-67-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 123843-67-4 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN101353317B - Preparation of this compound - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | 123843-67-4 | TCI AMERICA [tcichemicals.com]
An In-Depth Technical Guide to the Spectroscopic Profile of 4-Bromo-2,6-difluorobenzonitrile
A Note on Data Availability: As a Senior Application Scientist, the foundation of any technical guide is robust, verifiable experimental data. Despite a comprehensive search of chemical databases, supplier technical sheets, and scientific literature, specific experimental spectra (NMR, IR, MS) for 4-Bromo-2,6-difluorobenzonitrile are not publicly available at this time. This guide has therefore been constructed based on a combination of foundational spectroscopic principles and predictive analysis derived from the compound's structure and data from closely related analogues. All data presented herein should be considered theoretical until validated against experimentally acquired spectra.
Introduction
This compound is a halogenated aromatic nitrile, a class of compounds pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nitrile and fluorine groups, and the heavy bromine atom, which provides a reactive handle for cross-coupling reactions. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and structural integrity for any downstream process. This guide provides a detailed theoretical analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Spectroscopic Overview
The logical workflow for characterizing a molecule like this compound involves a multi-technique approach to unambiguously determine its structure.
Caption: Numbering scheme for this compound.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides the most direct probe of the fluorine environments.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Ref: CFCl₃)
| Chemical Shift (δ), ppm | Multiplicity | Assignment | Probable Coupling (J), Hz |
|---|
| ~ -105 to -115 | Triplet (t) | F-2, F-6 | JF-H ≈ 7-9 Hz |
Interpretation:
-
Symmetry: Due to molecular symmetry, the two fluorine atoms are chemically and magnetically equivalent, giving rise to a single signal.
-
Chemical Shift: The chemical shift for fluorine on an aromatic ring is highly dependent on the other substituents. For a difluoro-substituted aromatic ring, a shift in the range of -105 to -115 ppm is a reasonable estimate. [1][2]* Multiplicity: The signal is predicted to be a triplet due to coupling with the two equivalent ortho protons (H-3 and H-5).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Rationale for Experimental Choices:
-
Sampling Method: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a classic and reliable method.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~ 2235 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~ 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1480 - 1450 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1280 - 1200 | Strong | C-F Stretch | Aryl-Fluorine |
| ~ 1050 - 1000 | Strong | C-F Stretch | Aryl-Fluorine |
| ~ 800 - 700 | Strong | C-Br Stretch | Aryl-Bromine |
Interpretation:
-
Nitrile Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the nitrile (C≡N) group, expected around 2230 cm⁻¹. Its intensity and sharp nature make it easily identifiable. [3]* Aromatic C=C Stretches: Multiple bands in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-F and C-Br Stretches: The carbon-halogen stretches are also key features. The C-F stretches typically appear as strong bands in the 1300-1000 cm⁻¹ region. The C-Br stretch will appear at a much lower frequency, typically below 800 cm⁻¹, in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can give clues about the structure.
Rationale for Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that provides detailed fragmentation patterns useful for structural elucidation. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used.
Table 5: Predicted Key Mass Spectrometry Peaks (EI)
| m/z | Ion | Significance |
|---|---|---|
| 217 / 219 | [M]⁺ | Molecular Ion Peak. Shows characteristic ~1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br. |
| 191 / 193 | [M - C₂H₂]⁺ | Loss of acetylene from the ring. |
| 138 | [M - Br]⁺ | Loss of the bromine atom. |
| 112 | [M - Br - CN]⁺ | Subsequent loss of the nitrile group. |
Interpretation:
-
Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity at m/z 217 and 219. This is a definitive signature for a monobrominated compound. * Fragmentation: Under EI conditions, the molecule will fragment. The most likely initial fragmentation is the loss of the bromine atom, which is a relatively weak bond, to give a fragment at m/z 138. Further fragmentation could involve the loss of the nitrile group.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and Mass Spectrometry data. The predicted data provides a clear roadmap for researchers. The observation of a triplet in the ¹H and ¹⁹F NMR spectra, coupled with the characteristic C-F splittings in the ¹³C NMR, would strongly support the 1,2,3,5-substitution pattern. This is further corroborated by the definitive nitrile stretch in the IR spectrum and the unmistakable 1:1 isotopic doublet for the molecular ion in the mass spectrum. While this guide provides a robust theoretical framework, experimental verification remains the final arbiter of structural truth in chemical science.
References
Sources
Chemical reactivity of the bromine substituent in 4-Bromo-2,6-difluorobenzonitrile
An In-Depth Technical Guide to the Chemical Reactivity of the Bromine Substituent in 4-Bromo-2,6-difluorobenzonitrile
Abstract
This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and materials science sectors. The strategic placement of two ortho-fluorine atoms and a para-nitrile group relative to the bromine atom creates a unique electronic environment that dictates its reactivity. This guide provides a comprehensive analysis of the chemical transformations centered on the versatile carbon-bromine bond. We will explore the underlying principles and provide field-tested protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers and drug development professionals the insights needed to effectively utilize this powerful synthetic intermediate.
Molecular Architecture and Electronic Profile
This compound (CAS: 123843-67-4) is a crystalline solid with the molecular formula C₇H₂BrF₂N.[1] Its reactivity is dominated by the interplay of its substituents, which render the aromatic ring significantly electron-deficient.
-
Ortho-Fluoro Groups: The two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I) due to their high electronegativity. This effect significantly lowers the electron density of the aromatic ring, which is a critical factor for its reactivity.
-
Para-Nitrile Group: The cyano group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. It delocalizes the ring's π-electrons, further polarizing the C-Br bond and activating the entire aromatic system.
-
Bromo Group: The bromine atom at the C4 position serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making its oxidative addition to a palladium(0) catalyst kinetically favorable.[2]
This specific arrangement of potent electron-withdrawing groups (EWGs) makes the aryl bromide highly susceptible to oxidative addition, the rate-determining step in many palladium-catalyzed cycles.[2][3] Concurrently, the EWGs at the ortho and para positions strongly activate the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5][6][7]
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The C(sp²)-Br bond is the primary locus of reactivity for building molecular complexity. Palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit for forming new carbon-carbon and carbon-nitrogen bonds at this position.[8]
The general mechanism for these transformations follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[9] For this compound, this reaction enables the introduction of various aryl or vinyl groups, which is a common strategy in the synthesis of liquid crystals and pharmacologically active molecules.[10]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, entering the catalytic cycle directly as Pd(0). Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands is used; these are reduced in situ to the active Pd(0) species.[2]
-
Base: A base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common. The water is crucial for dissolving the inorganic base and assisting in the formation of the boronate "ate" complex.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >95 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | >85 |
| (Note: Data is representative and synthesized from general protocols for electron-deficient aryl bromides.) |
Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2,6-difluorobenzonitrile
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 218 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 22 mg).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[12] The reaction couples an amine with the aryl bromide, a transformation that is often challenging via classical methods like SNAr due to the conditions required.[13]
Causality Behind Experimental Choices:
-
Ligand: This is the most critical parameter. The high electron density on the this compound ring can make the final reductive elimination step difficult. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required.[14] These ligands promote the formation of a monoligated palladium species, which accelerates both oxidative addition and reductive elimination while inhibiting the formation of inactive catalyst species.[12]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H bond in the intermediate complex) without competing as a nucleophile.
-
Catalyst Precursor: Pre-formed palladium precatalysts (e.g., XPhos-Pd-G3) are often preferred. These catalysts are air-stable and highly active, ensuring efficient initiation of the catalytic cycle.
Detailed Experimental Protocol: Synthesis of 4-(Morpholino)-2,6-difluorobenzonitrile
-
Vessel Preparation: In a glovebox or under a positive flow of argon, charge an oven-dried vial with this compound (1.0 mmol, 218 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and a stir bar.
-
Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 17 mg).
-
Reagent Addition: Add anhydrous toluene (4 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by silica gel chromatography to afford the desired arylamine.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[15] This reaction is valued for its mild conditions and functional group tolerance.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[16] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.
-
Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide anion and often acts as the solvent.
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[17] These methods often require a stronger base (e.g., DBU) or specific ligands to facilitate the direct reaction of the alkyne with the palladium center, albeit sometimes at higher temperatures.[18]
Data Summary: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 60 | >95 |
| 3 | 1-Heptyne | P2 Precatalyst (2.5) | None (Cu-free) | TMP | DMSO | RT | >80 |
| (Note: Data is representative. Entry 3 is based on a general copper-free protocol.[17]) |
Detailed Experimental Protocol: Synthesis of 2,6-Difluoro-4-(phenylethynyl)benzonitrile
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 218 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 8 mg).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add 5 mL of degassed tetrahydrofuran (THF) and 2 mL of degassed triethylamine (TEA). Finally, add phenylacetylene (1.1 mmol, 121 µL) via syringe.
-
Reaction: Stir the mixture at room temperature for 8 hours. A precipitate of triethylammonium bromide will form.
-
Work-up: Once the starting material is consumed (monitored by TLC), filter the reaction mixture through Celite to remove the salts and catalyst residues, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization or silica gel chromatography to obtain the pure arylalkyne.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is the dominant pathway for functionalizing the C-Br bond, the extreme electron-deficient nature of the ring also activates it for Nucleophilic Aromatic Substitution (SNAr).[7][19] In this mechanism, a strong nucleophile attacks the carbon bearing a leaving group, proceeding through a resonance-stabilized anionic intermediate (Meisenheimer complex).[6]
For this specific substrate, the ortho-fluorine atoms are exceptionally activated towards SNAr due to the powerful stabilizing effect of the adjacent fluorine and the para-nitrile group on the Meisenheimer intermediate.[20][21] Displacement of the bromine at C4 by SNAr is less common and would typically require very harsh conditions or specialized nucleophiles, as the fluorides are generally better leaving groups in activated SNAr reactions—an observation known as the "element effect".[20] Therefore, for selective functionalization at the C4 position, palladium-catalyzed methods are vastly superior and more predictable.
Conclusion
This compound is a privileged scaffold whose reactivity is precisely controlled by its electronic architecture. The bromine atom serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can predictably and efficiently execute Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate diverse and complex molecular targets. This strategic versatility cements its role as an indispensable building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction? Quora. (2016-09-16). URL: [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. URL: [Link]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- Buchwald–Hartwig amin
- 14.7: Aryl Halides. Chemistry LibreTexts. (2021-07-31). URL: [Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. URL: [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: [Link]
- 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023-08-08). URL: [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). URL: [Link]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. (2019-06-24). URL: [Link]
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). URL: [Link]
- Sonogashira coupling. Wikipedia. URL: [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. URL: [Link]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. (2013-07-25). URL: [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). URL: [Link]
- This compound. PubChem. URL: [Link]
- Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. URL: [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. URL: [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024-03-22). URL: [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20). URL: [Link]
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. URL: [Link]
- Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). URL: [Link]
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02). URL: [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03). URL: [Link]
Sources
- 1. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. rsc.org [rsc.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. vapourtec.com [vapourtec.com]
- 20. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Decisive Influence of Fluorine Atoms on the Reactivity of 4-Bromo-2,6-difluorobenzonitrile
An In-Depth Technical Guide:
Abstract
4-Bromo-2,6-difluorobenzonitrile is a pivotal building block in modern synthetic chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1][2] Its synthetic utility is not merely a consequence of its constituent functional groups—a nitrile, a bromine atom, and an aromatic ring—but is profoundly dictated by the strategic placement of two fluorine atoms. This guide elucidates the multifaceted roles of these fluorine atoms, moving beyond a superficial acknowledgment of their electronegativity to a detailed mechanistic exploration of their influence. We will dissect how the potent electronic effects of fluorine modulate the reactivity of each functional site on the molecule, providing field-proven insights and detailed protocols for its strategic deployment in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The Molecule at a Glance: Physicochemical Properties
Before delving into reactivity, a foundational understanding of the molecule's intrinsic properties is essential. The introduction of three distinct electron-withdrawing groups onto the benzene ring creates a unique electronic landscape.
| Property | Value | Source |
| CAS Number | 123843-67-4 | [3] |
| Molecular Formula | C₇H₂BrF₂N | [3] |
| Molecular Weight | 218.00 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 79 - 83 °C | [2] |
The Electronic Orchestra: Inductive vs. Resonance Effects of Fluorine
The reactivity of this compound is a direct consequence of the interplay between the powerful inductive and weaker resonance effects of its substituents. The fluorine atoms, being the most electronegative elements, are the dominant conductors of this electronic orchestra.
-
Inductive Effect (-I): Fluorine exerts a profound electron-withdrawing effect through the sigma bond network (σ-withdrawal).[4] Due to its extreme electronegativity (Pauling scale: 3.98), it pulls electron density away from the aromatic ring. In this molecule, with two fluorine atoms positioned ortho to the nitrile group, this effect is significantly amplified, rendering the entire aromatic system highly electron-deficient.[5]
-
Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system.[6][7] This π-donation places partial negative charges on the ortho and para positions. However, for fluorine, the orbital overlap between its 2p orbitals and carbon's 2p orbitals is efficient, but the inductive effect is overwhelmingly stronger than the resonance effect.[8][9] This contrasts with other halogens where the balance is different.
The net result is a highly polarized aromatic ring, which is deactivated towards traditional electrophilic aromatic substitution but is primed for specific, powerful transformations.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzonitrile: A Strategic Building Block in Modern Organic Synthesis
This guide provides an in-depth exploration of 4-bromo-2,6-difluorobenzonitrile, a pivotal building block for researchers, chemists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to dissect the molecule's inherent reactivity, understand the rationale behind its synthetic applications, and provide actionable protocols for its use in the laboratory.
Introduction: Unpacking the Molecular Architecture and Strategic Value
This compound (CAS No. 123843-67-4) is a crystalline solid whose utility in organic synthesis is derived from the specific arrangement of its functional groups on the aromatic ring.[1][2] The strategic placement of two electron-withdrawing fluorine atoms, a versatile bromine handle, and a cyano group creates a molecule with distinct and exploitable reactivity profiles.
The fluorine atoms, positioned ortho to the cyano group, profoundly influence the molecule's electronic properties. They activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) and modulate the reactivity of the other positions. The bromine atom at the para position serves as an excellent leaving group, primarily leveraged in palladium-catalyzed cross-coupling reactions.[3] The nitrile (cyano) group is not only a potent electron-withdrawing group but also a versatile functional handle for transformations into amines, amides, or carboxylic acids. This trifecta of functionality makes this compound a highly sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4]
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its safe and effective handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 123843-67-4 | [1][5] |
| Molecular Formula | C₇H₂BrF₂N | [5][6] |
| Molecular Weight | 218.00 g/mol | [5][6] |
| Appearance | Off-white to white crystalline solid/powder | [1][2] |
| Melting Point | 78 - 82 °C | [1][5][7] |
| SMILES | N#CC1=C(F)C=C(Br)C=C1F | [8] |
| InChI Key | TZHQWUAOIWRFSW-UHFFFAOYSA-N | [6][7] |
Core Reactivity: A Tale of Two Pathways
The synthetic utility of this compound is dominated by two primary reaction pathways, dictated by its functional groups. The choice of reagents and reaction conditions allows a chemist to selectively engage either the carbon-bromine bond or the activated aromatic ring.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 6. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 123843-67-4 [sigmaaldrich.com]
- 8. 123843-67-4|this compound|BLD Pharm [bldpharm.com]
Commercial suppliers of high-purity 4-Bromo-2,6-difluorobenzonitrile
An In-Depth Technical Guide to the Commercial Landscape and Quality Assessment of High-Purity 4-Bromo-2,6-difluorobenzonitrile
Introduction: The Critical Role of a Niche Building Block
This compound (CAS No. 123843-67-4) is a halogenated benzonitrile that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its strategic placement of bromine and fluorine atoms, combined with the reactive nitrile group, offers synthetic chemists a versatile scaffold for constructing novel compounds.[1] This unique structure is particularly valuable in the development of pharmaceuticals, where it serves as a key building block for active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[1] Its utility also extends to the agrochemical sector for formulating next-generation pesticides and herbicides and to materials science for creating advanced polymers.[1][3]
For researchers and drug development professionals, the success, reproducibility, and safety of multi-step synthetic campaigns are inextricably linked to the quality of starting materials. Impurities, even in trace amounts, can lead to unpredictable reaction pathways, decreased yields, and costly downstream purification challenges. This guide provides a senior application scientist's perspective on navigating the commercial supplier landscape for high-purity this compound, establishing robust quality control protocols, and ensuring the integrity of your research from the very first step.
I. The Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, catering to different scales, from research and development quantities (grams) to bulk manufacturing. The choice of supplier often depends on a balance of purity, availability, documentation, and cost. Below is a comparative summary of prominent commercial sources.
| Supplier | Stated Purity | Available Documentation | Scale | Notes |
| Sigma-Aldrich | 97% | MSDS, Certificate of Analysis (CoA) | Grams | A widely recognized supplier for research quantities with extensive online documentation. |
| TCI America | >98.0% (GC)[4][5] | Safety Data Sheet (SDS)[6] | Grams[5] | Offers a high-purity grade with Gas Chromatography (GC) as the specified analysis method.[4] |
| Apollo Scientific | ≥95%[7] | N/A | Grams to 100g+[7] | Provides a range of quantities suitable for lab-scale and pilot-scale synthesis. |
| Biosynth | N/A | N/A | Inquiry-based | Positions the product for pharmaceutical testing and as a high-quality reference standard.[8] |
| Chem-Impex | N/A | N/A | Inquiry-based | Highlights its role as a key intermediate for drug discovery and advanced materials.[1] |
| HANGZHOU LEAP CHEM | N/A | Safety Data Sheet[9] | Bulk manufacturing | A China-based supplier catering to large-scale production needs.[9] |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current specifications directly with the supplier.
II. A Scientist's Procurement Strategy: Beyond Price
Selecting a supplier for a critical building block like this compound requires a more nuanced approach than simply comparing prices. The following workflow outlines a self-validating system for supplier qualification.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. This compound | 123843-67-4 | TCI AMERICA [tcichemicals.com]
- 7. 123843-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 9. echemi.com [echemi.com]
4-Bromo-2,6-difluorobenzonitrile material safety data sheet (MSDS) information
An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-2,6-difluorobenzonitrile
Core Chemical Identity and Properties
This compound is a halogenated aromatic nitrile, a class of compounds often utilized as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific structure, featuring a bromine atom and two fluorine atoms on the benzonitrile core, imparts distinct reactivity and physicochemical properties that are crucial for its application but also inform its hazard profile.
A precise understanding of its fundamental properties is the first step in safe handling. This data, summarized below, has been compiled from multiple authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 123843-67-4 | [2][3] |
| Molecular Formula | C₇H₂BrF₂N | [1][3] |
| Molecular Weight | ~218.00 g/mol | [3][4] |
| Appearance | Off-white crystalline solid | [2] |
| Melting Point | 78 - 82 °C / 172.4 - 179.6 °F | [1][2][5] |
| IUPAC Name | This compound | [4][5] |
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the hazards associated with this compound is not merely a regulatory formality but the cornerstone of a proactive safety strategy. This compound is classified as acutely toxic and an irritant, demanding rigorous containment and personal protection.[4][6] The Globally Harmonized System (GHS) provides a clear picture of its potential dangers.
GHS Hazard Classification Summary [4][5][6][7]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) |
| Acute Toxicity, Dermal (Category 3/4) | H311: Toxic in contact with skin / H312: Harmful in contact with skin | Danger / Warning | GHS06 / GHS07 |
| Acute Toxicity, Inhalation (Category 3/4) | H331: Toxic if inhaled / H332: Harmful if inhaled | Danger / Warning | GHS06 / GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | Warning | GHS07 |
The primary routes of exposure—ingestion, skin contact, and inhalation—are all associated with significant toxicity.[6] The nitrile functional group (-C≡N) can be metabolized to release cyanide ions, a mechanism underlying the acute toxicity of many organic nitriles. Therefore, preventing any form of direct contact or aerosol inhalation is paramount.
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the primary defenses against exposure. The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound solid and any solutions should be performed exclusively within a certified chemical fume hood to mitigate the risk of inhaling toxic dust or vapors.[2][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of contaminants.[3][8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][9]
Personal Protective Equipment (PPE) Protocol
The following protocol outlines the mandatory PPE for handling this compound. The logic is to create a complete barrier against all potential exposure routes.
Caption: Personal Protective Equipment (PPE) Selection Logic.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling and storage is essential for preventing accidents and ensuring long-term stability of the material.
Step-by-Step Safe Handling Protocol
-
Pre-Handling Check: Before starting work, confirm the fume hood is operational, all required PPE is available and in good condition, and the locations of the nearest safety shower and eyewash station are known.
-
Containment: Conduct all weighing and transfers of the solid material on a disposable work surface (e.g., weigh paper or a plastic weigh boat) within the fume hood to contain any spills.
-
Avoid Dust Generation: Handle the solid gently to prevent the formation of dust.[2][3][8]
-
Tool Use: Use non-sparking tools for transfers.[8]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][8] Do not eat, drink, or smoke in the work area.[6][8]
-
Decontamination: Decontaminate all surfaces and equipment after use. Dispose of contaminated disposable items as hazardous waste.
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][8]
-
Environment: Store away from incompatible materials and foodstuff containers.[8][10] Some sources recommend storing under an inert gas as the material may be hygroscopic.[3]
-
Location: Store in a locked cabinet or area accessible only to authorized personnel.[2][6]
Disposal Considerations
Disposal of this compound and its containers must be treated as hazardous waste.[2]
-
Generator's Responsibility: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Method: Engage a licensed professional waste disposal service. Do not empty into drains or release into the environment.[2][3]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an emergency can significantly mitigate harm. All personnel working with this chemical must be trained on these procedures.
First-Aid Measures
Immediate medical attention is required for any significant exposure.[2] Always show the Safety Data Sheet to the attending medical personnel.[3]
Caption: Emergency First-Aid Response Workflow.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[11][2]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11][2]
-
Eye Contact: Rinse eyes immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if it is safe to do so.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and call a physician or poison control center immediately.[11][2] Never give anything by mouth to an unconscious person.[11][3]
Spill and Accidental Release Protocol
-
Evacuate: Evacuate personnel to a safe area, keeping people away and upwind of the spill.[2][8]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[11]
-
Protect: Wear full PPE, including respiratory protection, during cleanup.
-
Clean-up: For a solid spill, sweep up and shovel the material into a suitable, labeled container for disposal. Avoid creating dust.[2][3]
-
Report: Report the incident according to institutional protocols.
Fire-Fighting Measures
While not highly flammable, the thermal decomposition of this compound can release hazardous and irritating gases and vapors, such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2][9]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11][3]
-
Protective Actions for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][2]
Toxicological and Ecological Information
-
Toxicology: The toxicological properties of this specific compound have not been fully investigated.[2] However, the GHS classification indicates significant acute toxicity.[4] Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[3] It is not classified as a carcinogen by IARC.[3]
-
Ecology: Ecotoxicity data is largely unavailable.[11][2] As a precaution, do not allow the material to be released into the environment or enter drains.[2][3] Its low water solubility suggests it is not likely to be mobile in the environment.[2]
References
- MSDS of this compound - Capot Chemical Co.,Ltd. [Link]
- This compound | C7H2BrF2N | CID 2756916 - PubChem. [Link]
- chemical label this compound - ECHA. [Link]
- This compound (CAS 123843-67-4) Properties | Density, Cp, Viscosity - Chemcasts. [Link]
Sources
- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 123843-67-4 [sigmaaldrich.com]
- 6. This compound, 5G | Labscoop [labscoop.com]
- 7. chemical-label.com [chemical-label.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Storage and Handling of 4-Bromo-2,6-difluorobenzonitrile
In the landscape of modern drug discovery and materials science, halogenated benzonitriles are pivotal intermediates. Among these, 4-Bromo-2,6-difluorobenzonitrile stands out for its utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic and steric properties, conferred by the bromine and fluorine substituents, allow for selective chemical transformations.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its properties and a meticulous approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of research outcomes.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the best practices for the storage and handling of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind these recommendations, grounding them in the fundamental chemical principles that govern the compound's behavior.
Understanding the Compound: Physicochemical Properties
A foundational element of safe handling is a comprehensive knowledge of the compound's physical and chemical characteristics. This data informs everything from the selection of appropriate storage locations to the design of experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂BrF₂N | [2][3][4] |
| Molecular Weight | 218.00 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 78 - 83 °C | [1][2][6] |
| Boiling Point | 200 °C at 8 mmHg | [5] |
| Flash Point | 46 °C | [5] |
| Density | 1.77 g/cm³ | [5] |
| Solubility | Generally insoluble in water, but soluble in many organic solvents | [7][8] |
| Vapor Pressure | 0.117 mmHg at 25 °C | [5] |
The relatively low flash point indicates that while it is a solid at room temperature, it can form flammable vapor-air mixtures if heated.[5] Its insolubility in water is a key consideration for both experimental design and environmental containment.[8]
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazard profile is critical for implementing appropriate safety measures.
GHS Hazard Statements:
-
H311: Toxic in contact with skin. [3]
-
H331: Toxic if inhaled.
-
H312 + H332: Harmful in contact with skin or if inhaled. [3][5]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
The primary routes of exposure are inhalation, ingestion, and skin contact.[9] As an aryl nitrile, it is more stable in the body than aliphatic nitriles; however, the potential for adverse health effects upon exposure remains significant.[10]
Core Directive: Safe Handling Protocols
The following protocols are designed to minimize the risk of exposure and ensure the safe handling of this compound in a laboratory setting.
Engineering Controls: The First Line of Defense
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. The primary method for minimizing exposure is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.[8] This is crucial to prevent the inhalation of any fine dust particles or vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory.[5] This provides a secondary layer of protection in the event of an unexpected release.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Proper PPE is essential to prevent dermal and ocular exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[5][11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, that have been inspected for integrity before use.[10] It is important to note that disposable nitrile gloves provide a contact barrier and should be removed and discarded immediately if contamination is suspected.[1] For prolonged handling or in situations with a higher risk of contact, consider thicker gloves.[12]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[13] Long pants and closed-toe shoes are mandatory for all laboratory work.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
Procedural Best Practices
-
Avoid Dust Formation: This compound is a crystalline powder.[5] Handle it gently to avoid creating airborne dust.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[14] Wash hands thoroughly after handling, even if gloves were worn.[13]
-
Work Scale: Whenever possible, work with the smallest quantity of the material necessary for the experiment.
-
Decontamination: Clean all work surfaces and equipment thoroughly after each use to prevent cross-contamination and unintentional exposure.
Strategic Storage: Ensuring Stability and Safety
The long-term stability and safety of this compound are contingent on proper storage conditions. The primary goals are to prevent degradation of the compound and to avoid hazardous reactions.
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[5][11]
-
Location: Keep the container in a dry, cool, and well-ventilated place.[5][8][11] A recommended storage temperature is between 10°C and 25°C.[2]
-
Light: Protect from light.[2]
Understanding Incompatibilities: The "Why" Behind the Rules
The recommendation to segregate this compound from certain chemical classes is based on its reactivity as a nitrile.
-
Strong Oxidizing Agents: Mixing with strong oxidizing agents can lead to violent reactions, potentially causing fire or explosion.[7][8][15]
-
Strong Acids and Bases: Nitriles can undergo hydrolysis in the presence of strong acids or bases to form carboxylic acids or their salts.[7] This reaction can be exothermic and, more critically, the combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[7]
-
Moisture: While stable under normal conditions, it is prudent to avoid moisture to prevent slow hydrolysis over time.[16]
The following diagram illustrates the decision-making process for the safe handling and storage of this compound.
Sources
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 3. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 123843-67-4 [sigmaaldrich.com]
- 7. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 11. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. calpaclab.com [calpaclab.com]
- 16. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to the Photophysical Properties of 4-Bromo-2,6-difluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Absence of Data and a Call for Investigation
In the landscape of molecular design and materials science, the exploration of novel fluorinated aromatic compounds is a frontier of significant interest. These structures are pivotal in the development of advanced materials, including those for organic light-emitting diodes (OLEDs), and as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The subject of this guide, 4-Bromo-2,6-difluorobenzonitrile and its derivatives, stands as a promising, yet largely unexplored, scaffold in the realm of photophysics.
Despite a comprehensive search of the scientific literature, a notable scarcity of detailed experimental and computational data on the photophysical properties of this compound derivatives persists. While the parent compound is recognized as a versatile synthetic building block[1], its potential as a core component in luminescent materials has not been extensively characterized. This guide, therefore, deviates from a conventional data-rich whitepaper. Instead, it serves as a foundational blueprint, outlining the theoretical considerations, potential synthetic strategies, and essential experimental and computational workflows required to elucidate the photophysical characteristics of this intriguing class of molecules. It is a call to the scientific community to embark on the systematic investigation of these compounds, with the following sections providing a strategic framework for such an endeavor.
Theoretical Framework: Anticipating the Photophysical Landscape
The electronic and, consequently, the photophysical properties of this compound derivatives are dictated by the interplay of several key structural features:
-
The Benzonitrile Core: The cyano group is a potent electron-withdrawing group, which significantly influences the electronic distribution within the aromatic ring. This inherent electron-accepting nature makes the this compound moiety a prime candidate for use as an acceptor in donor-acceptor (D-A) type chromophores.
-
Fluorine Substitution: The presence of two fluorine atoms ortho to the cyano group introduces strong inductive electron-withdrawing effects, further enhancing the acceptor strength of the benzonitrile core. Additionally, the fluorine atoms can influence molecular conformation and intermolecular interactions through hydrogen bonding and other non-covalent interactions.
-
The Bromo Substituent: The bromine atom at the 4-position serves as a versatile synthetic handle for the introduction of various donor moieties through cross-coupling reactions. Its heavy-atom nature could also potentially influence intersystem crossing rates, a critical parameter in the design of phosphorescent or thermally activated delayed fluorescence (TADF) materials.
Donor-Acceptor Architectures and Charge-Transfer Phenomena
By strategically coupling electron-donating groups to the 4-position of the this compound core, a range of D-A molecules can be synthesized. The photophysical properties of these derivatives will be dominated by intramolecular charge-transfer (ICT) transitions.
Diagram of a Generic Donor-Acceptor Derivative:
Caption: Synthetic strategy for D-A derivatives.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), primarily centered on the acceptor. This charge separation leads to a large change in dipole moment upon excitation, making the emission properties of these compounds highly sensitive to the polarity of their environment (solvatochromism).
Proposed Synthetic and Experimental Workflows
To systematically investigate the photophysical properties of this compound derivatives, a logical progression of synthesis and characterization is proposed.
Synthesis of a Derivative Library
A library of derivatives should be synthesized by coupling various electron-donating groups to the this compound core. The choice of donors should span a range of electron-donating strengths to modulate the energy of the ICT state.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactants: To a solution of this compound (1.0 eq) and a suitable donor-boronic acid or ester (1.1 eq) in a degassed solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired donor-acceptor derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Comprehensive Photophysical Characterization
Each synthesized derivative should undergo a suite of photophysical measurements to build a comprehensive dataset.
Experimental Protocol: Photophysical Measurements
-
Sample Preparation: Prepare dilute solutions (ca. 10⁻⁵ to 10⁻⁶ M) of the derivatives in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra to determine the ground-state absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Steady-State Fluorescence Spectroscopy: Measure the fluorescence emission spectra upon excitation at λ_abs to determine the emission maxima (λ_em).
-
Fluorescence Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_f) using a standard reference with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Time-Resolved Fluorescence Spectroscopy: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime (τ_f).
-
Solvatochromism Studies: Plot the Stokes shift (the difference in energy between the absorption and emission maxima) against the solvent polarity function (e.g., the Lippert-Mataga plot) to estimate the change in dipole moment upon excitation.
Proposed Computational Investigations
In parallel with experimental work, computational chemistry provides invaluable insights into the electronic structure and photophysical properties of these molecules.
Computational Workflow:
Caption: Computational workflow for property prediction.
Computational Protocol: DFT and TD-DFT Calculations
-
Ground State Geometry Optimization: Optimize the ground-state geometry of the derivatives using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frontier Molecular Orbital Analysis: Analyze the energies and spatial distributions of the HOMO and LUMO to confirm the charge-transfer nature of the lowest energy transition.
-
Excited State Calculations: Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies, corresponding to the absorption maxima, and the oscillator strengths.
-
Excited State Geometry Optimization: Optimize the geometry of the first excited state to calculate the emission energies.
-
Singlet-Triplet Energy Gap (ΔE_ST): For promising TADF candidates, calculate the energy difference between the lowest singlet and triplet excited states. A small ΔE_ST is a prerequisite for efficient reverse intersystem crossing.
Data Presentation and Interpretation
The collected experimental and computational data should be systematically organized to facilitate analysis and comparison between derivatives.
Table 1: Hypothetical Photophysical Data for this compound Derivatives
| Derivative (Donor) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) | Stokes Shift (cm⁻¹) |
| Carbazole | Toluene | 350 | 25,000 | 450 | 0.60 | 5.2 | 6494 |
| Acetonitrile | 355 | 24,500 | 500 | 0.35 | 3.8 | 8954 | |
| Phenothiazine | Toluene | 400 | 30,000 | 520 | 0.50 | 4.5 | 5769 |
| Acetonitrile | 410 | 29,000 | 580 | 0.20 | 2.9 | 7882 |
Concluding Remarks and Future Outlook
The this compound scaffold represents a scientifically fertile ground for the discovery of new functional materials. The lack of existing data is not a barrier but an invitation for rigorous and systematic investigation. By following the proposed synthetic, experimental, and computational workflows outlined in this guide, researchers can unlock the photophysical potential of these derivatives. The insights gained will not only contribute to the fundamental understanding of structure-property relationships in fluorinated D-A systems but also pave the way for their application in next-generation optoelectronic devices and advanced molecular probes. This document is intended to be a dynamic guide, to be populated with real data as the scientific community rises to the challenge of exploring this promising, yet uncharted, territory of photophysics.
References
- At present, no specific peer-reviewed articles detailing the photophysical properties of this compound derivatives could be identified through a comprehensive literature search. This section will be populated as research in this area becomes available.
Sources
The Strategic Deployment of Fluorinated Benzonitriles in Modern Research: A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical and pharmaceutical research. Among the myriad of fluorinated building blocks, fluorinated benzonitriles have emerged as exceptionally versatile intermediates and core structural motifs. This technical guide provides an in-depth exploration of the applications of fluorinated benzonitriles, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, unique properties, and diverse roles in medicinal chemistry, materials science, and as precision chemical probes. We will delve into the causal relationships behind their enhanced biological activity and material properties, provide validated experimental protocols, and present data-driven insights to empower researchers in leveraging these powerful molecules.
The Physicochemical Impact of Fluorination on the Benzonitrile Scaffold
The introduction of one or more fluorine atoms onto the benzonitrile ring profoundly alters its electronic and physical properties, bestowing characteristics that are highly advantageous in various research applications. This strategic substitution is not merely an addition of a halogen but a nuanced modification that leverages fluorine's unique characteristics.
At a fundamental level, fluorine's high electronegativity and the strength of the carbon-fluorine bond are paramount. The C-F bond is significantly stronger than a C-H bond, which often translates to increased metabolic stability in drug candidates by blocking sites susceptible to enzymatic degradation.[1][2] This enhanced stability can lead to a longer half-life and improved pharmacokinetic profiles.[3][4]
Furthermore, fluorine's electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups and alter the molecule's overall electronic distribution and dipole moment.[1][5] This can be critical for fine-tuning the binding affinity of a ligand to its protein target.[1][5] The substitution of hydrogen with fluorine, a similarly sized atom, can lead to enhanced binding without a significant steric penalty.[1]
Lipophilicity, a crucial parameter for membrane permeability and bioavailability, is also significantly influenced by fluorination. The introduction of fluorine can enhance lipophilicity, which is vital for the penetration of molecules through biological membranes, a key consideration for pharmaceuticals and agrochemicals.[2]
Applications in Medicinal Chemistry and Drug Discovery
The unique properties of fluorinated benzonitriles have made them invaluable in the design and development of novel therapeutic agents across a spectrum of diseases.
Enzyme Inhibition
Fluorinated organic molecules are powerful tools for modulating enzymatic activity.[6] They can act as competitive, non-competitive, or mixed inhibitors, with the fluorine atom often playing a key role in enhancing binding affinity to the enzyme's active site through favorable interactions.[6]
The benzonitrile moiety itself is a known pharmacophore that can mimic other functional groups, such as the carbonyl group, and act as a hydrogen bond acceptor.[7] When combined with fluorine's ability to enhance binding and metabolic stability, fluorinated benzonitriles become potent scaffolds for enzyme inhibitors. For instance, substituted benzonitriles have been developed as selective inhibitors of the aromatase enzyme for treating estrogen-dependent diseases, where the para-positioned nitrile group is essential for inhibition.[7]
Table 1: Comparison of Inhibition Mechanisms by Fluorinated Compounds
| Inhibition Type | Mechanism of Action | Impact of Fluorination |
| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Enhanced binding affinity through halogen bonding and hydrophobic interactions.[6] |
| Non-competitive | Inhibitor binds to an allosteric site, inducing conformational changes that reduce enzyme activity. | Can modulate allosteric interactions and fine-tune enzymatic function.[6] |
| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | Provides complex regulatory effects on enzyme activity.[6] |
| Mechanism-based (Suicide) | Inhibitor is converted by the enzyme into a reactive species that covalently modifies the active site. | Fluorine's leaving group ability can be exploited in the design of suicide substrates.[8] |
Positron Emission Tomography (PET) Imaging Agents
The radioisotope fluorine-18 (¹⁸F) is a cornerstone of Positron Emission Tomography (PET) imaging due to its ideal decay properties, including a short half-life and low positron energy, which allows for high-resolution imaging.[9] Fluorinated benzonitriles are excellent candidates for developing ¹⁸F-labeled PET radiotracers. The nitrile group often provides a site for biological recognition, while the fluorinated aromatic ring allows for radiolabeling.[10][11]
A notable example is [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB), a radioligand developed for PET imaging of the metabotropic glutamate receptor subtype 5 (mGluR5) in the central nervous system.[10] This tracer has demonstrated rapid brain uptake and high specific signals in preclinical studies.[10]
Workflow for the Development of an ¹⁸F-Labeled Benzonitrile PET Tracer
Caption: Generalized workflow for developing ¹⁸F-benzonitrile PET tracers.
Applications in Materials Science
The influence of fluorine substitution on the electronic properties and stability of the benzonitrile scaffold extends its utility into the realm of materials science. Fluorinated benzonitriles are valuable building blocks for high-performance polymers, liquid crystals, and electronic components.[12] The introduction of fluorine can enhance thermal and chemical stability, making the resulting materials suitable for demanding applications.[2]
The dipole moment and polarizability of fluorinated benzonitriles can be tuned by the position and number of fluorine substituents, which is a critical factor in the design of liquid crystals with specific dielectric properties.
Fluorinated Benzonitriles as Chemical Probes
Beyond their roles as therapeutic agents and material precursors, fluorinated benzonitriles are emerging as sophisticated chemical probes for studying biological systems. The fluorine atom can serve as a sensitive reporter group for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics.[8][13]
Sulfonyl fluoride-containing probes, for example, have been developed to covalently modify specific amino acid residues in proteins, allowing for the identification of functional sites and the development of targeted inhibitors.[14][15] The benzonitrile moiety can provide the necessary scaffold for directing the sulfonyl fluoride to the desired protein target.
Synthesis of Fluorinated Benzonitriles: Methodologies and Protocols
The synthesis of fluorinated benzonitriles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the scale of the reaction.
Common Synthetic Strategies
-
Halogen Exchange (Halex) Reaction: This is a widely used method for introducing fluorine into an aromatic ring, typically by reacting a corresponding chlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride.[16][17]
-
Palladium-Catalyzed Cyanation: This method involves the reaction of a fluoro-substituted aryl halide or triflate with a cyanide source in the presence of a palladium catalyst.
-
Sandmeyer Reaction: A diazonium salt derived from a fluoroaniline can be reacted with a cyanide salt to introduce the nitrile group.[18]
-
Suzuki-Miyaura Cross-Coupling: This powerful reaction can be used to synthesize more complex fluorinated biphenyl benzonitriles by coupling a fluorophenylboronic acid with a bromobenzonitrile, or vice versa.[19][20]
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(3-Fluorophenyl)benzonitrile
This protocol provides a general procedure for the synthesis of a fluorinated biphenyl benzonitrile, which can be adapted for various isomers.
Materials:
-
2-Bromobenzonitrile
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromobenzonitrile (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-fluorophenyl)benzonitrile.
Logical Flow of the Suzuki-Miyaura Cross-Coupling Reaction
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. rroij.com [rroij.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]
- 10. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radiosynthesis and preliminary PET evaluation of (18)F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 17. CN105523962B - The preparation method of fluorobenzene nitrile compounds - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 4-Bromo-2,6-difluorobenzonitrile
Abstract
4-Bromo-2,6-difluorobenzonitrile is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its trifunctionalized aromatic core, featuring bromine and fluorine atoms alongside a nitrile group, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the critical intermediates and synthetic pathways leading to this valuable compound. We will dissect the most prevalent and efficient synthetic route, which commences with the bromination of 2,6-difluoroaniline to form the key intermediate, 4-Bromo-2,6-difluoroaniline, followed by a Sandmeyer reaction. Furthermore, alternative synthetic strategies will be examined, offering a comprehensive overview for researchers, chemists, and process development professionals. This document emphasizes the causal relationships behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Importance of this compound
The unique substitution pattern of this compound makes it a sought-after intermediate. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the reactivity of the aromatic ring, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings.[2] This allows for the strategic introduction of diverse functionalities, a crucial aspect in the design and synthesis of novel bioactive molecules and advanced materials.[3] Understanding the efficient synthesis of this compound, and particularly the reliable preparation of its key intermediates, is paramount for advancing research and development in these fields.
The Primary Synthetic Pathway: From 2,6-Difluoroaniline to the Target Compound
The most widely adopted and scalable synthesis of this compound is a two-step process starting from commercially available 2,6-difluoroaniline. This pathway is favored for its high yields and well-understood reaction mechanisms.
Workflow of the Primary Synthetic Route
Caption: Overall workflow of the primary synthesis of this compound.
Key Intermediate: 4-Bromo-2,6-difluoroaniline
The synthesis of 4-Bromo-2,6-difluoroaniline is the foundational step in the primary route. It is achieved through the electrophilic aromatic substitution of 2,6-difluoroaniline.
Mechanistic Insight: Electrophilic Bromination
The amino group (-NH₂) in 2,6-difluoroaniline is a potent activating group, directing electrophiles to the ortho and para positions. The two fluorine atoms are deactivating but are also ortho, para-directing. In this case, the steric hindrance from the fluorine atoms at the ortho positions directs the incoming electrophile (bromine) predominantly to the para position, which is sterically accessible and electronically enriched by the amino group.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline
This protocol is adapted from established and validated synthetic procedures.[4][5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2,6-Difluoroaniline | 129.11 | 101.5 g | 0.79 | Starting Material |
| Bromine | 159.81 | 127.0 g | 0.79 | Brominating Agent |
| Glacial Acetic Acid | 60.05 | 750 mL | - | Solvent |
| Sodium Thiosulfate | 158.11 | 50 g | - | Quenching Agent |
| Sodium Acetate | 82.03 | 125 g | - | Buffer |
| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |
| 10% Sodium Hydroxide | 40.00 | As needed | - | Wash Solution |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml).
-
Prepare a solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml).
-
Slowly add the bromine solution dropwise to the stirred 2,6-difluoroaniline solution, maintaining the internal temperature below 25°C using an ice bath. Rationale: This slow addition and temperature control are crucial to prevent the formation of di-brominated byproducts and to manage the exothermic nature of the reaction.
-
After the addition is complete, stir the mixture at room temperature for 2 hours to ensure the reaction goes to completion.
-
To quench the excess bromine, add a solution of sodium thiosulfate (50 g) and sodium acetate (125 g) in water (700 ml). Rationale: Sodium thiosulfate reduces unreacted bromine, and sodium acetate acts as a buffer.
-
Cool the mixture in a refrigerator overnight to facilitate the precipitation of the product.
-
Filter the resulting solid and dissolve it in diethyl ether.
-
Wash the ether solution sequentially with water, 10% aqueous sodium hydroxide, and again with water. Rationale: The washes remove acidic impurities and any remaining reactants.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a pale yellow solid.
-
For higher purity, the crude product can be purified by steam distillation to afford a colorless solid.[5]
Expected Yield: Approximately 92%.[6]
The Sandmeyer Reaction: Conversion to this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[7] This reaction is known for its reliability and broad scope.[8]
Step 1: Diazotization of 4-Bromo-2,6-difluoroaniline
The first stage of the Sandmeyer reaction is the conversion of the primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.
Critical Parameters:
-
Temperature: This reaction must be carried out at low temperatures (0-5°C).[9] Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yields.[9]
-
Acidity: A strong acidic medium is necessary for the formation of the nitrosonium ion (NO⁺), the active electrophile in the diazotization process.
Mechanism of Diazotization and Sandmeyer Cyanation
Caption: A simplified mechanism of the Sandmeyer reaction for the synthesis of this compound.
Step 2: Cyanation of the Diazonium Salt
The second stage involves the reaction of the diazonium salt with a cyanide source, catalyzed by copper(I) cyanide. The mechanism is believed to proceed via a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[7] The aryl radical then reacts with the copper-cyanide complex to form the final product and regenerate the copper(I) catalyst.
Experimental Protocol: Sandmeyer Reaction
This protocol is a generalized procedure based on established Sandmeyer reactions.[9][10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Role |
| 4-Bromo-2,6-difluoroaniline | 208.00 | Starting Material |
| Concentrated Hydrochloric Acid | 36.46 | Acid for Diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 | Diazotizing Agent |
| Copper(I) Cyanide (CuCN) | 89.56 | Cyanide Source & Catalyst |
| Dichloromethane | 84.93 | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | Drying Agent |
Procedure:
-
Suspend 4-Bromo-2,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water. Slowly add this solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. Rationale: Maintaining a low temperature is critical for the stability of the diazonium salt.
-
Continue stirring at 0-5°C for an additional 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide mixture. Caution: This step often results in the evolution of nitrogen gas and can be exothermic.
-
Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60°C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Alternative Synthetic Routes
While the primary route is the most common, alternative pathways exist and may be advantageous under specific circumstances.
Route via 1-Bromo-3,5-difluorobenzene
An alternative strategy involves the formylation of 1-bromo-3,5-difluorobenzene to produce 4-bromo-2,6-difluorobenzaldehyde, which is then converted to the final nitrile.[11][12]
Alternative Route Workflow
Caption: An alternative synthetic pathway to this compound.
Key Intermediate: 1-Bromo-3,5-difluorobenzene
This intermediate is synthesized from 3,5-difluoroaniline via a Sandmeyer bromination reaction.[13][14][15] The process is analogous to the cyanation reaction described earlier, but copper(I) bromide is used in place of copper(I) cyanide.
Experimental Protocol: Synthesis of 1-Bromo-3,5-difluorobenzene [13]
-
Add 3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq) cooled to 0 to -5°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction (indicated by the cessation of nitrogen evolution).
-
Extract the product with a suitable organic solvent, wash, dry, and purify by distillation or column chromatography.
Key Intermediate: 4-Bromo-2,6-difluorobenzaldehyde
This aldehyde is prepared by the formylation of 1-bromo-3,5-difluorobenzene.[11] This is typically achieved through ortho-lithiation using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).
Conversion to the Final Product
The final step in this alternative route is the conversion of 4-bromo-2,6-difluorobenzaldehyde to this compound. This can be accomplished by forming the oxime with hydroxylamine hydrochloride, followed by dehydration, for which formic acid can serve as both a solvent and a dehydrating agent.[12]
Conclusion
The synthesis of this compound is a well-established process with the primary route, commencing from 2,6-difluoroaniline, offering a robust and high-yielding pathway. The key to success in this synthesis lies in the careful control of reaction conditions, particularly during the bromination and the diazotization steps. The intermediate, 4-Bromo-2,6-difluoroaniline, is a stable, isolable compound that serves as the immediate precursor for the crucial Sandmeyer reaction. Alternative routes, while less common, provide valuable options depending on the availability of starting materials and desired scalability. This guide has provided a comprehensive overview of the synthesis of these key intermediates, underpinned by mechanistic insights and detailed, validated protocols, to empower researchers and developers in their synthetic endeavors.
References
- Moss, R. A., & Work, D. N. (2017). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. PMC, NIH.
- PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
- SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene.
- Google Patents. (n.d.). CN101353317B - Preparation of this compound.
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
- ResearchGate. (2022). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Shodhganga. (n.d.). Chapter 1.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- ResearchGate. (2016). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PMC, NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. (n.d.).
- Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
Sources
- 1. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. CN101353317B - Preparation of this compound - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]
- 15. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-difluorobenzonitrile
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[2]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-2,6-difluorobenzonitrile, a challenging yet important substrate. The presence of two electron-withdrawing fluorine atoms and a nitrile group renders the aryl bromide electron-deficient, which can significantly influence the reaction kinetics and catalyst selection. These application notes offer detailed protocols, mechanistic insights, and practical guidance to enable researchers to successfully perform this transformation and synthesize a variety of valuable 4-amino-2,6-difluorobenzonitrile derivatives.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide (this compound) to form a Pd(II) complex.[6][7] The reactivity of the aryl halide in this step generally follows the order I > Br > Cl.[8] For electron-deficient aryl bromides, this step is often facile.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is crucial and can range from strong alkoxides like sodium tert-butoxide (NaOtBu) to weaker inorganic bases like cesium carbonate (Cs₂CO₃), depending on the substrate's sensitivity.[8][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[1] The selection of appropriate ligands, particularly bulky electron-rich phosphine ligands, is critical to promote the desired reductive elimination and suppress side reactions.[1][10]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions. The electron-deficient nature of the substrate requires careful consideration to achieve high yields and avoid side reactions.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol%. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. For challenging couplings, pre-formed palladium-ligand complexes (precatalysts) can offer higher activity and reproducibility.[10][11] |
| Ligand | Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | 1.2-2.4 equivalents relative to palladium. These bulky, electron-rich ligands are crucial for promoting reductive elimination and preventing catalyst decomposition, especially with electron-deficient aryl halides.[1][12] The choice of ligand can depend on the steric and electronic properties of the amine coupling partner.[12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents. Sodium tert-butoxide is a strong base commonly used for aminations. For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate or cesium carbonate are preferred.[8][9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are essential. Toluene is a common non-polar solvent for these reactions. Dioxane and THF are also frequently used and can influence reaction rates and solubility.[13] |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific catalyst system and the reactivity of the amine. Higher temperatures may be required for less reactive amines.[2] |
| Amine | Primary and secondary aliphatic or aromatic amines | 1.0-1.5 equivalents. The nature of the amine (primary vs. secondary, steric bulk) will influence the choice of ligand and reaction conditions. |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are critical for achieving optimal results and reproducibility.[4]
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol provides a general starting point and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2.4-4.8 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Reagents for work-up and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas (repeat three times). Add anhydrous toluene via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amination using an Ammonia Equivalent
For the synthesis of the primary aniline, 4-amino-2,6-difluorobenzonitrile, direct use of ammonia can be challenging. A common strategy is to use an ammonia surrogate, such as benzophenone imine, followed by hydrolysis.[6][14]
Materials:
-
This compound
-
Benzophenone imine (1.1 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (2.2 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate (for neutralization)
Procedure:
Part A: Buchwald-Hartwig Coupling
-
Follow the general procedure outlined in Protocol 1, using benzophenone imine as the amine coupling partner, Pd(OAc)₂ as the palladium source, and BINAP as the ligand.
Part B: Hydrolysis of the Imine
-
After purification of the intermediate N-(2,6-difluoro-4-cyanophenyl)diphenylmethanimine, dissolve it in tetrahydrofuran (THF).
-
Add an aqueous solution of hydrochloric acid (e.g., 2 M) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-amino-2,6-difluorobenzonitrile by flash column chromatography.
Safety and Handling
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Sodium tert-butoxide is a strong, corrosive base and should be handled with care.
-
Solvents: Anhydrous solvents are flammable and should be used in a well-ventilated fume hood.
-
This compound: This compound may be irritating to the eyes, respiratory system, and skin. Handle with appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh batch of catalyst and ligand. Consider using a more active precatalyst. |
| Insufficiently active ligand | For electron-deficient substrates, a more electron-rich and bulky ligand may be required. Screen different ligands (e.g., RuPhos, BrettPhos). | |
| Inappropriate base | The base may not be strong enough to deprotonate the amine. If using a weaker base, a switch to NaOtBu may be necessary, provided the substrate is stable. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | β-Hydride elimination | Use a bulkier phosphine ligand to favor reductive elimination. Lowering the reaction temperature may also help. |
| Difficulty in Purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity. Ensure complete reaction to minimize starting material contamination. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a powerful and versatile route to a range of substituted 4-amino-2,6-difluorobenzonitrile derivatives. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is paramount for achieving high yields and purity, particularly given the electron-deficient nature of the substrate. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization may be necessary for specific amine coupling partners to achieve optimal results.
References
- Buchwald–Hartwig amination. In: Wikipedia. Accessed January 8, 2026. [Link]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 8, 2026. [Link]
- Singleton, D. A.; Cvetan, S. N.; Vo, L. K. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020, 10 (24), 14383–14390. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 8, 2026. [Link]
- Plummer, S.; Gallou, F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 8, 2026. [Link]
- Yin, J.; Buchwald, S. L. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. 2000, 2 (8), 1101–1104. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 8, 2026. [Link]
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Wang, Y.; Liu, Y.; Ke, Z. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020, 5 (33), 20987–20996. [Link]
- Kirlikovali, K. O.; Cho, E.; Downard, T. J.; et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. 2018, 47 (35), 12054–12058. [Link]
- Appiah, C.; Khorasani, M.; Valdés, C.; et al. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. 2018, 74 (Pt 10), 1461–1467. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Bacsa, I.; Szemerédi, D.; Wölfling, J.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018, 14, 2154–2161. [Link]
- Bosiak, M.; Zielinska, A.; Kędziera, D. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021, 86 (24), 17594–17605. [Link]
- Kashani, S. K.; Jessiman, J. E.; Browne, D. L.
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. 2021, 45 (32), 14436-14441. [Link]
- Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Request PDF. Accessed January 8, 2026. [Link]
- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses. 1999, (8), 502-503. [Link]
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. Accessed January 8, 2026. [Link]
- Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. Published May 21, 2021. Accessed January 8, 2026. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald触媒・配位子 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-difluorobenzonitrile
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of diverse functional groups.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to a challenging, electron-deficient substrate: 4-bromo-2,6-difluorobenzonitrile.
The presence of two electron-withdrawing fluorine atoms and a nitrile group on the aromatic ring of this compound renders the aryl bromide particularly susceptible to oxidative addition, a critical step in the catalytic cycle. However, these activating groups also present unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and minimize side reactions. This guide will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, and offer a detailed, field-proven protocol for the successful Sonogashira coupling of this substrate.
Mechanistic Considerations: The "Why" Behind the Protocol
A robust understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic approach, a copper cycle.
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is the primary engine of the Sonogashira reaction. It commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This step is often rate-limiting, and its efficiency is heavily influenced by the electronic nature of the aryl halide and the choice of phosphine ligand on the palladium catalyst. For electron-deficient aryl bromides like this compound, this oxidative addition is generally facile.
The Copper Co-catalyst: A Double-Edged Sword
In the traditional Sonogashira coupling, a copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst. The role of copper is to deprotonate the terminal alkyne, forming a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylide moiety to the palladium center. While the copper co-catalyst can accelerate the reaction, it also introduces the risk of forming undesired alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[2][3]
The Rise of Copper-Free Sonogashira Couplings
To circumvent the issue of homocoupling, copper-free Sonogashira protocols have gained prominence.[2] In these systems, a strong amine base is typically employed to directly deprotonate the alkyne, and the resulting acetylide anion coordinates with the palladium(II) complex. While potentially slower for some substrates, copper-free conditions often lead to cleaner reactions and simpler purification. For a substrate as reactive as this compound, a copper-free approach is a highly viable and often preferred strategy.
Visualizing the Catalytic Cycles
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Optimizing the Reaction: A Data-Driven Approach
The successful coupling of this compound hinges on the judicious selection of several key parameters. The following table summarizes recommended starting conditions based on literature precedents for similar electron-deficient aryl bromides.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Readily available, robust, and effective for a wide range of substrates. |
| Ligand | Triphenylphosphine (PPh₃) | Provides a good balance of steric bulk and electron-donating properties. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Enhances reaction rate, but a copper-free protocol is also recommended. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Good at solubilizing the reagents and catalyst. |
| Temperature | Room Temperature to 50 °C | The electron-deficient nature of the substrate allows for milder conditions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst deactivation and alkyne homocoupling. |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne. It is recommended to perform a small-scale test reaction to optimize conditions for a specific alkyne.
Materials and Reagents:
-
This compound
-
Terminal Alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Workflow Diagram:
Caption: Figure 2: General Experimental Workflow for the Sonogashira Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide. Then, add anhydrous triethylamine (2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed. The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water, followed by saturated aqueous ammonium chloride solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure rigorous exclusion of air and moisture. |
| Insufficiently active conditions | Gently warm the reaction to 40-50 °C. | |
| Impure reagents | Purify starting materials if necessary. | |
| Formation of Alkyne Homocoupling Product | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| High catalyst loading | Reduce the amount of copper(I) iodide or switch to a copper-free protocol. | |
| Decomposition of Starting Material or Product | Reaction temperature is too high | Perform the reaction at room temperature. |
| Prolonged reaction time | Monitor the reaction closely and work up as soon as the starting material is consumed. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of novel alkynyl-substituted benzonitriles, which are valuable building blocks in medicinal chemistry and materials science. The electron-deficient nature of the substrate facilitates the key oxidative addition step, allowing for mild reaction conditions. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired coupled products. The protocol provided herein serves as a robust and reliable starting point for the successful application of this important transformation.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002). [Link]
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107, 874–922 (2007). [Link]
- Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.70, 391–393 (2005). [Link]
- Hundertmark, T., Littke, A. F., Buchwald, S. L. & Fu, G. C. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Org. Lett.2, 1729–1731 (2000). [Link]
- Razafindrainibe, F. et al. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. ChemistryOpen9, 860-864 (2020). [Link]
- Plenio, H. & Schilz, M. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J. Org. Chem.77, 2798–2807 (2012). [Link]
- Elangovan, A., Wang, Y.-H. & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.5, 1841–1844 (2003). [Link]
- Wikipedia. Sonogashira coupling. [Link]
Sources
The Strategic deployment of 4-Bromo-2,6-difluorobenzonitrile in the Synthesis of Advanced Kinase Inhibitors
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool to enhance pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] Within this context, 4-Bromo-2,6-difluorobenzonitrile has solidified its position as a pivotal starting material, offering a unique combination of reactive handles and beneficial electronic properties for the construction of complex kinase inhibitor architectures.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key transformations, and contextualize its application through the lens of a prominent clinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
The Physicochemical Advantage of the 2,6-Difluorobenzonitrile Moiety
The 2,6-difluoro substitution pattern on the benzonitrile ring is not a trivial choice. The two fluorine atoms flanking the nitrile group exert a strong electron-withdrawing inductive effect, which modulates the reactivity of the entire aromatic system.[3] This electronic influence is critical for:
-
Enhanced Electrophilicity: The carbon atom bearing the bromine is rendered more susceptible to nucleophilic attack, facilitating key cross-coupling reactions.
-
Modulation of pKa: The fluorine atoms can lower the pKa of adjacent functional groups, influencing solubility and protein-ligand interactions.[3]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, a common challenge in drug development.[1]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the kinase active site.[3]
The nitrile group itself is a versatile functional handle that can be retained in the final molecule or transformed into other key functionalities, such as an amine or an amidine, to explore different binding interactions within the kinase hinge region.
Core Synthetic Strategies: Building Complexity from a Simple Scaffold
The synthetic utility of this compound primarily revolves around the selective functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the workhorses for elaborating the core structure. These reactions are favored for their broad functional group tolerance and reliable scalability.
A general workflow for the synthesis of a kinase inhibitor using this compound as a starting material is depicted below. The initial step often involves the transformation of the nitrile group to a more suitable functionality for subsequent reactions, such as an aniline.
Caption: General synthetic workflow for a kinase inhibitor.
Case Study: Synthesis of Abemaciclib, a CDK4/6 Inhibitor
To illustrate the practical application of this synthetic strategy, we will examine the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is approved for the treatment of certain types of breast cancer. While the initial reported synthesis starts from the corresponding aniline, we will present a comprehensive protocol that begins with this compound, demonstrating the conversion of the nitrile to the key amine intermediate.
The CDK4/6 pathway is a critical regulator of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Abemaciclib functions by inhibiting CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing G1 cell cycle arrest.
Sources
The Lynchpin Synthon: Application Notes on 4-Bromo-2,6-difluorobenzonitrile in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Aromatics
In the competitive landscape of agrochemical discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] 4-Bromo-2,6-difluorobenzonitrile stands out as a pivotal building block in this arena. Its unique trifunctional architecture—comprising a reactive bromine atom, a nitrile group, and activating ortho-fluorine atoms—provides a versatile platform for constructing complex, high-value agrochemicals, particularly the blockbuster class of anthranilic diamide insecticides.[3][4][5]
The electron-withdrawing nature of the two fluorine atoms and the nitrile group makes the aromatic ring electron-deficient. This electronic arrangement is critical for its utility, as it facilitates key chemical transformations that underpin its role in synthesis. Specifically, the fluorine atoms activate the C4-position (para to the nitrile) for nucleophilic aromatic substitution (SNAr) and the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[6] This guide provides an in-depth exploration of the application of this compound, complete with detailed protocols and mechanistic insights for research scientists.
Part 1: Core Chemical Transformations & Mechanistic Insights
The utility of this compound is primarily centered around two powerful and reliable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding the principles behind these reactions is key to successful synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern aromatic chemistry.[6] In the context of this compound, the strong electron-withdrawing effect of the ortho-fluorines and the para-nitrile group makes the carbon atom bearing the bromine susceptible to attack by nucleophiles.
Mechanism Insight: The reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bonded to the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The aromaticity of the ring is temporarily broken. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity and yielding the substituted product. While this stepwise path is common, some SNAr reactions can proceed through a concerted mechanism, particularly when good leaving groups are involved.[7][8] The high electronegativity of the fluorine atoms stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy and facilitating the reaction.
Part 2: Application Note — Synthesis of a Precursor to Diamide Insecticides
A prominent application of this compound is in the synthesis of precursors for the acclaimed diamide insecticide class, which includes molecules like Chlorantraniliprole (Rynaxypyr®) and Cyantraniliprole (Cyazypyr®).[4][9][10] These insecticides are potent and selective activators of insect ryanodine receptors, leading to paralysis and death of target pests.[4] The synthesis often involves the displacement of the bromine atom with an aniline derivative.
Workflow for Synthesis of a Diamide Precursor
The following diagram outlines a typical laboratory workflow for the synthesis of a key intermediate, starting from the coupling of this compound with a substituted aniline.
Caption: Experimental workflow for the SNAr reaction.
Detailed Laboratory Protocol: Synthesis of 4-(substituted-anilino)-2,6-difluorobenzonitrile
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a generic substituted aniline, a key step in forming the core of many diamide insecticides.
Materials:
-
This compound (1.0 equiv)[11]
-
Substituted Aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the substituted aniline (1.05 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.
-
Scientist's Note: The high temperature is necessary to overcome the activation energy for the SNAr reaction. DMSO is an excellent solvent for this transformation due to its high boiling point and its ability to solvate the potassium carbonate, increasing the effective basicity and nucleophilicity of the aniline.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 8-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the dark reaction mixture into a beaker containing ice-water with stirring. A solid precipitate should form. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove DMSO and inorganic salts.
-
Purification: a. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel. b. Dry the purified solid under vacuum to obtain the final product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMSO | High boiling point, effectively dissolves reagents, and promotes SNAr. |
| Base | K₂CO₃ | Sufficiently strong base to deprotonate the aniline, mild enough to prevent side reactions. |
| Temperature | 130 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidative side reactions of the aniline at high temperatures. |
| Typical Yield | > 85% | The reaction is generally high-yielding and robust. |
Part 3: Alternative Transformations — Palladium-Catalyzed Cross-Coupling
While SNAr is a primary application, the bromine atom on this compound is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13] This allows for the formation of C-C bonds, opening up synthetic routes to different classes of agrochemicals.
Synthetic Pathway via Suzuki Coupling
Caption: General scheme for a Suzuki cross-coupling reaction.
Expertise & Experience: The Suzuki coupling provides a powerful alternative to SNAr for introducing aryl or heteroaryl groups. The choice between SNAr and Suzuki coupling depends on the desired final structure. For C-N bond formation, SNAr is direct and efficient. For C-C bond formation to build biaryl systems, the Suzuki coupling is the superior method. Careful selection of the palladium catalyst and ligands is crucial to avoid side reactions, such as hydro-debromination or catalyst deactivation.[13]
Conclusion
This compound is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide chemists with a reliable and versatile tool for the synthesis of advanced agrochemicals. The electron-deficient nature of the aromatic ring, a direct consequence of its fluorine and nitrile substituents, enables high-yielding and predictable reactions. The protocols and insights provided herein serve as a guide for researchers to effectively harness the synthetic potential of this key intermediate, paving the way for the development of next-generation crop protection solutions.
References
- Clark, D. A., Lahm, G. P., Smith, B. K., & Clagg, D. G. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-70. [Link]
- ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide.
- Chinese Chemical Society. (2017). Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activitors. Chinese Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of insecticidal fluorinated anthranilic diamides.
- Semantic Scholar. (n.d.). Computer-aided design of novel anthranilic diamides containing fluorinated alkoxy groups as potential ryanodine receptor insecticides.
- Google Patents. (n.d.). WO2015132154A1 - Synergistic insecticidal combinations containing pyrazole-5-carboxamide and rynaxypyr or cyacypyr.
- Google Patents. (n.d.). CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof.
- Google Patents. (n.d.). WO2020136480A1 - Process for preparation of anthranilamides.
- Google Patents. (n.d.). CN108191822A - A kind of synthetic method of Rynaxypyr.
- Google Patents. (n.d.). CN101773141A - Compound pesticide of chlorantraniliprole and chlorpyrifos.
- Google Patents. (n.d.). CN104844569A - Chlorantraniliprole synthesis method.
- Vapourtec. (n.d.). Aromatic Substitution.
- Google Patents. (n.d.). CN101353317B - Preparation of this compound.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
Sources
- 1. Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activitors [ccspublishing.org.cn]
- 2. Computer‐aided design of novel anthranilic diamides containing fluorinated alkoxy groups as potential ryanodine receptor insecticides | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vapourtec.com [vapourtec.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015132154A1 - Synergistic insecticidal combinations containing pyrazole-5-carboxamide and rynaxypyr or cyacypyr - Google Patents [patents.google.com]
- 10. CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof - Google Patents [patents.google.com]
- 11. This compound | 123843-67-4 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-2,6-difluorobenzonitrile as a Strategic Precursor for Central Nervous System (CNS) Drug Candidates
Abstract
This technical guide provides an in-depth exploration of 4-bromo-2,6-difluorobenzonitrile, a highly versatile and strategically important building block in the synthesis of complex molecules targeting the central nervous system (CNS). We will elucidate the unique chemical reactivity imparted by its distinct functional groups—the bromine atom, the nitrile group, and the activating difluoro substitution pattern. This guide will present detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, demonstrating its utility in constructing advanced heterocyclic scaffolds for CNS drug discovery. The causality behind experimental choices and the inherent logic of the synthetic routes will be explained to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Introduction: The Strategic Advantage of Fluorination and Orthogonal Functionality
The design of novel therapeutics for CNS disorders presents a significant challenge in medicinal chemistry, demanding molecules with high potency, selectivity, and the ability to cross the blood-brain barrier. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity.[1][2][3] this compound (CAS: 123843-67-4) has emerged as a powerhouse precursor due to its unique combination of features:
-
Orthogonal Functional Handles: The molecule possesses two distinct reactive sites: a bromine atom amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a nitrile group that can be transformed into various nitrogen-containing heterocycles, such as tetrazoles, or reduced to a primary amine.[2][4]
-
Activated Aromatic System: The two fluorine atoms positioned ortho to the nitrile group strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), although the bromine at the para position is the most common site for displacement in cross-coupling reactions.[4] This electronic feature allows for a diverse range of synthetic transformations under relatively mild conditions.
-
Physicochemical Property Enhancement: The difluoro substitution pattern is a key contributor to the desirable pharmacokinetic properties of the resulting drug candidates, making this scaffold particularly attractive for CNS applications.[1]
This guide will focus on the practical application of this compound in the synthesis of advanced intermediates for CNS drug discovery, with a particular emphasis on kinase inhibitors, a class of drugs with increasing relevance in neurodegenerative diseases and oncology.
Chemical Profile and Reactivity
The synthetic utility of this compound stems from the differential reactivity of its functional groups, which allows for selective and sequential modifications.
| Property | Value | Source |
| CAS Number | 123843-67-4 | [5][6] |
| Molecular Formula | C₇H₂BrF₂N | [5][6][7] |
| Molecular Weight | 218.00 g/mol | [5][6][7] |
| Melting Point | 78 °C | [5] |
| Appearance | White to off-white crystalline solid | |
| Key Reactive Sites | C4-Br (Cross-coupling), -C≡N (Cycloaddition, Reduction) | [4] |
The bromine atom at the C4 position is the primary site for palladium-catalyzed reactions, offering a reliable handle to introduce aryl, heteroaryl, or alkyl groups. The nitrile group, being relatively stable to many cross-coupling conditions, can be addressed in a subsequent step. This sequential functionalization is a cornerstone of its application in building complex molecular architectures.
Synthetic Workflows and Protocols
The following sections provide detailed protocols for key transformations of this compound. These protocols are based on established methodologies and can be adapted for the synthesis of a variety of CNS drug candidates.
Workflow Overview: Sequential Functionalization
A common strategy for elaborating the this compound scaffold involves an initial palladium-catalyzed cross-coupling reaction at the C4-Br position, followed by transformation of the nitrile group. This approach allows for the systematic construction of a diverse library of compounds for structure-activity relationship (SAR) studies.
Sources
- 1. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 6. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Formation of the Grignard Reagent from 4-Bromo-2,6-difluorobenzonitrile
Abstract
This comprehensive guide provides detailed application notes and a robust experimental protocol for the successful formation of the Grignard reagent from 4-Bromo-2,6-difluorobenzonitrile. This transformation is of significant interest to researchers and professionals in drug development and materials science, as the resulting organometallic intermediate is a versatile building block for introducing the 2,6-difluoro-4-cyanophenyl moiety into complex molecular architectures. The presence of electron-withdrawing fluorine and nitrile functionalities on the aromatic ring presents unique challenges, including potential side reactions and difficulties in initiating the Grignard formation. This document addresses these challenges by providing a protocol optimized for high yield and purity, complete with mechanistic insights, troubleshooting strategies, and key safety considerations.
Introduction: Navigating the Challenges of Grignard Reagent Formation with an Electron-Deficient Substrate
The formation of a Grignard reagent is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[1][2] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] While the synthesis of Grignard reagents from simple alkyl or aryl halides is often straightforward, the presence of electron-withdrawing and reactive functional groups, such as the nitrile and fluoro substituents in this compound, introduces significant complexity.
The primary challenges associated with this specific transformation are:
-
Reduced Reactivity of the Aryl Halide: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, making the carbon-bromine bond stronger and less susceptible to oxidative insertion by magnesium.
-
Potential for Side Reactions with the Nitrile Group: Grignard reagents are potent nucleophiles and can react with nitriles to form imines, which upon hydrolysis yield ketones.[4][5][6] This can lead to the consumption of the desired Grignard reagent and the formation of undesired byproducts.
-
Initiation Difficulties: The inherent stability of the aryl halide and the passivating layer of magnesium oxide on the surface of the magnesium metal can make the initiation of the Grignard reaction sluggish and unpredictable.[7][8]
This guide provides a meticulously developed protocol that mitigates these challenges through careful control of reaction conditions, stringent anhydrous techniques, and effective activation of the magnesium surface.
Mechanistic Considerations
The formation of a Grignard reagent proceeds through a radical mechanism on the surface of the magnesium metal.[9][10] The process can be summarized in the following key steps:
-
Single-Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond of this compound. This results in the formation of a radical anion.
-
Dissociation: The radical anion rapidly dissociates to form an aryl radical and a bromide anion.
-
Radical Recombination: The aryl radical then recombines with a magnesium radical cation on the metal surface to form the organomagnesium species, (2,6-difluoro-4-cyanophenyl)magnesium bromide.
It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are strong bases and will be readily quenched by protic solvents like water.[2][11]
Diagram: Proposed Mechanism of Grignard Reagent Formation
Caption: A flowchart outlining the key steps in the preparation of the Grignard reagent from this compound.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | Inadequate drying of glassware or solvent. | Ensure all equipment is rigorously dried and use freshly distilled anhydrous THF. |
| Passivated magnesium surface. | Use fresh magnesium turnings and ensure proper activation with iodine or 1,2-dibromoethane. Mechanical activation by crushing the magnesium turnings with a glass rod can also be effective. [12] | |
| Low yield of Grignard reagent | Incomplete reaction. | Increase the reaction time or gently heat the mixture to ensure all the aryl bromide has reacted. |
| Side reactions with the nitrile group. | Maintain a low concentration of the aryl bromide by slow, dropwise addition. This minimizes the chance of the formed Grignard reagent reacting with the starting material. | |
| Formation of a significant amount of biphenyl byproduct | Wurtz-type coupling of the aryl radical. | Slower addition of the aryl bromide can help to minimize this side reaction. |
Applications in Synthesis: The Kumada Coupling
The Grignard reagent of this compound is a valuable precursor for cross-coupling reactions, most notably the Kumada coupling. [13][14]This reaction allows for the formation of a new carbon-carbon bond between the Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. [15] Example: The (2,6-difluoro-4-cyanophenyl)magnesium bromide can be coupled with an aryl or vinyl halide in the presence of a catalyst like Ni(dppp)Cl₂ to synthesize unsymmetrical biaryls or substituted styrenes, which are important motifs in many pharmaceutical compounds. [13]
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. All operations must be carried out under strictly anhydrous and inert conditions.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. [16]The reaction should be monitored carefully, and cooling should be readily available.
-
Solvent Hazards: Tetrahydrofuran (THF) is a flammable and potentially peroxide-forming solvent. Handle with care in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The successful synthesis of the Grignard reagent from this compound is an enabling transformation for the synthesis of a wide range of complex molecules. While the electron-withdrawing nature of the substrate presents challenges, the detailed protocol and insights provided in this guide offer a reliable pathway to this valuable synthetic intermediate. By adhering to stringent anhydrous techniques, employing effective magnesium activation, and carefully controlling the reaction conditions, researchers can consistently achieve high yields of the desired Grignard reagent, opening up new avenues for discovery in drug development and materials science.
References
- Chemistry Grignard Reaction Mechanism - SATHEE. (n.d.).
- Grignard reagent - Wikipedia. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUlJz1rwTdtwJHVn6_mNCBZnQeUVFunNFHUWxcxLKvt9n72Chq-v_8Vd7yQrHtVmYJ7FuSy7oQVREzSjNz7FygB5ZTWnxMOh-J5ApPvpV3tSMgjamcZfAXFi0G53378omjPiyecNPGVeQ=
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYq35nko95UGwuh6bkDV1s5hinipPTA5naJ40SAYpxW6DUbSy_iX7KPsj2pVFg2fEu35-vLFz1EdM1mMpA5Sa4eyWiSSS54DI1viZ_BVlvSTeiizRn626Ajicua8mVhb2htntO-Ujq
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQznrQKLE5vVr6fTtyJDygKkFWZbBu4ycydL55nDdZKgE_GMmoc1xX5OXfS_8V-H5dRdpj5YIoRkfTTOLZmr16wXU9XiMxD8pJ7IvAnoxlK3YM1AwXZZ7Xzebp4rqWbWWoQsuLghZSzD8=
- Grignard Reaction Mechanism - BYJU'S. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdlwCW85jNPCGVBY6xkld5S4HFiLQJkdIM0y3n8AHXtb8rWAzIiGsAwQL-kag2jaFoIwMW1qQVpLHSdXWEvTtgtnbUT9Ogrz4tZAkdloetwhvo-l3ulrNkW2x0pFM9ABYLiAX_q-Rl6W9h0YdiqZI5HED0
- Kumada Cross-Coupling Reaction - Alfa Chemistry. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7M3_3nrslrvv5vSy7Cc8Zjf8AxJhKioQELCh400Xx520GxA8ONdLYTOQvESD7g8RiCEHFHWktqcxkdr3V-3E7L2NJ_NGdFmb3GQZXzImzujBFbtQNBpjRINiDywZeViPGCeHVCA64NzjqNwadyYcbD6AY-E9KWBAqbk01ajUBixhw0dWa3Ak=
- making Grignard reagents - YouTube. (2019, January 7). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoaeu-PwVRsrxAAIi2F-7g4YT5bsvtcCcsmbXld3-0rrgJGOmuXK2YalDqswAS_K--VWf5QxtLFcaRXWkKa5cd3mZTJ7AvyffGcYsoyZZ3gq9WInF7izYjviiKxYuXiMetcje3zVQ=
- preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles) - UNL Digital Commons. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiQ3uNzZiBcVO4IBxBId9milHOpP4OTo91PJEA4-jQlCNbgl74gMPzuzv5fj-eVh_zLVIvjbMA2jy3UPa7uacbMUzhdxCmyLud5sZn3VDSxavoanxjHV5siRA0AYOSaV7eF9GwUvbt5ZJbQEdCFNJXeqzF
- Kumada Coupling - Organic Chemistry Portal. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPoxQ6DYvB6DapxKWp8fBGOgG3rJzvZAMKQgBJPidDPUH7ZwJziwA4yP2lipLQrl2baYadvU_b2cE9WNWny-pwGVRvj5aMOqLM3XhjdeOSjNgFJecMm6uVuOS9lwLTPoi_TFS4z13lolWmuM0yxioTeEhDuR13k9i4v02OsEdz3Q==
- Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents - American Chemical Society. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqgBWrF7xwbrUh0hO-DAoj2b851IDSqxFMPZBE-UXZJw9dlt4j7pD7ak7e-wrWFjyjq_BTWbzZr_1nN0Oal37DILJirZaxYesOZaaUsd12UChKL5d1Pm2HMw5DeYblHyfg5wbEn8GCzA0=
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020, February 20). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEtlIyVzmD1bdnHT-zlgIPFHMOpgl044MFMKm_kHKkHlKKkWmUTT-jJxe1je16NrCVK4pUtEvjfYGIk1241iL7oxkqkIvfyfNn4QVoJPluVkK1rjvH3nbdhTJev0EpcLvKg9GqFMHPLXHueNi7iSOrRcs5HTgM_0SioNq6hbgGJ1Xqw6E=
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2CmA6nYDPS0joc00oIxF6L5Z-RVZAP3EyFwjOR6Fcq_qnHW5X8WKXP8wG-L369Pq0HOrDsIAUX8kx5zMhDlCXEYdrVMC3GR2fayY78Bv7Re5fMxMy22W8ubT8XvdGO2LgfnoBbvKBDpqW94Sa3VSRR94J8Mn8tdgFnWbZ2-bFwo4ISrir-XlYp1AY8WCodtnkpKalY6guSOLBOPPbdtsQn7kovzXtaqm
- Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides With Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents - PubMed. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtOmcJkqLpCaXnopUTy86pV0PdQ8B9NK9VQh-D_Ukz4ot7k55yK8cx2MaXyWLhC__XP3sW_zKLda8RCkpg51Ga8-t9tvx2JFPHFwCnEX8hzTBitcRXmvUynH3oHvxCMmSH7ixc
- Functional group tolerant Kumada-Corriu-Tamao coupling of non-activated alkyl halides with aryl and heteroaryl nucleophiles: Catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents | EPFL Graph Search. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTAa6cVeRYBG5Hvo3fO2v_0iPGYeM9d-pwO-3twzRXJfeXXII0-nY_3-eHDkVjhE3_6D7C6vE0CBOPpKfImC60r8vyZyaXkmoRo-as9GgcobxHr2zz9BYBGcteCzYUeFA7FM_fNescZ4HkNiI=
- The Grignard Reagents | Organometallics - ACS Publications. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0FuBEQsydcMBcUOx_e6sQx3qQvB8uXm0qYrAfCFlUn382_CPIdr0OveGDO486mZUaYclRzj01o9MuGS-Wdc1UT36RX14KoFeYb-96vKOsEO-gBl2dKX27c9CY2kGUomQUXmdpyg==
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIJW1kd6NC8IQ8mW4VAdYsKm_T170w86gdWNmm4F9Dfs5V1FT_rI_qoLzv5H0hU436cKGpsDV8IKW1heC9GpPxiUZq-OUNcUZDTK6_oQebnDnXUlZhSpiNhMYFuuX39c37kK-NEUrFLu2htv7Tssr0wmxwtNQZugUti6K0jvqFhfR8fckPl7HCh6GKbH6yfRDc12b2NwFA34nVZ2lb5SHvMDhcx6f-8xW-WGreu9cecBXymLx2Z24oHFbALmQ=
- Use of iodine in making Grignard reagent? : r/chemhelp - Reddit. (2018, February 23). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTG6o0zml6TjrS0DyvV12bMcKmdYksBm5a1hBZSNx7F8LU_uKNJoNd2OJ3Yc2S5VQFkXJ-aLiqTCMMsIXTBZJlPVnIlwkeR04e8LgRhhbtEAIb_uom5QWNQnL6EJxHMP-cQHVgPNiJbi3wEyiwhZBloUWoSex-DHasiUWTivC2CmbjXYNPPY9plgDamE2GSGMN_jlEeg4=
- Kumada coupling - Wikipedia. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4xw9p_SqudFBh_d36B-wNkbpwfkwoxpXU4JJFsjZ_YH2_ObVJvK4ijt8GPET1WMfJ5EcAI9D1mOuLFgVqaPJafHeqFmXnpN0vQ6JnSYuG5ObTdPJbLZ2d3dsm_v9yjBgloUj7-Zl4w==
- Activation of Grignard reagent - Chemistry Stack Exchange. (2021, August 30). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRLnvNKOqfN5pu6ORzzgvn5owonWqXEEoEP9zj6SVibpzS-uvTFGwJM4Ay6_4lxlw4XKcLtnbm1xamEiv3TazIxsLBR3k0YaTLA3q2HeCz5FTkpM1-2YMaoApZ3vLkdQtGISR9EyZG30ntE4YZ_B-U0cP3MILCcxJGzoUrPO-VhcKKMF5aQddwnBd4a_08
- Grignard Reaction. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMQ4XO7drGht4S1bGjU67wY99xw6sBLbT_B-QtHQoB9fIaSeKULPlECmlep2d_PVQ-FfntoQxRG0EoZ4inIfQfqxmGvHcSgoxwtkPhXdunIbsPvWRT76gDrDnufG3XbEW27QFryvTpGI80c2xvU5EM
- Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters - ACS Publications. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHWHRYTbJ8atMUD3ppLXp1-FIbGahxsokuyymjWZRwBPUR3JCJI5oAMfnPyzIh_68FbXyl-_U5bB0mvn7KYvGOFf1rC1mQ_nvLVEKpM-LepSvywi1HPalrfXTAwc66hJ5O9k_u5Q==
- Grignard Reaction of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE3FtNGXJz24TnW-YrPpAgZowSD0qrjdbsHVFW7GuwvSbohjuwpzR4XMNhc6N-6ApEaH-QvxntZeoeQBUJNzDAm-y2MDWgJ_DJh1QSn968V_xivOlIECLth-dn3kLj4Xau1s62KihN53MTObCrSRRySF0DGdpvNiqknAV7NL3qddDoAeSo
- Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides - Benchchem. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Xb8gSPHXPePVp5CD2KglY84MscZxQcKl3OtJJCd3ETfDFjdLg8-UkHvBfUK1nukBsYjs7wJjAkctJ1VJW6J7tTx-1fBVhNqBZy_d416HBDkQqXsVA1YZIQhiHngrbLSUonZtOsdBoaOX9z3e8iqr5QWV4kpiGTmZD9pNqYAAj9Oid4OUFZqitSwkSWwi7VeNyDY9CzQVBo5ixe4Rt0lXFt9M7SIOfN1hl5L4HoJbPV-kWsYVNMJXBp7bKQ==
- Formation of Grignard Reagents from Organic Halides. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7z_7aDy1wSHAzgU1guwZyEvTquJEy_Ypg3_Wed3A-IS9IEQrPUGhKHcMMvJCDr-tn6ljntq-GJVHL9hzJ8vccRfHnJKXuE90OUX6cfNKOmCRXWm6RP9YKQTh9oomeHGfcHvc_lpCPhaybT0mV
- Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnl1TF3x6yF9Kv9OdgV0AhYNpVkNuKj3Ara_-JW_xZisBSJDUyfKM3VsiKOSzKHvkabFsQdSn1-IPxwV7iNXK2UXboMj7aMqbXBFFxF8viQMaYX0Idq3OiAQo__h9V1gUdHOxRiRV2jPfPULVE
- Formation of grignard reagents from aryl halides: effective radical probes hint at a nonparticipation of dianions in the mechanism - PubMed. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG05oq8H86SbISk2fzhOrstwXHhEMPxlGwOnE_wgSOcpTut9QKyOZ3AXg0h5UaSV_fgWlBERexGvmRiYF3OtxqDLPi5tfj6rQ-5YnCjzEEWAmQ7dxZ-V8KObyLmH0u84pGgn4Yd
- Ch23: Aryl Grignards - University of Calgary. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP2x9nfvxWPYshbLN64snxxZ59cffsFp2Rqt9OUN08gSd3hLYf1F3V-Oj7Ml0tgRypkHI-llaIEthgS5dhfpwjzX-hB5E33PCmkcHRfWmoUMrxE2CQhRc5OSeMKo1Of9gUjSB6ZS-eKmS3A7fU9KlUR3YfxNWjzT89CuSPYjMg
- 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbVHdYtDIk-SN0wM5z5IDuHRkeBvOINi5Rj724F8G9hSSYp7dtk0DJkql85S15t2POfndXwDXI_YUe52x_oKLETkWkfYs7eGXNOS8rZbY_iOlpqjwuBfJsxcxNI2Z4U-KNvp7IKDf-8e55-C4Eatg0EEqZkpiuQFRQhLLYyE6YVpZco8V8GbrQHfgueYoFa52iSgBjfg==
- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQQiTSNMpxjcayRq8tcXhVZLW3AvH9OSSaT2yUiD5-gYusz6csu3dcRLQSVIDZNyRmXRhy4RxxxLAwDrgcm6CDh1mQIWE2BP9Uk3jDdxQ107Zxy0-H2do18aM2jOhyc43d2fvUZ1uEGt1cKmJi7dAiIrMgIO3y0kMjwwcuEWodBDX1O1u5HjoPkzUZfgPzRHyEJ2Ktnl9lAiNwYG3uQ0JYe-8jbPSaW_IoO9uYBDQ=
- 20.7: Chemistry of Nitriles. (2024, September 30). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG15kmkhvwiE7yKhI6AfK2N-9CsGccf5cSNe7zCJqZm2-4Uq0t2Hq8Qlq1s9aK4jpI80NEOv4yCa9Iax7_kJBk8xO40PdEYHYRXi1DqaFxLyv1wzKChliVjIYKLEufW_G6c1c1qMnRLkpGz9eKmo44Wd3_psP39DsZRITouAjxOMPz3QRJRPIf1F1juvUPxl_JvPGOm5Fdd92xUopYlLkOpASTv61kRUCEN9tdwFg9vbU8v9h_g9St0Lh1-33SpEntxUkyeemPJ6fCk_eRle7ZfoBsLGzY=
- (PDF) Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism - ResearchGate. (2025, August 10). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs_XT1DKs3G31PrN3gp3_HjbAwuVVj71aBaBGxco6IeIkCqdks2QGU-gOkI8szJka8N5WIxq7RNuDqg7fmPGewCqG_-GXv_gmmpb1-U08F5apPHFpbYCeGM2ZAuik-BuOncPiTbHLv2jU7kwYn7rk67vZ6ykSfTSDX9nnHpOOvDspRuqYU9wuu566s5ACq7RC8eDrslYtBtaXYHqAsEwVK8ZOLGK2QZSlmEHi01n8WMhkrME8ZOLJZ8HFg44AFCAvtdn2zyIHAMDs-5rnOIqZPpP_m1vAiT1RLXZTwEoF6ww6ifdEnhjSP3QejjqxGDw==
- Which alkyl halides can not form grignard reagent [closed] - Chemistry Stack Exchange. (2018, June 20). Retrieved from https.vertexaisearch.cloud.google.
- Grignard Reagent, Reaction, Mechanism and Shortcut - YouTube. (2020, February 18). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL5b6gy_57f68CJ_U24oZ57LWAX8YEu7NDFvEegRI_UErkPEnKvQ2j8tz2BiYZ5E4iZ7PnEAkGObs1YMWWhuYtiOyIh65w-T-WTVNuR-pnKd6a02k1wte9pOKplTNGUhq0VbwpVFI=
- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1mWlN925P6mw4gdEScMmpcqIe097s-r6o2HbPWO3egC4xXZjO2xj4SqHiiR4tJa_8tNbkT1NkIpGQtxZzSr1SFUvV6ZCzND8F8PIfOK3-wHmqixwADLmaSZnbJ-Iqet_VzEuXpASyWA==
- Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene - Benchchem. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy-nN83bf5cKGmCSUvg9JIHYkcGTqQgYKkxSMCpR5ZFykh585UKYLOAq_qpdOFMrzNNeai8DmwRByMKaAiKvWCIm5bOn2_6SW5Kf9cr5mG9HOZynIDgyDilPhsI324TJb7Xw-j13ES6TQyaJgPvrjmnjjIi11tYBYzuKfS7K_S-L5g753SRmNDBurhLoKCp7GtAMMWiScTogWM2B-XD-fT1Rij6Fx_tBDJXVrDDnUG_XcDcZLWdSu6RpC70m8dhv1LW2LAip8d
- 3 - Organic Syntheses Procedure. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqxyDe1ONIMuT_fO9fZ9sgFzjiYsfPDK5bPiVYWNE-QJW-Aye6r6dxMDQfj1ATWgWC3RSqBX7yRAUy76eluI5V7pl1cTECv8Vmdqz8HnlU9tlKTLKAfmxol0mt3XQ8STJHp6rE7Yh3iQ==
- Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020, October 26). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6i3RtibPAiKuncGCwkxuGfT6zEcZlVbYW6LjSlQEGw11LnFmw-rWsGN9BMtZ4MoYkrb49VyfUzHt_SzrF9wldknRBsSSLNHAQvBeqRYa-bH0lTMG_zx2JPC4nT0Nm2eSGsUBzduQ=
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc6EvbdL3QdZuT3RSPpFYYRTlcYosshAq5In26N1t66c4UvWAVgpQaCUgHv_kakYPSGU5IM6-68sEAdHnphcJSPRuyE3akkmwfgVN_8_B25EUA-2JrPsno_FK1dNbtJ43yk8uYT58=
- Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG_WqrRof6Gxa2hK_QIDRRVJJVht6AtrbGD1KfHoR1NRUf9xRNoxKVytPyTmar34RnbueHIq6J7p31-6W_d3V9Pgy005U5jR-mxGgvIYXugg_JVUGH3BxbWWRUvbtraAJcecjJMXnly8AMIbAUqF2n3hGkX6oFofjOAbMcqIIMXuistWrxuR_WjcYX98WkdWLhVzw7kl3CQGGpimfJGKZNDCc0w8Pe9pioh3OFjxAD10VVMxwddIqzwMaP-Zw=
- Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzeojXFtFzBgBegCBeR7e5I29LaNaXGqyft8Fhl_JNqZwXSkw2RdzPux2y3MWofVExa4nRGTeI5fHUXN5e13Pp2o3eqfjWai2Y7-Dc31okK87T3LyRrgB92PyXsdqvuyYnP-HnbNyGg7lYv6uH7cZXsIzDemtpmRHvhTW9uK3pk7PRMoT24WFMN9LWCLQG96eUQzoSPLEI9sA5jrV9lQI3lXwk4uL2pyIwWYomBAkYoo83sp9sgdONTZXrAqF3tH9nB2V16XJKjl2oznHQ
- Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene - Benchchem. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiDW1GWf6apRZ2UheIG5tDvZ-Wrw2AFii-z2MyCe2SzIwYuVmph1ejnwSy-LECyVkzRfMa58oEh1p9uxWj-RdIhJplr47j-1NukkZx_ywnDrJPWuufh_Vqr1xODN8lvlMbNDWuHxq-ajWVYm5v0bGU7BtBeoG0DYDnfx1FMYxtsgbIoY2eVddX84dgCdUdLHMBLvTFy8ls36QrIRSiU9XI9vbT9VqIeLsOfcixOCKIhYyOP9flFeQjng==
Sources
- 1. byjus.com [byjus.com]
- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. schnyderchemsafety.com [schnyderchemsafety.com]
Application Notes and Protocols for the Lithiation of 4-Bromo-2,6-difluorobenzonitrile
Abstract
This comprehensive application note provides a detailed experimental protocol for the successful lithiation of 4-Bromo-2,6-difluorobenzonitrile, a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. The protocol emphasizes a "reverse addition" technique at cryogenic temperatures to generate the highly reactive 4-lithio-2,6-difluorobenzonitrile intermediate with high fidelity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, safety protocols, and characterization methods to ensure reproducible and safe execution of this critical organometallic transformation.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is a particularly valuable starting material, offering three distinct points for chemical modification: the bromine atom for metal-halogen exchange, the nitrile group for various transformations, and the aromatic ring for further functionalization.
The generation of the corresponding organolithium species via lithium-halogen exchange is a powerful strategy for introducing a wide range of functionalities at the 4-position. However, the lithiation of benzonitriles is often complicated by side reactions, including nucleophilic attack of the organolithium reagent on the nitrile group or deprotonation at the ortho positions. This application note addresses these challenges by presenting a robust and reliable protocol centered on the principle of reverse addition, ensuring the selective and high-yield formation of the desired lithiated intermediate.
Reaction Mechanism and Rationale
The core of this protocol is the lithium-halogen exchange reaction, where an organolithium reagent, typically n-butyllithium (n-BuLi), selectively replaces the bromine atom of this compound with a lithium atom. This reaction is highly favorable due to the greater stability of the resulting aryllithium species compared to the alkyllithium reagent.
Challenges and Solutions:
A primary challenge in the lithiation of benzonitriles is the electrophilic nature of the nitrile carbon. In a standard addition, where the organolithium reagent is added to the substrate, localized high concentrations of the lithiating agent can lead to unwanted side reactions. To circumvent this, a "reverse addition" protocol is employed. By adding the substrate solution to the organolithium reagent at a controlled rate, the concentration of the highly reactive lithiating agent is kept low at all times, thus favoring the desired lithium-halogen exchange over side reactions.[1][2][3]
The presence of two fluorine atoms ortho to the nitrile group also influences the reactivity. Fluorine is a potent ortho-directing group in metallation reactions, which could potentially lead to deprotonation at the 3- or 5-positions.[4] However, the lithium-halogen exchange at the bromine-substituted position is kinetically much faster, especially at cryogenic temperatures.
The entire process, from the initial lithiation to the electrophilic quench, must be conducted under strictly anhydrous and inert conditions to prevent the decomposition of the highly reactive organolithium intermediates.
Safety First: Handling Pyrophoric Reagents
Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air.[5][6] Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields, and nitrile gloves. For larger scale reactions, a face shield and neoprene outer gloves are recommended.[7]
-
Inert Atmosphere: All reactions involving organolithium reagents must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a Schlenk line or a glovebox.[3]
-
Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove any traces of water.
-
Quenching: Have a quenching plan in place before starting the experiment. A beaker of dry sand or a Class D fire extinguisher should be readily accessible. Small amounts of residual organolithium reagents can be quenched by slow addition to a cooled solution of isopropanol in an inert solvent like heptane.[6][8][9]
Experimental Protocol: Lithiation and Quench
This protocol details the lithiation of this compound followed by an in-situ quench with an electrophile. As a representative example, the synthesis of 4-carboxy-2,6-difluorobenzonitrile via quenching with carbon dioxide is described.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Commercially available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available |
| Dry Ice (solid CO₂) | - | Local supplier |
| Diethyl ether (anhydrous) | >99% | Commercially available |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Commercially available |
| Saturated Sodium Chloride (brine) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially available |
Equipment
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried glassware (three-necked round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
-
Syringes and needles for reagent transfer
-
Dry ice/acetone bath
Step-by-Step Procedure
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the lithiation of this compound.
Procedure:
-
Preparation of the Reaction Vessel: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a positive pressure of argon or nitrogen. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Charging the Lithiating Agent: To the cooled flask, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath. Once the solvent has reached the desired temperature, slowly add n-butyllithium (1.1 equivalents, e.g., 4.4 mL of a 2.5 M solution for a 10 mmol reaction) via syringe.
-
Preparation of the Substrate Solution: In a separate, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent, e.g., 10 mmol, 2.18 g) in anhydrous THF (e.g., 20 mL).
-
Reverse Addition (Lithiation): Slowly add the substrate solution from step 3 to the stirred n-BuLi solution in the reaction flask via a cannula or a pressure-equalizing dropping funnel over a period of approximately 30 minutes. Maintain the internal temperature below -70 °C throughout the addition.
-
Reaction Time: After the addition is complete, stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Electrophilic Quench (Example with CO₂): Crush a sufficient amount of dry ice in a separate dry flask and quickly add it in small portions to the reaction mixture at -78 °C. A vigorous reaction may be observed. Continue adding dry ice until the exothermic reaction subsides.
-
Warming and Aqueous Work-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Once at room temperature, cautiously quench the reaction by the slow addition of 2 M aqueous HCl (e.g., 50 mL).[4][10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Expected Results and Characterization
The successful lithiation and subsequent carboxylation should yield 4-carboxy-2,6-difluorobenzonitrile. The purity and identity of the product should be confirmed by standard analytical techniques.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will be informative, with characteristic chemical shifts for the aromatic carbons, the nitrile carbon (typically in the range of 110-120 ppm), and the carboxylic acid carbon.[11][12][13]
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated aromatics. The spectrum should show a single resonance for the two equivalent fluorine atoms.[14][15][16][17][18]
-
FTIR: The infrared spectrum should show characteristic absorption bands for the nitrile (C≡N) and carboxylic acid (C=O and O-H) functional groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of desired product | Incomplete lithiation | Ensure all reagents and solvents are strictly anhydrous. Titrate the n-BuLi solution before use. |
| Side reactions with the nitrile group | Strictly adhere to the reverse addition protocol and maintain a low temperature. | |
| Inefficient quench | Use a large excess of the electrophile. | |
| Formation of multiple byproducts | Reaction temperature too high | Ensure the internal temperature is maintained below -70 °C during addition and reaction. |
| Presence of oxygen or moisture | Improve inert atmosphere techniques; ensure all glassware is properly dried. | |
| No reaction | Inactive n-BuLi | Use a fresh bottle of n-BuLi or titrate the existing solution. |
Conclusion
The lithiation of this compound is a highly effective method for the synthesis of valuable functionalized building blocks. By employing a carefully controlled reverse addition protocol at cryogenic temperatures, the formation of the desired 4-lithio intermediate can be achieved in high yield, minimizing unwanted side reactions. This application note provides a comprehensive and reliable guide for researchers to safely and successfully perform this important transformation, opening avenues for the development of novel molecules in the pharmaceutical and agrochemical industries.
References
- Choppin, S., et al. (2008). Selective Generation of Lithiated Benzonitriles: the Importance of Reaction Conditions. The Journal of Organic Chemistry, 73(19), 7785–7788. [Link]
- Selective generation of lithiated benzonitriles: the importance of reaction conditions. (2008).
- Selective Generation of Lithiated Benzonitriles: the Importance of Reaction Conditions. (2016).
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Santa Barbara. [Link]
- Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
- STANDARD OPERATING PROCEDURE n-Butyllithium. (n.d.). University of Nebraska-Lincoln. [Link]
- Handling Pyrophoric Reagents. (n.d.).
- Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]
- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry LibreTexts. [Link]
- Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (n.d.). Chemistry Steps. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
- 19Flourine NMR. (n.d.). University of Ottawa. [Link]
- Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Royal Society of Chemistry. [Link]
- 13C NMR Chemical Shifts. (n.d.).
- Benzonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2020).
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016).
- Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University. [Link]
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. epfl.ch [epfl.ch]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. biophysics.org [biophysics.org]
- 18. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 4-Bromo-2,6-difluorobenzonitrile in the Synthesis of Targeted Anti-Cancer Therapeutics
Abstract
In the landscape of modern oncology drug development, the rational design of synthetic pathways and the selection of versatile chemical building blocks are paramount. 4-Bromo-2,6-difluorobenzonitrile has emerged as a critical starting material and intermediate in the synthesis of several targeted anti-cancer agents. Its unique electronic and structural properties—conferred by the strategic placement of bromo, fluoro, and nitrile functional groups—render it an exceptionally useful scaffold. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound, with a primary focus on its role in the synthesis of the MEK inhibitor, Binimetinib. We will explore the causality behind its use, provide a detailed synthetic protocol for a key coupling reaction, and discuss its broader significance in medicinal chemistry.
Introduction: The Strategic Advantage of this compound
This compound is more than a simple halogenated aromatic compound; it is a carefully designed building block for complex molecule synthesis.[1] Its utility in pharmaceutical development, particularly for anti-cancer drugs, stems from the distinct roles of its functional groups:
-
Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of key carbon-carbon and carbon-nitrogen bonds that form the backbone of many kinase inhibitors.[2]
-
Difluoro Substitution: The two fluorine atoms ortho to the nitrile group exert a strong electron-withdrawing effect. This electronic modulation can enhance the reactivity of the bromine atom in cross-coupling reactions and can also improve the metabolic stability and binding affinity of the final drug molecule by altering its physicochemical properties.
-
Nitrile Group: A common precursor for other functional groups and a known pharmacophore in its own right, the nitrile group can participate in key binding interactions with protein targets. It can also be readily hydrolyzed or reduced if further modification is required.
This combination of features makes this compound a privileged scaffold for introducing a substituted phenyl ring into a larger molecular framework, a common motif in kinase inhibitors that target the ATP-binding pocket.
Case Study: Synthesis of Binimetinib (MEKTOVI®), a MEK1/2 Inhibitor
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[3] It is approved for the treatment of certain types of melanoma with BRAF mutations, often in combination with the BRAF inhibitor Encorafenib.[3] The synthesis of Binimetinib provides a quintessential example of the strategic application of halogenated benzonitrile derivatives.
While many patented synthetic routes exist, a common strategy involves the coupling of a benzimidazole core with a substituted phenyl ring derived from a bromo-fluoro precursor.[4][5] A closely related and often-used building block in these syntheses is 4-bromo-2-fluoro-1-iodobenzene, which leverages the differential reactivity of iodine and bromine in sequential cross-coupling reactions. The principles, however, remain identical to using a precursor like this compound.
The core transformation is a Buchwald-Hartwig amination, which forms the critical aryl-amine bond central to Binimetinib's structure.
Logical Workflow: Binimetinib Synthesis
Below is a diagram illustrating a key fragment-coupling step in a representative synthesis of a Binimetinib precursor.
Caption: Key fragment coupling in Binimetinib synthesis.
Detailed Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the crucial C-N bond formation step, adapted from synthetic routes disclosed in the literature.[5][6] This reaction couples the benzimidazole core with the bromo-fluorophenyl moiety, a step analogous to using a this compound-derived amine.
Objective: To synthesize N-(tert-butoxy ethoxy)-6-[(4-bromo-2-fluorophenyl) amino]-7-fluoro-3H-benzimidazole-5-Methanamide, a key intermediate for Binimetinib.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (mmol) |
| N-(2-tert-butoxy ethyoxyl)-6-amino-7-fluoro-3H-benzimidazole-5-formamide | N/A | ~326.34 | 3.26 g | 10.0 |
| 4-Bromo-2-fluoro-1-iodobenzene | 202865-61-0 | 302.90 | 3.33 g | 11.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 183 mg | 0.2 (2 mol%) |
| Xantphos | 161265-03-8 | 578.68 | 347 mg | 0.6 (6 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 6.52 g | 20.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL | N/A |
Step-by-Step Methodology
-
Vessel Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Cesium Carbonate (6.52 g, 20.0 mmol). Flame-dry the flask under vacuum and backfill with nitrogen.
-
Rationale: Ensuring anhydrous conditions is critical for the stability and activity of the palladium catalyst and to prevent side reactions. Cesium carbonate is a strong base required for the catalytic cycle.
-
-
Reagent Addition: To the flask, add the benzimidazole core (3.26 g, 10.0 mmol), 4-bromo-2-fluoro-1-iodobenzene (3.33 g, 11.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and Xantphos (347 mg, 0.6 mmol).
-
Rationale: A slight excess of the aryl halide is used to ensure complete consumption of the more complex benzimidazole starting material. Pd₂(dba)₃ is the palladium source (precatalyst), and Xantphos is a bulky electron-rich ligand that facilitates the key reductive elimination step and stabilizes the catalytic species.
-
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (50 mL). Bubble nitrogen through the stirred suspension for 15-20 minutes to degas the solvent.
-
Rationale: Removing dissolved oxygen is crucial as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) center.
-
-
Work-up: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Rationale: Filtration removes insoluble materials. Ethyl acetate is a common solvent for extracting organic products.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
Rationale: Chromatography is necessary to remove unreacted starting materials, excess reagents, and any side products, yielding the desired intermediate with high purity for subsequent steps.
-
Broader Applications in Oncology: Encorafenib and Beyond
The principles demonstrated in the Binimetinib synthesis are broadly applicable. This compound and related halogenated aromatics are instrumental in the synthesis of other kinase inhibitors. For instance, Encorafenib , a BRAF inhibitor, also features a complex substituted aromatic core.[7][8] While its synthesis may follow a different specific pathway, the construction of its substituted pyrazole and pyridine rings often relies on palladium-catalyzed cross-coupling reactions where precursors like 4-bromobenzonitrile serve as validated test compounds for optimizing these critical reactions.[2][9]
The ability to selectively functionalize an aromatic ring via C-H activation or cross-coupling reactions makes these building blocks invaluable for creating libraries of compounds during lead optimization, allowing medicinal chemists to fine-tune a drug's potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a powerful and versatile building block in the synthesis of modern anti-cancer drugs. Its well-defined reactivity in cross-coupling reactions, combined with the beneficial electronic and steric properties imparted by its fluorine and nitrile substituents, allows for the efficient and strategic construction of complex molecular architectures. The synthesis of Binimetinib serves as a compelling case study, illustrating how this reagent facilitates the creation of crucial C-N bonds that are central to the drug's mechanism of action. As targeted therapies continue to evolve, the demand for such sophisticated and strategically functionalized intermediates will undoubtedly grow, cementing the role of this compound in the arsenal of the medicinal chemist.
References
- African Rock Art. This compound.
- ChemicalBook. The synthesis method of Binimetinib.
- Biosynth. This compound | 123843-67-4.
- Google Patents. CN105820124A - Synthesizing method for binimetinib.
- ChemicalBook. This compound synthesis.
- MedKoo Biosciences. Binimetinib Synthetic Routes.
- ResearchGate. (a) Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and ethanol under various conditions.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein.
- PubChem. Binimetinib | C17H15BrF2N4O3 | CID 10288191.
- Google Patents.
- ChemicalBook. 4-Bromo-2-fluorobenzonitrile synthesis.
- Benchchem. 4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions.
- ResearchGate.
- Technical Disclosure Commons. Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3 (methanesulfonamido)phenyl]-1-(propan-2-yl ....
- ResearchGate. Catalysis of the reaction of 4-bromobenzonitrile with phenylboronic.... lQ=)
Sources
- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]
- 5. CN105820124A - Synthesizing method for binimetinib - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Advanced Polymers and Coatings
Introduction: Engineering the Future of Surfaces
Advanced polymers and coatings are at the forefront of materials science, enabling unprecedented functionalities across a multitude of industries. From enhancing the biocompatibility of medical implants to providing robust corrosion protection in harsh environments and enabling the development of next-generation electronics, the ability to engineer surfaces at the molecular level is a cornerstone of modern technology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for developing and characterizing these innovative materials. We will delve into the synthesis of smart material systems, their application methodologies, and the critical techniques for evaluating their performance, with a focus on self-healing, stimuli-responsive, and nanocomposite technologies.
Section 1: Self-Healing Coatings for Enhanced Durability
The inspiration for self-healing materials comes from biological systems, where damage triggers an autonomous repair mechanism.[1] In polymer science, this is achieved by incorporating latent functionality that can be activated by a damage event, such as a crack, to restore the material's integrity. One of the most effective strategies is the encapsulation of a healing agent within microcapsules dispersed in a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent which then polymerizes and "heals" the damage.[2]
Core Concept: Microencapsulation-Based Healing
This approach relies on a two-component system: microcapsules containing a healing agent (the "core") and a catalyst dispersed within the polymer matrix. The shell of the microcapsule protects the reactive core material until it is needed.
Caption: Mechanism of pH-responsive drug release from a hydrogel.
Protocol 3: Preparation of a pH-Responsive Hydrogel Coating
This protocol describes the synthesis of a poly(acrylic acid)-based hydrogel, a common pH-responsive polymer. [3] Materials:
-
Acrylic acid (monomer)
-
N,N'-methylenebis(acrylamide) (crosslinker)
-
Ammonium persulfate (initiator)
-
Polyvinyl alcohol (for coating adhesion)
-
Deionized water
-
Drug to be encapsulated
-
Substrates for coating (e.g., glass slides, medical-grade plastic)
Procedure:
-
Polymer Solution Preparation:
-
In a reaction vessel, dissolve polyvinyl alcohol in deionized water with gentle heating and stirring.
-
Once dissolved, cool the solution to room temperature.
-
Add acrylic acid, N,N'-methylenebis(acrylamide), and the drug to the solution and stir until a homogenous mixture is obtained.
-
-
Initiation of Polymerization:
-
Add the initiator, ammonium persulfate, to the solution and mix thoroughly.
-
-
Coating Application (Spin Coating):
-
For a detailed spin coating protocol, refer to Protocol 5. In brief, dispense the polymer solution onto the substrate and spin at a set speed to achieve a uniform thin film.
-
-
Curing:
-
Place the coated substrates in an oven at a specified temperature to complete the polymerization and crosslinking process, forming the hydrogel coating.
-
Performance Evaluation: pH-Triggered Drug Release
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to quantify the release of a drug from the pH-responsive hydrogel coating at different pH values. [4][5][6] Materials and Equipment:
-
Drug-loaded coated substrates
-
Buffer solutions of different pH (e.g., pH 1.2 and pH 7.4 to simulate gastric and intestinal fluids)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug concentration measurement
Procedure:
-
Release Study Setup:
-
Place the drug-loaded coated substrates into separate vessels containing the buffer solutions of different pH.
-
Incubate the vessels at 37°C with gentle agitation.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw a small aliquot of the buffer solution from each vessel.
-
Replace the withdrawn volume with fresh buffer to maintain a constant volume.
-
-
Drug Quantification:
-
Measure the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time for each pH condition and plot the release profiles.
-
Section 3: Polymer Nanocomposite Coatings for Advanced Functionality
The incorporation of nanoscale fillers into a polymer matrix can dramatically enhance the properties of the resulting coating, creating a polymer nanocomposite. [7][8]These enhancements can include improved mechanical strength, thermal stability, barrier properties, and the introduction of new functionalities such as electrical conductivity. Graphene and its derivatives, like graphene oxide (GO), are particularly promising nanofillers due to their exceptional mechanical and electrical properties. [8]
Core Concept: Enhancing Properties with Nanofillers
The high surface area-to-volume ratio of nanofillers leads to a large interfacial area between the filler and the polymer matrix. This interface plays a crucial role in determining the overall properties of the nanocomposite. Homogenous dispersion of the nanofiller is critical to achieving the desired property enhancements. [9][10]
Protocol 5: Fabrication of a Polymer-Graphene Oxide (GO) Nanocomposite Coating via Spin Coating
This protocol describes a common method for preparing polymer nanocomposite thin films. [8][9][11] Materials:
-
Polymer (e.g., polydimethylsiloxane - PDMS)
-
Graphene oxide (GO)
-
Suitable solvent (e.g., chloroform)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Ultrasonicator
Procedure:
-
Preparation of the Nanocomposite Solution:
-
Dissolve the polymer in the chosen solvent.
-
Disperse the desired amount of GO in the polymer solution.
-
Use ultrasonication to achieve a homogenous dispersion of the GO nanosheets within the polymer solution. [9]2. Substrate Preparation:
-
Thoroughly clean the substrates to remove any organic residues or particulate matter. This can involve sonication in solvents like acetone and isopropanol, followed by drying with nitrogen gas.
-
-
Spin Coating:
-
Place a cleaned substrate on the vacuum chuck of the spin coater.
-
Dispense an excess amount of the polymer-GO solution onto the center of the substrate.
-
Start the spin coater. The rotation is typically done in two stages: a low-speed stage to spread the solution evenly, followed by a high-speed stage to thin the film to the desired thickness. [11]4. Drying/Annealing:
-
After spinning, carefully remove the coated substrate and place it on a hotplate or in an oven at a specific temperature to evaporate the remaining solvent and anneal the film.
-
Characterization and Performance Testing
A suite of techniques is required to characterize the morphology, composition, and performance of the developed coatings.
| Property to be Measured | Characterization/Testing Technique | Information Obtained |
| Morphology and Topography | Scanning Electron Microscopy (SEM) | High-resolution imaging of the coating surface and cross-section. [12][13][14][15] |
| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Qualitative and quantitative elemental analysis of the coating. [12][13][15] |
| Adhesion | ASTM D3359 (Tape Test) | Assessment of the coating's adhesion to the substrate. [16][17][18][19][20] |
| Anti-Corrosion Performance | Electrochemical Impedance Spectroscopy (EIS) | Quantitative evaluation of the coating's ability to protect a metal substrate from corrosion. [21][22][23][24][25] |
| Corrosion Rate | ASTM G102 | Calculation of corrosion rates from electrochemical measurements. [26][27][28][29][30] |
Protocol 6: Characterization by SEM and EDS
This protocol provides a general workflow for analyzing coating samples. [13][14][31] Materials and Equipment:
-
Coated sample mounted on an SEM stub with conductive tape
-
Sputter coater (if the sample is non-conductive)
-
Scanning Electron Microscope with an EDS detector
Procedure:
-
Sample Preparation:
-
Mount a representative piece of the coated substrate onto an SEM stub.
-
If the coating is non-conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image of the coating's surface.
-
Capture images at various magnifications to observe surface features, porosity, and any defects.
-
-
EDS Analysis:
-
Select a point, line, or area on the image for elemental analysis.
-
Acquire the EDS spectrum to identify the elements present.
-
Perform elemental mapping to visualize the distribution of different elements across the coating surface.
-
Protocol 7: Adhesion Testing (ASTM D3359 - Method B)
This is a widely used method for assessing the adhesion of coatings. [16][17][18][19][20] Materials:
-
Coated panel
-
Cutting tool with multiple blades spaced appropriately
-
Pressure-sensitive tape
-
Illuminated magnifier
Procedure:
-
Make Cuts:
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
-
Apply Tape:
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Firmly rub the tape to ensure good contact.
-
-
Remove Tape:
-
Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180° as possible.
-
-
Evaluate Adhesion:
-
Inspect the grid area for any removal of the coating and classify the adhesion on a scale from 5B (no peeling or removal) to 0B (severe peeling).
-
Conclusion and Future Outlook
The field of advanced polymers and coatings is dynamic and continually evolving. The methodologies and protocols outlined in this guide provide a solid foundation for the development and characterization of high-performance materials. As research progresses, we can anticipate the emergence of even more sophisticated coatings with multi-stimuli responsiveness, enhanced self-healing capabilities, and novel functionalities driven by the integration of new nanomaterials. These advancements will undoubtedly continue to push the boundaries of what is possible in fields ranging from personalized medicine to sustainable energy and beyond.
References
- ASTM D3359-23, Standard Test Methods for Rating Adhesion by Tape Test, ASTM International, West Conshohocken, PA, 2023, [Link]
- ASTM G102-23, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2023, [Link]
- Hydromer. (2025). Stimuli Responsive Hydrophilic Medical Coatings.
- Micom Laboratories. (n.d.). ASTM D3359 Test Methods For Measuring Adhesion By Tape.
- ASTM G102-89(1999), Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 1999, [Link]
- Implant Surfaces. (2024). Innovations in Stimuli-Responsive Coatings: Advancing Controlled Drug Release from Implants.
- Industrial Physics. (n.d.). ASTM D3359 testing.
- Hydromer. (2025). Self Healing & Long Lasting Hydrophilic Coatings (Medical).
- BSB Edge. (2023). ASTM G102: 2023 Corrosion Rate Calculation Practice.
- Optical Coating Technologies. (n.d.). ASTM D3359 Standard Test Methods for Measuring Adhesion by Tape Test. Significance and Use.
- NIH. (n.d.). Properties and Applications of Self-Healing Polymeric Materials: A Review.
- Journal of Research in Chemistry. (2024). Synthesis of polymer nanocomposites reinforced with graphene oxide.
- IOP Conference Series: Earth and Environmental Science. (2025). Preparation Process of Epoxy Resin Microcapsules for Self-healing Coatings.
- Fraunhofer IOF. (n.d.). Analysis of coatings and surfaces using scanning electron microscopy (SEM).
- University of Leipzig. (n.d.). Spin coating of thin polymer film and thickness determination by ellipsometry.
- SPS Polos. (n.d.). The Spin Coating Theory.
- NASA Technical Reports Server. (1996). Electrochemical Impedance Spectroscopy of Conductive Polymer Coatings.
- CORE. (2020). Synthesis of Waterborne Graphene/Polymer Nanocomposites.
- VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- NIH. (n.d.). Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives.
- Royal Society of Chemistry. (2005). The chemistry of self-healing polymers.
- Taylor & Francis Online. (2016). Self-healing polymers: evaluation of self-healing process via non-destructive techniques.
- Saylen Sofia Paz. (n.d.). Protocol SEM/EDS 1.1 Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) analysis.
- ResearchGate. (n.d.). Experimental testing of self-healing ability of soft polymer materials.
- ResearchGate. (n.d.). Synthesis of Polymer Nanocomposites Reinforced with Graphene Oxide.
- MDPI. (2023). Self-Healing Poly(urea formaldehyde) Microcapsules: Synthesis and Characterization.
- Rocky Mountain Labs. (2025). SEM/EDS Analysis of Coatings.
- ResearchGate. (n.d.). Self-healing assessment methods for polymers, concrete and ceramics.
- Advances in Polymer Science. (n.d.). SEM: Scanning Electron Microscopy.
- PHM Society. (n.d.). Electrochemical Impedance Spectroscopy for Coating Evaluation using a Micro Sensor.
- ResearchGate. (n.d.). Fabrication and characterization of graphene oxide-based polymer nanocomposite coatings, improved stability and hydrophobicity.
- Springer. (2016). Robust synthesis of epoxy resin-filled microcapsules for application to self-healing materials.
- MDPI. (n.d.). Synthesis of Core–Shell Micro/Nanoparticles and Their Tribological Application: A Review.
- AZoM. (2023). How can Polymers be Characterized Using SEM?.
- NIH. (n.d.). Stimuli-responsive copolymer solution and surface assemblies for biomedical applications.
- ResearchGate. (2016). Self-healing polymers: evaluation of self-healing process via non-destructive techniques.
- Nature. (2024). Synthesis and characterisation of microcapsules for self-healing dental resin composites.
- NIH. (n.d.). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications.
- NIH. (n.d.). Self-Healing of Polymers and Polymer Composites.
- Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.
- ResearchGate. (n.d.). Bio-responsive smart polymers and biomedical applications.
- MDPI. (n.d.). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release.
- Royal Society of Chemistry. (n.d.). CHAPTER 6: Stimuli-Responsive Structures from Cationic Polymers for Biomedical Applications.
- MDPI. (n.d.). Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery.
- ResearchGate. (n.d.). Drug release curves of hydrogel under different pH solutions.
- MDPI. (n.d.). Thermoresponsive Polymers for Biomedical Applications.
- News-Medical.Net. (n.d.). Synthesis of advanced stimuli-responsive polymers for biomedical applications.
- ResearchGate. (n.d.). Hydrogels: From controlled release to pH-responsive drug delivery.
Sources
- 1. stonybrook.edu [stonybrook.edu]
- 2. mdpi.com [mdpi.com]
- 3. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. ossila.com [ossila.com]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. researchgate.net [researchgate.net]
- 11. sps-polos.com [sps-polos.com]
- 12. Analysis of coatings and surfaces using scanning electron microscopy (SEM) - Fraunhofer IOF [iof.fraunhofer.de]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. azom.com [azom.com]
- 16. micomlab.com [micomlab.com]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 19. industrialphysics.com [industrialphysics.com]
- 20. optical-coatings.com [optical-coatings.com]
- 21. ntrs.nasa.gov [ntrs.nasa.gov]
- 22. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 23. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. papers.phmsociety.org [papers.phmsociety.org]
- 25. usbr.gov [usbr.gov]
- 26. "ASTM G102: 2023 Corrosion Rate Calculation Practice" [bsbedge.com]
- 27. scribd.com [scribd.com]
- 28. store.astm.org [store.astm.org]
- 29. standards.iteh.ai [standards.iteh.ai]
- 30. standards.iteh.ai [standards.iteh.ai]
- 31. content.protocols.io [content.protocols.io]
Versatile Synthetic Pathways to Novel Heterocyclic Compounds from 4-Bromo-2,6-difluorobenzonitrile: Application Notes and Protocols
Introduction: The Strategic Value of 4-Bromo-2,6-difluorobenzonitrile in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacological properties. The trifunctional building block, this compound, has emerged as a powerhouse precursor for the synthesis of a diverse array of novel heterocyclic compounds. Its unique electronic architecture, characterized by an electron-deficient aromatic ring, a versatile nitrile group, and strategically positioned bromo and fluoro substituents, offers a rich platform for a multitude of chemical transformations.
The presence of two fluorine atoms ortho to the nitrile group significantly enhances the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom, on the other hand, serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This orthogonal reactivity allows for a programmed and highly controlled construction of complex molecular architectures.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of synthetic routes to novel heterocyclic compounds, such as quinazolines, benzimidazoles, and fused pyrimidines, starting from this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower your research endeavors.
Core Synthetic Strategies and Mechanistic Insights
The journey from this compound to complex heterocyclic systems is paved with a variety of powerful synthetic methodologies. Understanding the principles behind these reactions is paramount for successful experimental design and optimization.
Nucleophilic Aromatic Substitution (SNAr) followed by Cyclization: A Gateway to Fused Heterocycles
The electron-withdrawing nature of the two fluorine atoms and the nitrile group makes the aromatic ring of this compound highly activated towards nucleophilic attack. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, most notably amines and thiols. The resulting intermediates can then undergo subsequent intramolecular cyclization to furnish a range of fused heterocyclic systems.
Causality behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMSO or DMF are typically employed to solvate the nucleophile and facilitate the reaction. A non-nucleophilic base, such as cesium carbonate or potassium carbonate, is often used to deprotonate the incoming nucleophile without competing in the substitution reaction.
Caption: Overview of Palladium-Catalyzed Cross-Coupling Strategies.
Application Notes and Detailed Protocols
The following protocols are designed to be self-validating and provide a clear roadmap for the synthesis of key heterocyclic scaffolds.
Protocol 1: Synthesis of a 4-Amino-quinazoline Derivative via SNAr and Cyclization
Quinazolines are a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This protocol details a two-step synthesis of a 4-aminoquinazoline derivative.
Reaction Scheme:
Step 1: Buchwald-Hartwig Amination this compound + Pyrrole-2-carboxamide -> 4-(Pyrrole-2-carboxamido)-2,6-difluorobenzonitrile
Step 2: Intramolecular Cyclization 4-(Pyrrole-2-carboxamido)-2,6-difluorobenzonitrile -> Fused Pyrrolo[2,3-d]pyrimidine
The Strategic Role of 4-Bromo-2,6-difluorobenzonitrile in the Formulation of Advanced Agrochemicals: Application Notes and Protocols
For Distribution to Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 4-Bromo-2,6-difluorobenzonitrile as a key intermediate in the synthesis of modern pesticides and herbicides. The unique substitution pattern of this aromatic nitrile offers a strategic advantage in the design of potent and selective agrochemicals. We will delve into the chemical rationale for its use, present detailed synthetic protocols for its incorporation into fungicidal compounds, and discuss the structure-activity relationships that underpin its efficacy. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation crop protection agents.
Introduction: The Significance of Halogenated Benzonitriles in Agrochemical Design
The benzonitrile moiety is a well-established pharmacophore in a multitude of biologically active compounds. In the realm of agrochemicals, the strategic placement of halogen atoms on the phenyl ring can significantly modulate the compound's efficacy, selectivity, and metabolic stability. This compound (CAS No. 123843-67-4) has emerged as a particularly valuable building block due to the synergistic effects of its substituents.[1] The fluorine atoms at the ortho positions can enhance binding affinity to target enzymes and increase metabolic stability, while the bromine atom at the para position serves as a versatile synthetic handle for further molecular elaboration, often through cross-coupling reactions.[1]
This guide will focus on the application of this compound in the synthesis of pyrazole-based fungicides, a class of agrochemicals known for their broad-spectrum activity and novel modes of action.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 123843-67-4 | [2][3] |
| Molecular Formula | C₇H₂BrF₂N | [1][3] |
| Molecular Weight | 218.00 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 79-83 °C | [1] |
| Purity | ≥98% (GC) | [1] |
Application in Fungicide Synthesis: A Case Study of Pyrazole Carboxamides
Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to potent and broad-spectrum disease control. This compound can be a key precursor in the synthesis of the "toxophore" – the portion of the molecule that binds to the target enzyme.
Rationale for Use in SDHI Fungicides
The 2,6-difluorophenyl group, derived from this compound, can play a crucial role in the binding of the fungicide to the succinate dehydrogenase enzyme complex. The fluorine atoms can form favorable interactions with amino acid residues in the binding pocket, enhancing the inhibitory potency. The bromine atom, while often replaced in the final active ingredient, is instrumental in the synthetic pathway, enabling the coupling of the benzonitrile-derived fragment to the pyrazole core.
Synthetic Pathway Overview
The following diagram illustrates a representative synthetic workflow for the preparation of a hypothetical pyrazole carboxamide fungicide from this compound.
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,6-difluorobenzoic acid
-
Objective: To hydrolyze the nitrile group of this compound to a carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Water
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Bromo-2,6-difluorobenzoic acid.
-
Protocol 2: Synthesis of N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-4-bromo-2,6-difluorobenzamide
-
Objective: To couple the synthesized benzoic acid with a pyrazole amine to form the core amide structure.
-
Materials:
-
4-Bromo-2,6-difluorobenzoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-amine (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a fume hood, carefully add thionyl chloride to a solution of 4-Bromo-2,6-difluorobenzoic acid in DCM.
-
Reflux the mixture for 2 hours, then cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh DCM.
-
In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-amine and pyridine in DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Mechanism of Action: The Role of the Difluorophenyl Moiety
The final pyrazole carboxamide fungicide, synthesized with the this compound-derived moiety, is designed to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.
Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.
The difluorophenyl group is crucial for the precise orientation of the inhibitor within the ubiquinone-binding site (Q-site) of the SDH enzyme. The fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with key amino acid residues, thereby locking the inhibitor in place and preventing the natural substrate, ubiquinone, from binding. This disruption of the electron transport chain ultimately leads to a cessation of ATP synthesis and fungal cell death.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.[5][7] In case of accidental exposure, consult the Material Safety Data Sheet (MSDS) immediately.[6][7][8]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of advanced agrochemicals. Its unique electronic and steric properties, conferred by the difluoro and bromo substituents, allow for the creation of potent and selective pesticides and herbicides. The protocols and insights provided in this guide are intended to facilitate the innovative application of this key intermediate in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
- This compound, 5g, Each - CP Lab Safety.
- This compound (CAS 123843-67-4) Properties | Density, Cp, Viscosity.
- This compound | C7H2BrF2N | CID 2756916 - PubChem.
- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.
- 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
- Preparation of this compound - Eureka | Patsnap.
- CN101353317B - Preparation of this compound - Google Patents.
Sources
- 1. WO1994008999A1 - New substituted pyrazole derivatives, processes for their preparation and their use as herbicides - Google Patents [patents.google.com]
- 2. WO2020003219A1 - Substituted pyrazole derivatives as insecticides and fungicides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis and antifungal activity of novel pyrazolecarboxamide derivatives containing a hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-Bromo-2,6-difluorobenzonitrile
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with the Suzuki-Miyaura cross-coupling of 4-Bromo-2,6-difluorobenzonitrile. This substrate, characterized by significant steric hindrance from its ortho-difluoro substitution and strong electron-withdrawing effects from both the fluorine and nitrile moieties, requires carefully optimized conditions to achieve high yields. This guide is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions.
Frequently Asked Questions (FAQs): Quick Diagnostics
Q1: My reaction shows very low or no conversion of the this compound starting material. What's the most likely cause?
A: The most common bottleneck for this sterically hindered and electron-deficient substrate is an inefficient catalytic system. The primary suspects are:
-
Slow Oxidative Addition: The steric bulk from the two ortho-fluorine atoms can impede the approach of the palladium catalyst to the C-Br bond.
-
Inactive Catalyst Species: Your palladium source may not be efficiently generating the active Pd(0) species required for the catalytic cycle to begin.
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such challenging substrates.
Dive deeper into solutions in the Troubleshooting Guide: Issue 1 - Low or No Reaction Conversion.
Q2: I'm observing a significant amount of 2,6-difluorobenzonitrile (the de-brominated product) in my reaction mixture. Why is this happening and how can I stop it?
A: You are observing hydrodehalogenation (or dehalogenation), a common side reaction where the bromine atom is replaced by a hydrogen. This occurs when a palladium-hydride (Pd-H) species forms and participates in a reductive elimination pathway with your substrate.[1][2] Electron-deficient aryl halides are particularly susceptible to this side reaction.[2][3] Key causes include the reaction of the palladium complex with certain bases or solvents (like alcohols).
Find mitigation strategies in the Troubleshooting Guide: Issue 2 - Formation of Key Side Products.
Q3: My boronic acid partner is decomposing, leading to low yields and homocoupling byproducts. What's the issue?
A: This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (e.g., water), reverting it to the corresponding arene.[4] This process is often accelerated by the presence of a base and is a significant challenge, especially with electron-rich or sensitive heteroaryl boronic acids.[5][6][7]
See effective solutions in the Troubleshooting Guide: Issue 2 - Formation of Key Side Products.
Q4: Could the nitrile group on my substrate be causing problems?
A: The nitrile group is generally robust under typical Suzuki-Miyaura conditions. However, under overly harsh basic conditions (e.g., using strong hydroxides like NaOH/KOH) and elevated temperatures, it can undergo hydrolysis to form the corresponding amide or even a carboxylic acid salt.[8][9] This is typically a minor pathway if reaction conditions are well-chosen.
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for troubleshooting common issues encountered with this specific Suzuki-Miyaura coupling.
Caption: A logical workflow for diagnosing and solving low-yield Suzuki reactions.
In-Depth Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
A lack of conversion points directly to a problem within the catalytic cycle. For this substrate, the sterically demanding environment around the C-Br bond is the primary hurdle.
The Suzuki-Miyaura catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The ortho-difluoro groups on this compound create a sterically crowded environment that can significantly slow down both the initial Oxidative Addition of the Pd(0) catalyst to the aryl bromide and the final Reductive Elimination step that forms the product.[10]
To overcome this, the catalyst system must be specifically tailored for sterically demanding substrates.
-
Upgrade Your Ligand: Standard, less bulky phosphine ligands (e.g., PPh₃) are insufficient. You must employ bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands." These ligands promote the crucial oxidative addition and reductive elimination steps.[11][12][13]
-
Recommended Ligands: SPhos, XPhos, RuPhos.
-
Causality: The bulk of these ligands facilitates the formation of a monoligated, highly reactive 14-electron Pd(0) species (L-Pd(0)), which is necessary for efficient oxidative addition. Their electron-donating nature increases electron density on the palladium center, which also accelerates this step.
-
-
Use a Modern Pre-catalyst: Rather than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, using a well-defined pre-catalyst ensures a consistent and high concentration of the active catalyst from the start.
-
Recommended Pre-catalysts: XPhos Pd G2 or G3, SPhos Pd G2 or G3.
-
Causality: Pre-catalysts are air-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions. This avoids variability associated with the reduction of standard Pd(II) sources and leads to more reproducible and higher yields.[3][14]
-
| Parameter | Standard Conditions | Optimized Conditions for Hindered Substrates |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos Pd G3 |
| Ligand | PPh₃ or P(t-Bu)₃ | (Included in pre-catalyst) |
| Catalyst Loading | 2-5 mol% | 1-2 mol% |
| Typical Outcome | <10% Yield | >85% Yield |
| Rationale | Insufficient activity for hindered C-Br bond activation. | Pre-catalyst ensures efficient generation of the bulky, active L-Pd(0) species required to overcome steric barriers.[3][14] |
Issue 2: Formation of Key Side Products
If you observe conversion of your starting material but obtain a low yield of the desired product, side reactions are consuming your reagents.
-
The Mechanism: A palladium-hydride (Pd-H) species is formed, which can intercept the Ar-Pd(II)-Br intermediate. A subsequent reductive elimination event releases 2,6-difluorobenzonitrile (Ar-H) instead of the desired cross-coupled product.[1][2] Sources of the hydride can include bases (especially amines) or alcohol solvents.
-
Solutions:
-
Choose Your Base Wisely: Avoid amine bases. Use inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). K₃PO₄ is often an excellent choice for complex couplings as it is strong enough to promote transmetalation but is less likely to generate Pd-H species compared to hydroxides.[15]
-
Select an Appropriate Solvent: Avoid alcohol-based solvents if dehalogenation is a problem. Aprotic solvents are preferred.
-
-
The Mechanism: The boronic acid's C-B bond is cleaved by a proton, a reaction often catalyzed by the base required for the Suzuki coupling itself.[4][7] This depletes the nucleophilic partner and lowers the overall yield.
-
Solutions:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin). These are significantly more resistant to protodeboronation but are still sufficiently reactive in the catalytic cycle.[7]
-
Use a Milder Base: If your boronic acid is particularly sensitive, switching from a strong base like Cs₂CO₃ or K₃PO₄ to a milder one like K₂CO₃ can slow the rate of decomposition.[18]
-
Anhydrous Conditions: For extremely sensitive boronic acids, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ or KF can suppress protodeboronation.[16]
-
-
The Mechanism: Under strongly basic conditions and heat, the nitrile can be attacked by hydroxide, leading to a multi-step hydrolysis process that first yields an amide and can proceed to a carboxylate.[9][19]
-
Solutions:
Experimental Protocols
Protocol 1: General Starting Point for Suzuki Coupling of this compound
This protocol is designed as a robust starting point employing best practices for this challenging substrate.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
-
Inerting the Atmosphere:
-
Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene/Water in a 5:1 ratio, to a concentration of ~0.1 M).
-
Add the pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
-
Reaction Execution:
-
Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C.
-
Stir vigorously to ensure proper mixing of the biphasic solution.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Protocol 2: Systematic Screening of Reaction Parameters
If the general protocol provides suboptimal yields, a systematic screening of base and solvent is the next logical step. Prepare multiple small-scale reactions in parallel to test different conditions.
| Reaction # | Base (2.5 equiv) | Solvent (5:1 org:H₂O) | Temperature (°C) |
| 1 (Control) | K₃PO₄ | Toluene | 100 |
| 2 | K₂CO₃ | Toluene | 100 |
| 3 | Cs₂CO₃ | Toluene | 100 |
| 4 | K₃PO₄ | 1,4-Dioxane | 100 |
| 5 | K₃PO₄ | THF | 80 |
| 6 | K₃PO₄ | Toluene | 110 |
All screening reactions should use the same optimized catalyst system (e.g., XPhos Pd G3, 1.5 mol%) and substrate concentrations.
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
The following diagram illustrates the key steps and highlights the challenges posed by this compound.
Caption: The Suzuki catalytic cycle highlighting steps impacted by steric hindrance.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Nature. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- ResearchGate. An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. Screening of different bases for Suzuki coupling.
- ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Chemguide. Hydrolysing Nitriles.
- ResearchGate. Hydrolysis of nitriles with microwave irradiation.
- Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- Lumen Learning. 21.5. Hydrolysis of nitriles.
- BYJU'S. Acidic Hydrolysis of Nitriles.
- Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Reddit. How to approach choosing reaction conditions for Suzuki?
- ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Arodes. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
- RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions.
- Organic Chemistry Frontiers. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. Optimization of the Suzuki–Miyaura reaction conditions.
- ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. byjus.com [byjus.com]
- 20. researchgate.net [researchgate.net]
Side reactions to avoid when using 4-Bromo-2,6-difluorobenzonitrile
Welcome to the technical support center for 4-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of its reactivity and minimize unwanted side reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing significant amounts of a debrominated starting material. What is causing this?
A: This is a classic case of hydrodebromination, a common side reaction in palladium-catalyzed cross-couplings. It occurs when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture before it can undergo transmetalation with the boronic acid. Potential hydrogen sources include trace water, solvent (like THF or dioxane), or even the boronic acid itself. To mitigate this, ensure rigorous drying of solvents and reagents, use a higher concentration of the boronic acid, and consider a phosphine ligand that promotes faster transmetalation.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine. Am I more likely to displace a fluorine or the bromine?
A: You are far more likely to displace one of the fluorine atoms. In SNAr reactions, the rate-determining step is the initial nucleophilic attack. Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect makes the carbon atoms it is attached to (C2 and C6) highly electrophilic and susceptible to attack.[1][2] While bromide is a better leaving group, the activation of the ring by the two fluorine atoms and the nitrile group directs the nucleophile to the ortho positions.
Q3: My reaction is turning dark, and I'm getting a complex mixture of products. What could be the cause?
A: A dark coloration and product mixture often suggest decomposition of the starting material or catalyst, or the occurrence of multiple side reactions. This compound is generally stable under normal conditions, but can be sensitive to high temperatures, strong bases, or certain catalyst systems.[3] Consider lowering the reaction temperature, screening different bases (e.g., using a weaker base if possible), and ensuring your palladium catalyst is not forming palladium black, which is often inactive and can promote side reactions.
Q4: Can the nitrile group interfere with my cross-coupling reaction?
A: Yes, under certain conditions. The nitrile group is generally stable, but it can be hydrolyzed to an amide or carboxylic acid if the reaction conditions are too harsh (e.g., high temperatures in the presence of strong acid or base and water).[4][5] This is particularly a concern in reactions requiring prolonged heating. If you suspect nitrile hydrolysis, analyze your crude product for the presence of the corresponding amide or acid. Using anhydrous conditions and minimizing reaction time can help prevent this.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a more detailed breakdown of potential side reactions and troubleshooting strategies for specific reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds via its C-Br bond.[6] However, several side reactions can compete with the desired transformation.
Key Side Reactions & Troubleshooting
| Side Reaction | Plausible Cause | Troubleshooting Strategy |
| Hydrodebromination | Reaction of the Ar-Pd(II)-Br intermediate with a hydrogen source. | - Rigorously dry all solvents and reagents.- Use fresh, high-purity boronic acid/ester.- Increase the equivalents of the coupling partner.- Screen ligands: bulky, electron-rich phosphine ligands can accelerate reductive elimination. |
| Homocoupling (Glaser coupling) | Oxidative coupling of the boronic acid or aryl halide. | - Ensure the reaction is kept under an inert atmosphere (N₂ or Ar) to minimize oxygen.- Use a well-defined Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.- Adjust the base and solvent system. |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid before transmetalation. | - Choose a base that is strong enough to activate the boronic acid but not so strong as to cause degradation. K₃PO₄ is often a good choice.[7]- Use boronic esters (e.g., pinacol esters), which are often more stable. |
Visualizing Suzuki Coupling Side Reactions
The following diagram illustrates the desired catalytic cycle for a Suzuki coupling and the off-cycle pathway leading to the common hydrodebromination side product.
Caption: Suzuki Coupling: Desired vs. Side Reaction
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring, enhanced by the two fluorine atoms and the nitrile group, makes this molecule highly susceptible to SNAr.[8][9]
Key Issues & Troubleshooting
| Issue | Plausible Cause | Troubleshooting Strategy |
| No Reaction or Low Conversion | - Insufficiently strong nucleophile.- Low reaction temperature. | - Use a stronger nucleophile or deprotonate it with a strong, non-nucleophilic base (e.g., NaH, KHMDS).- Increase the reaction temperature. SNAr reactions often require heat.- Use a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation and free the nucleophile. |
| Disubstitution | The product of the first substitution is still activated enough to react with a second equivalent of the nucleophile. | - Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents).- Add the nucleophile slowly to the reaction mixture to maintain a low concentration.- Lower the reaction temperature once monosubstitution is observed by TLC or LCMS. |
| Reaction at the Wrong Position | Nucleophilic attack at the bromine-bearing carbon. | - This is thermodynamically and kinetically disfavored and highly unlikely.[1] If observed, re-verify the structure of your product. The fluorine positions are significantly more activated. |
Visualizing SNAr Regioselectivity
This diagram illustrates why nucleophilic attack is favored at the fluorine-bearing positions.
Caption: SNAr Favored Pathway
Section 3: Experimental Protocols
Protocol 3.1: Minimizing Hydrodebromination in a Suzuki Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with specific steps to minimize the formation of 2,6-difluorobenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Anhydrous K₃PO₄ (3.0 equiv), finely ground and dried under vacuum
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane and anhydrous water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The small amount of water is often necessary to facilitate the dissolution of the base and the transmetalation step.[10]
-
Stir the mixture at 80-100 °C and monitor the reaction by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Note: The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more advanced catalyst systems like those based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd₂(dba)₃ precatalyst.[7][11]
References
- Title: Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water Source: ResearchG
- Title: Process of preparing 2,6-difluorobenzamide by 2.
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...
- Title: The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3)
- Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: 15.4: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]
- Title: Nucleophilic Aromatic Substitution EXPLAINED! Source: YouTube URL:[Link]
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
- Title: Aromatic Substitution | Flow Reactions Source: Vapourtec Flow Chemistry URL:[Link]
- Title: 18.6 Nucleophilic Aromatic Substitution (NAS) Source: YouTube URL:[Link]
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]
- Title: Synthesis method of 2, 6-difluorobenzonitrile Source: Google Patents URL
- Title: 2,6-Difluorobenzonitrile Source: PubChem URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. vapourtec.com [vapourtec.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Optimizing catalyst loading for cross-coupling of 4-Bromo-2,6-difluorobenzonitrile
Answering the user's request.## Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2,6-difluorobenzonitrile
Welcome to the technical support center dedicated to the cross-coupling of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with this sterically hindered and electron-deficient substrate. Our focus is on the critical parameter of catalyst loading and its interplay with the overall catalytic system to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for the cross-coupling of this compound?
A1: Optimizing catalyst loading is a crucial exercise in balancing reaction efficiency with economic and practical considerations. For a substrate like this compound, this is particularly important for several reasons:
-
Cost and Metal Residue: Palladium is a precious metal, and minimizing its usage directly reduces the cost of the synthesis. Furthermore, stringent regulations in the pharmaceutical industry require minimizing palladium residues in the final active pharmaceutical ingredient (API), and lower catalyst loading can simplify downstream purification.[1][2]
-
Side Reaction Mitigation: Excessive catalyst concentrations can sometimes lead to an increase in side reactions, such as the formation of homocoupled products or catalyst decomposition leading to palladium black.[3]
-
Substrate-Specific Challenges: this compound is an electron-deficient aryl halide due to the electron-withdrawing effects of the nitrile (-CN) and two ortho-fluorine atoms. This electronic nature generally facilitates the oxidative addition step, which is often rate-determining in the catalytic cycle. However, the steric hindrance from the two ortho-fluorine atoms can impede the approach of the catalyst and the coupling partner, making the choice of a suitable, sterically demanding ligand essential.[4][5][6][7] An optimal catalyst loading ensures that the active catalytic species is present in sufficient, but not excessive, concentration to overcome these steric barriers without promoting unwanted pathways.
Q2: What is a typical starting point for palladium catalyst loading in these reactions?
A2: For most palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is in the range of 1-5 mol %.[8] However, for highly efficient catalytic systems and more reactive substrates, loadings can be significantly lower, sometimes in the parts-per-million (ppm) range.[1][8][9] For a challenging substrate like this compound, starting an optimization screen at 1 to 2 mol % of the palladium precatalyst is a reasonable and common practice.[10]
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand is arguably the most critical component for tuning the catalyst's performance. It stabilizes the palladium center, influences its reactivity, and dictates the steric environment around the metal.[11][12][13]
-
Bulky, Electron-Rich Ligands: For sterically hindered substrates like this compound, bulky ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[4][14][15] These ligands promote the formation of a monoligated, highly active Pd(0) species, which is necessary to engage a sterically crowded electrophile.[16] An efficient ligand can achieve high turnover numbers (TONs), allowing for the use of lower catalyst loadings.
-
Ligand:Palladium Ratio: The ratio of ligand to palladium is also a key parameter. While modern precatalysts often have a defined 1:1 or 2:1 ligand-to-metal ratio, when generating the catalyst in situ from a palladium salt like Pd(OAc)₂, varying this ratio can be beneficial. An excess of ligand can sometimes prevent catalyst aggregation and deactivation but may also inhibit the reaction by creating a less reactive, coordinatively saturated metal center.[13][17]
Q4: Should I use a Pd(0) source or a Pd(II) precatalyst?
A4: While the active catalyst in most cross-coupling cycles is a Pd(0) species, using air-stable and well-defined Pd(II) precatalysts is now standard practice.[18][19]
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, Buchwald Palladacycles): These are convenient to handle and weigh. They are reduced in situ to the active Pd(0) species.[13][20] Modern palladacycle precatalysts (like G3 or G4 precatalysts) are designed for clean and efficient generation of the active monoligated Pd(0) catalyst, leading to more reliable and reproducible results, which can often support lower catalyst loadings.[16][17]
-
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): While effective, sources like Pd₂(dba)₃ can vary in purity, and their stoichiometry with added ligands can be less precise. Pd(PPh₃)₄ is a competent catalyst but may not be active enough for challenging, sterically hindered couplings.[5]
Troubleshooting Guide: Catalyst-Related Issues
Problem 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound shows very low conversion. I suspect a catalyst issue. What steps should I take?
A: Low or no yield is a common but solvable problem. A systematic approach focusing on the catalytic system is essential.[18]
Initial Checks & Causality:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel or a poor inert gas (argon/nitrogen) seal can lead to rapid catalyst oxidation and deactivation. Ensure your technique for creating an inert atmosphere is rigorous.[18][21]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can interfere with the catalytic cycle and lead to side reactions like protodebromination.
-
Catalyst Activation: If you are using a Pd(II) salt like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient.[13] This step can be influenced by the solvent, base, ligand, or even the coupling partners themselves. Using a well-defined, modern precatalyst can often solve this issue.[17]
-
Ligand Choice: The steric bulk around the aryl bromide requires a sufficiently bulky ligand. If your chosen ligand is not sterically demanding enough (e.g., PPh₃), it may fail to form an active catalyst capable of engaging the substrate.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Reaction is Sluggish or Stalls Before Completion
Q: My reaction starts but seems to stall at ~50% conversion, even after extended time. How can I use the catalyst system to drive it to completion?
A: A stalled reaction often points to catalyst deactivation or insufficient catalytic activity to overcome the energy barrier of the final turnovers.
Initial Checks & Causality:
-
Catalyst Decomposition: Over time, the active catalyst can decompose to form palladium black, an inactive form of elemental palladium.[22] This is often visible as a black precipitate. This can be caused by high temperatures or an inappropriate ligand that fails to sufficiently stabilize the Pd(0) species.
-
Insufficient Loading: The initial catalyst loading may simply be too low for such a challenging substrate. A certain amount of catalyst may become deactivated, leaving an insufficient amount to complete the reaction.
-
Product Inhibition: In some cases, the product of the reaction can act as a ligand, coordinating to the palladium center and inhibiting further catalytic cycles. This is more common with nitrogen-containing heterocyclic products.
Troubleshooting Workflow:
-
Increase Catalyst Loading: The most straightforward approach is to increase the catalyst loading incrementally. Try running the reaction at 2 mol%, 3 mol%, and 4 mol% to see if a higher loading pushes the reaction to completion.
-
Change the Ligand: A more robust ligand may be needed to prevent catalyst decomposition. Consider ligands known for high stability and activity, such as the Buchwald biaryl phosphines or advanced NHCs.[4][14]
-
Modify the Ligand:Pd Ratio: If generating the catalyst in situ, adding a slight excess of the ligand (e.g., 1.2 equivalents of ligand to 1 equivalent of Pd) can sometimes enhance catalyst stability.[17]
-
Consider a Different Precatalyst: Different precatalysts have different activation profiles and stabilities. If you are using Pd(OAc)₂, switching to a palladacycle precatalyst may provide a more stable and active catalyst throughout the reaction.[16]
Problem 3: Significant Side Product Formation
Q: I am getting my desired product, but also significant amounts of homocoupling from my boronic acid partner and/or protodebromination of my starting material. How can catalyst optimization help?
A: Side product formation is often a result of competing reaction pathways. Fine-tuning the catalytic system can dramatically improve selectivity.
Initial Checks & Causality:
-
Homocoupling: The homocoupling of the boronic acid partner is often promoted by the presence of oxygen. While a rigorously inert atmosphere is the primary solution, the catalyst system plays a role. A highly active catalyst that promotes the desired cross-coupling at a much faster rate than the homocoupling pathway can minimize this side product.
-
Protodebromination: This occurs when the aryl halide is cleaved and replaced by a hydrogen atom. This is often base-mediated and can be exacerbated by the presence of trace water. A less active catalyst system or one that is slow to enter the catalytic cycle can allow more time for this side reaction to occur.
Troubleshooting Workflow:
-
Refine Catalyst Loading: Counterintuitively, decreasing the catalyst loading can sometimes reduce side products if they arise from catalyst-driven decomposition pathways. First, ensure your reaction is fully optimized for yield, then see if you can gradually lower the loading without sacrificing conversion.
-
Screen Ligands for Selectivity: The choice of ligand has a profound impact on selectivity. A ligand that accelerates the reductive elimination step (the final C-C bond formation) will favor the desired product over competing pathways.
-
Base Selection: While not a direct catalyst component, the base is critical. Ensure you are using the correct base for your chosen coupling reaction (e.g., K₂CO₃ or K₃PO₄ for Suzuki). A base that is too strong or too weak can alter the reaction profile and promote side reactions.
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling of this compound
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Precatalyst | Buchwald G3 Precatalyst | Buchwald G3 Precatalyst |
| Ligand | SPhos or XPhos | XPhos or RuPhos |
| Catalyst Loading | 1.5 mol % | 2.0 mol % |
| Base | K₃PO₄ (2.0 equiv) | LHMDS or K₂CO₃ (1.5 equiv) |
| Solvent | Toluene/H₂O (10:1) or 2-MeTHF | Toluene or Dioxane |
| Temperature | 80 - 110 °C | 90 - 110 °C |
| Notes | Rigorous degassing is crucial. Boronic acid quality is key. | Ensure amine is pure. Anhydrous conditions are critical. |
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add Substrate & Catalyst: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., SPhos G3, 1.5 mol %), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.[21]
-
Add Solvents: Add the degassed solvent(s) (e.g., Toluene/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the cross-coupling reaction is key to troubleshooting.
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
References
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. TDX (Tesis Doctorals en Xarxa).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate.
- Optimization of the Sonogashira coupling of 4-bromo-3-.... ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
- Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.
- Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex. ResearchGate.
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications - American Chemical Society.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. KAUST Repository.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH.
- CROSS-COUPLING reactions - everything YOU need to know!. YouTube.
- This compound. PubChem.
- Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and ethanol under various conditions. ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ResearchGate.
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Nucleophilic Aromatic Substitution of 4-Bromo-2,6-difluorobenzonitrile
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-difluorobenzonitrile. This guide provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of its nucleophilic aromatic substitution (SNAr) reactions and achieve optimal outcomes in your synthetic campaigns.
Frequently Asked Questions (FAQs): Foundational Concepts
Before troubleshooting, it's crucial to understand the inherent reactivity of the substrate.
Q1: What makes this compound reactive towards nucleophiles?
This molecule is highly "activated" for nucleophilic aromatic substitution (SNAr) due to a confluence of electronic effects. The aromatic ring, normally electron-rich and unreactive to nucleophiles, is rendered significantly electron-poor (electrophilic) by three powerful electron-withdrawing groups (EWGs).[1][2][3]
-
Cyano Group (-CN): Positioned at C1, it exerts a strong withdrawing effect through both induction and resonance, delocalizing negative charge.
-
Fluorine Atoms (-F): Located at the C2 and C6 positions (ortho to the cyano group), these highly electronegative atoms strongly withdraw electron density via the inductive effect.
This synergistic activation stabilizes the key negatively charged intermediate (the Meisenheimer complex) that forms when a nucleophile attacks the ring, thereby lowering the reaction's activation energy.[4][5][6]
Q2: Which position is the most likely site of attack: C4 (Bromo) or C2/C6 (Fluoro)?
For SNAr reactions, the leaving group must be positioned ortho or para to a strong electron-withdrawing group to enable resonance stabilization of the intermediate.[4][5][7] In this molecule:
-
The Bromo group at C4 is para to the activating cyano group.
-
The Fluoro groups at C2 and C6 are ortho to the activating cyano group.
All three halogen positions are activated. However, substitution of the bromo group at the C4 position is generally favored . The primary reason is that the rate-determining step in many SNAr reactions is the initial attack of the nucleophile.[7] The high electronegativity of the fluorine atoms makes the ortho carbons highly electrophilic, but this is often counterbalanced by the fact that the C-Br bond is significantly weaker than the C-F bond, making bromide a better leaving group in the elimination step. Furthermore, the C4 position is sterically less hindered than the C2/C6 positions, which are flanked by the cyano group and another fluorine atom.
Q3: What is a Meisenheimer complex and why is it critical for this reaction?
A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when a nucleophile attacks an electron-poor aromatic ring.[5][6] Its formation temporarily breaks the ring's aromaticity. The stability of this complex is the single most important factor determining whether an SNAr reaction will proceed. The electron-withdrawing groups on this compound are essential because they delocalize the negative charge of the Meisenheimer complex, making it stable enough to form under reasonable reaction conditions.[4][6]
// Reactants sub [label=<
];
nu [label="Nu⁻", shape=plaintext, fontsize=16, fontcolor="#EA4335"];
// Transition State 1 (invisible) ts1 [label="", shape=point, width=0];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex
(Resonance Stabilized Intermediate)
];
// Arrows sub -> ts1 [arrowhead=none]; nu -> ts1 [dir=back, arrowhead=none]; {rank=same; sub; nu;} ts1 -> meisenheimer [label="+ Nu⁻", fontcolor="#EA4335"]; }
Figure 1. Nucleophilic attack leading to the Meisenheimer complex.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the SNAr of this compound in a direct question-and-answer format.
Problem 1: Low or No Conversion
Q: My reaction is sluggish or fails to proceed to completion. What are the key parameters to adjust?
A: Low reactivity is a common hurdle. A systematic approach to optimization is essential. The issue typically lies in one of four areas: Solvent, Temperature, Base, or Nucleophile Potency.
1. Solvent Choice is Critical: SNAr reactions require polar aprotic solvents . These solvents can dissolve the nucleophile salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[8][9][10][11][12] Protic solvents (like water or alcohols) will form hydrogen bonds with the nucleophile, encasing it in a solvent shell and drastically reducing its reactivity.[11][12]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMSO | 47 | 189 °C | Excellent choice. Highly polar, high boiling point allows for a wide temperature range. Can be difficult to remove under vacuum. |
| DMF | 37 | 153 °C | Good alternative to DMSO. Easier to remove than DMSO. Can decompose at high temperatures. |
| NMP | 32 | 202 °C | Useful for very high-temperature reactions when DMSO/DMF fail. High boiling point makes removal difficult. |
| Acetonitrile | 38 | 82 °C | Lower boiling point limits the accessible temperature range. Can be effective for highly activated systems or very potent nucleophiles. |
Recommendation: Start with DMSO or DMF. If the reaction is still slow, consider NMP for higher temperatures.
2. Increase Reaction Temperature: SNAr reactions have a significant activation energy barrier. If room temperature fails, incremental heating is the most effective next step.
-
Initial Screen: 60-80 °C
-
Moderate Conditions: 80-120 °C
-
Forcing Conditions: >120 °C (Use NMP or a sealed vessel for lower boiling solvents)
3. Evaluate the Base: For nucleophiles like alcohols, thiols, or secondary amines, a base is required to deprotonate them, generating the more potent anionic nucleophile (e.g., alkoxide, thiolate).
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Excellent for many standard transformations, especially with amine and thiol nucleophiles. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect."
-
Strong Bases (e.g., NaH, KHMDS): Necessary for less acidic nucleophiles like alcohols.[13] When using NaH, it is often best to pre-form the alkoxide by stirring the alcohol and NaH in the solvent for 15-30 minutes before adding the electrophile.[14] This prevents the electrophile from being exposed to excess, highly basic hydride.[14]
4. Assess Nucleophile Strength: The inherent reactivity of the nucleophile plays a major role.
-
Thiols (-SH): Generally excellent nucleophiles for SNAr.
-
Amines (-NHR): Good nucleophiles. Secondary amines are typically more reactive than primary amines.
-
Alcohols (-OH): Weaker nucleophiles that almost always require deprotonation with a strong base (like NaH) to form the much more reactive alkoxide.[13]
start [label="Low / No Conversion", fillcolor="#FBBC05"];
// Nodes check_temp [label="Is Temperature > 80°C?", shape=diamond, fillcolor="#F1F3F4"]; increase_temp [label="ACTION:\nIncrease Temp to 80-120°C", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_solvent [label="Using Polar Aprotic Solvent\n(DMSO, DMF)?", shape=diamond, fillcolor="#F1F3F4"]; change_solvent [label="ACTION:\nSwitch to DMSO or DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_base [label="Is Base Appropriate?\n(e.g., NaH for Alcohols,\nK₂CO₃ for Amines)", shape=diamond, fillcolor="#F1F3F4"]; change_base [label="ACTION:\nUse Stronger Base (NaH)\nor Pre-form Alkoxide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
consider_catalyst [label="CONSIDER:\nReaction may require\nmetal catalysis\n(e.g., Buchwald-Hartwig)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> check_solvent [label="Yes"]; check_temp -> increase_temp [label="No"]; increase_temp -> check_solvent;
check_solvent -> check_base [label="Yes"]; check_solvent -> change_solvent [label="No"]; change_solvent -> check_base;
check_base -> consider_catalyst [label="Yes"]; check_base -> change_base [label="No"]; change_base -> start [label="Re-evaluate"]; }
Figure 2. A logical workflow for troubleshooting low reaction conversion.
Problem 2: Formation of Side Products
Q: My reaction is messy, and I'm observing significant byproduct formation. How can I improve selectivity?
A: Side product formation usually arises from two main pathways: attack at the wrong position (C2/C6) or degradation of the nitrile group.
-
Attack at C-F positions: While C4 substitution is generally preferred, aggressive nucleophiles or very high temperatures can lead to a loss of selectivity and displacement of the ortho-fluorine atoms.
-
Solution: Reduce the reaction temperature. Kinetic control at lower temperatures often favors a single product. Running the reaction at the lowest temperature that allows for a reasonable rate is key.
-
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to strongly acidic or basic aqueous conditions, particularly during workup at elevated temperatures.[15][16][17][18]
-
Solution: Ensure the workup is performed under neutral or mildly acidic/basic conditions and at room temperature or below. Avoid prolonged heating during extraction or purification steps if strong acids or bases are present. For example, if quenching a reaction that used NaH, do so carefully with cooling in an ice bath.
-
Validated Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-yl)-2,6-difluorobenzonitrile
This protocol provides a reliable method for the SNAr of this compound with a common secondary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting material. Begin vigorous stirring. Add pyrrolidine (1.2 eq) to the mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup - Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash them twice with water, followed by one wash with brine to remove residual DMSO.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(Pyrrolidin-1-yl)-2,6-difluorobenzonitrile.
References
- Pearson+. Why are polar aprotic solvents preferred for Sn2 reactions? | Study Prep.
- Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? r/chemhelp.
- Majid, R. Nucleophilic Aromatic Substitution.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
- Wikipedia. Nucleophilic aromatic substitution.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- BYJU'S. Nucleophilic aromatic substitution.
- Scribd. EXP13 Hydrolysis of Benzonitrile.
- Google Patents. CN101353317B - Preparation of this compound.
- Journal of the Chemical Society, Perkin Transactions 2. (1972). The acid-catalysed hydrolysis of benzonitrile.
- PubChem. This compound.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution.
- Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- YouTube. (2016). Base Hydrolysis of Benzonitrile.
- Ventura College. Hydrolysis of Nitriles to Carboxylic Acid.
- Vapourtec. Aromatic Substitution | Flow Reactions.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- Chemcasts. This compound (CAS 123843-67-4) Properties.
- National Center for Biotechnology Information. (2024). Thiol-thiol cross-clicking using bromo-ynone reagents.
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
- National Center for Biotechnology Information. (2011). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone.
- Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile.
- PubChem. 2-Bromo-3,6-difluorobenzonitrile.
- ResearchGate. (2008). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. vapourtec.com [vapourtec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. reddit.com [reddit.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. scribd.com [scribd.com]
- 16. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Preventing debromination of 4-Bromo-2,6-difluorobenzonitrile under reaction conditions
A Guide to Preventing Debromination and Other Side Reactions
Welcome to the technical support center for 4-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We understand that unexpected side reactions, particularly debromination (hydrodehalogenation), can be a significant challenge, leading to reduced yields and complex purification profiles.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the reactivity of this electron-deficient aryl bromide and ensure the successful outcome of your reactions.
Understanding the Challenge: The Propensity for Debromination
This compound is a highly valuable reagent due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. However, this same electronic deficiency also renders the C-Br bond prone to undesired cleavage, leading to the formation of 2,6-difluorobenzonitrile.
This hydrodehalogenation is most commonly observed in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can arise from various sources, including solvents (e.g., alcohols), bases (e.g., alkoxides), or trace amounts of water. The Pd-H can then participate in a reductive elimination pathway with the aryl group, cleaving the C-Br bond and replacing it with a C-H bond.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Q1: I'm seeing a significant amount of 2,6-difluorobenzonitrile in my Suzuki-Miyaura coupling reaction. What is the primary cause?
A1: This is a classic case of hydrodehalogenation.[1] The most likely cause is the generation of a palladium-hydride species in your reaction. Electron-deficient aryl halides, such as this compound, are particularly susceptible to this side reaction.[1] Key factors that promote this include:
-
Base Selection: Strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu) or hydroxide bases can generate Pd-H species.
-
Solvent Choice: Protic solvents, especially alcohols, can act as hydride sources.[2] Even trace water in aprotic solvents can contribute.[3]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd-Br intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.
Q2: How can I modify my Suzuki-Miyaura coupling conditions to minimize debromination?
A2: A multi-faceted approach is often best. Consider the following adjustments:
| Parameter | Recommendation | Rationale |
| Base | Switch to a weaker, non-nucleophilic inorganic base. | Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate hydride species compared to alkoxides or hydroxides.[1][2] |
| Ligand | Employ bulky, electron-rich phosphine ligands. | Ligands like SPhos, XPhos, or RuPhos can accelerate the rates of both oxidative addition and reductive elimination, disfavoring the competing hydrodehalogenation pathway.[1][4] |
| Solvent | Use rigorously dried aprotic solvents. | Anhydrous toluene, dioxane, or THF are preferred.[1][5] If possible, avoid alcohol-based solvents. |
| Boron Reagent | Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. | Boronic esters can be more stable and less prone to protodeboronation.[2] Their slow hydrolysis in situ can maintain a low, steady concentration of the active boronic acid. |
| Temperature | Optimize the reaction temperature. | Carefully increasing the temperature may favor the desired coupling over debromination, but excessive heat can also lead to catalyst decomposition.[1] |
Q3: I'm performing a Buchwald-Hartwig amination and observing debromination. Are the causes similar to the Suzuki reaction?
A3: Yes, the underlying mechanism is very similar. The combination of a strong base (often NaOt-Bu or KOt-Bu, which are standard for this reaction) and the palladium catalyst creates an environment ripe for Pd-H formation. For base-sensitive substrates like this compound, careful optimization is crucial.
Troubleshooting Buchwald-Hartwig Amination:
-
Ligand Choice is Critical: Experiment with different generations of Buchwald ligands (e.g., XPhos, RuPhos) as they are designed to promote the C-N bond formation efficiently.[6][7]
-
Base Screening: While strong bases are often required, screen different options. In some cases, a weaker base like Cs₂CO₃ or K₃PO₄ might provide a better outcome, especially with highly reactive aryl halides.[7]
-
Temperature Control: Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish. This can help minimize competing decomposition and debromination pathways.
Q4: Can I use copper-free conditions for a Sonogashira coupling with this substrate to avoid side reactions?
A4: Absolutely. In fact, switching to copper-free Sonogashira conditions is a highly recommended strategy to minimize side reactions.[8] The copper co-catalyst is primarily responsible for the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which forms a diarylacetylene byproduct.[8] Numerous copper-free protocols have been developed that are highly effective for electron-deficient aryl bromides.[9][10]
Visualizing the Problem: The Competing Pathways
The diagram below illustrates the critical branch point in the palladium catalytic cycle where the desired cross-coupling competes with the undesired hydrodehalogenation pathway.
Caption: Competing catalytic pathways in cross-coupling reactions.
Optimized Protocol: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound while minimizing hydrodehalogenation. Optimization for each specific boronic acid partner is recommended.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)
-
Anhydrous Toluene
-
Anhydrous Water (optional, can sometimes aid in dissolving the base)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add these to the reaction flask.
-
Solvent Addition: Add anhydrous toluene (and water, if using) via syringe. A typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for the optimized Suzuki-Miyaura coupling protocol.
This guide provides a foundational understanding and practical strategies for overcoming the common challenge of debromination when working with this compound. By carefully selecting reagents and optimizing reaction conditions, you can significantly improve the efficiency and selectivity of your synthetic transformations.
For further assistance or to discuss specific applications, please do not hesitate to contact our technical support team.
References
- Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- Chauhan, P., & Enders, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Reddit. (2019). r/Chempros: significant dehalogenation in stille coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chen, C., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Google Patents. (n.d.). CN101353317B - Preparation of this compound.
- Guram, A. S., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.
- Jagriti Sharma. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Gryba, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- ResearchGate. (n.d.). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane.
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- Smith, J. A., et al. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Amazon S3.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. PubChem Compound Database.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 4-Bromo-2,6-difluorobenzonitrile
Welcome to the technical support center for the safe handling and management of reaction exotherms when working with 4-Bromo-2,6-difluorobenzonitrile. This guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of molecules incorporating this versatile building block. The inherent reactivity of halogenated and nitrated aromatic systems necessitates a thorough understanding of potential thermal hazards to ensure safe and reproducible outcomes.
This document provides a comprehensive overview of best practices, troubleshooting guides, and frequently asked questions (FAQs) to empower you to confidently and safely manage your chemical processes.
Part 1: Understanding the Thermal Landscape
Q1: Why is there a potential for significant exotherms when using this compound?
A1: The thermal risk associated with this compound stems from its chemical structure and the nature of the reactions it typically undergoes. The benzonitrile core is substituted with three electron-withdrawing groups: two fluorine atoms and a bromine atom. This electronic arrangement makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions[1][2]. These reactions, while synthetically useful, are often highly exothermic. The formation of a stable Meisenheimer complex as an intermediate contributes to the thermodynamic driving force of the reaction, which is released as heat[2].
Furthermore, like many organic molecules, this compound can undergo thermal decomposition at elevated temperatures, which can be an exothermic process leading to the release of hazardous gases such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[3] A critical aspect of process safety is to ensure that the heat generated by the desired reaction does not raise the temperature of the reactor contents to the onset of a more dangerous decomposition reaction.
A notable industrial accident at a fluoroaromatics plant, which involved a runaway reaction during the production of a difluoro-nitrobenzene derivative, underscores the severe consequences of inadequate control over exothermic processes with similar substrates.[4]
Part 2: Troubleshooting Guide for Exotherm Management
This section provides a structured approach to identifying, mitigating, and responding to potential exothermic events during your synthesis.
Diagram: Decision-Making Workflow for Exotherm Management
Caption: A workflow for assessing and managing exothermic reactions.
Q2: My reaction temperature is increasing much faster than anticipated after adding my nucleophile to this compound. What should I do?
A2: An unexpectedly rapid temperature increase is a clear sign of a highly exothermic reaction that may be proceeding faster than your cooling system can handle. Immediate action is required to prevent a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nucleophile or any other reagents. This will prevent the introduction of more potential energy into the system.
-
Maximize Cooling: Ensure your cooling system is operating at its maximum capacity. If you are using a cooling bath, add more coolant (e.g., dry ice to an acetone bath) to lower the temperature further.
-
Ensure Adequate Agitation: Verify that your stirring is vigorous and effective. Poor agitation can lead to localized hot spots where the reaction rate accelerates significantly.
-
Prepare for Quenching: If the temperature continues to rise despite stopping reagent addition and maximizing cooling, be prepared to execute your pre-planned emergency quenching protocol.
Post-Incident Analysis:
-
Review Your Calorimetry Data: If you performed reaction calorimetry, re-examine the data to understand the heat flow and adiabatic temperature rise. It's possible the scale-up calculations did not adequately account for the reduced surface-area-to-volume ratio of the larger reactor.
-
Re-evaluate Addition Rate: The initial addition rate of your nucleophile was likely too fast. Future experiments should employ a much slower, controlled addition (dosing) to allow the cooling system to keep pace with the heat generation.
-
Consider a Semi-Batch Process: For highly exothermic reactions, a semi-batch process, where one reactant is added slowly to the other, is generally safer than a batch process where all reactants are mixed at once.[5]
Q3: I am planning to scale up a reaction with this compound from 1g to 100g. What are the key safety considerations?
A3: Scaling up a reaction is not a linear process. A tenfold increase in scale does not mean a tenfold increase in risk; the risk can increase exponentially if not managed properly. Here are the critical considerations:
-
Heat Dissipation: The ability to remove heat from a reactor is proportional to its surface area, while the heat generated is proportional to its volume. As you scale up, the volume increases at a much faster rate than the surface area, making heat removal less efficient. This is a fundamental reason why reactions that are well-behaved on a small scale can become dangerous on a larger scale.[6][7]
-
Thermal Screening and Calorimetry: Before any significant scale-up, it is imperative to perform thermal analysis.
-
Differential Scanning Calorimetry (DSC): This technique can be used as a quick screening tool to determine the thermal stability of your reactants, products, and the reaction mixture to identify the onset of any decomposition exotherms.[8]
-
Reaction Calorimetry (RC): This is an essential tool for scale-up as it quantifies the heat of reaction, the rate of heat release, and the total adiabatic temperature rise. This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) in the event of a cooling failure and ensure your cooling system is adequately sized.[9][10][11]
-
-
Controlled Addition: Do not add reagents all at once. Implement a controlled addition (dosing) strategy. The rate of addition should be determined from your reaction calorimetry data to ensure the rate of heat generation never exceeds the rate of heat removal.
-
Incremental Scale-Up: Do not jump directly from a 1g to a 100g scale. It is prudent to perform an intermediate scale-up (e.g., to 10g) to verify that your thermal control strategies are effective.[6]
Table 1: Key Parameters for Thermal Risk Assessment
| Parameter | Description | Method of Determination | Importance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed by the chemical reaction. | Reaction Calorimetry (RC) | Determines the total energy potential of the reaction. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all the heat of reaction were to be contained within the reactor (i.e., no heat loss to the surroundings). | Calculated from ΔHr and the heat capacity of the reaction mixture. | A key indicator of the potential severity of a thermal runaway. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by one degree. | Reaction Calorimetry (RC) | Essential for calculating the adiabatic temperature rise. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in the event of a cooling failure, considering the accumulation of unreacted reagents. | Calculated from reaction calorimetry data. | A critical parameter for ensuring that a cooling failure will not lead to a secondary decomposition reaction. |
| Decomposition Temperature (Td) | The temperature at which a substance begins to decompose, often exothermically. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC) | The MTSR must be significantly lower than the Td of any component in the reaction mixture. |
Part 3: Frequently Asked Questions (FAQs)
Q4: What are some common reactions with this compound that are known to be exothermic?
A4: The most common class of exothermic reactions with this substrate is Nucleophilic Aromatic Substitution (SNAr) . Due to the electron-withdrawing nature of the fluorine and nitrile groups, the aromatic ring is activated for attack by nucleophiles. Examples include:
-
Amination: Reaction with ammonia[12], primary, or secondary amines to form the corresponding anilines.
-
Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides to form ethers or phenols.
-
Thiolation: Reaction with thiols or thiolates to form thioethers.
Another potentially exothermic reaction is Palladium-catalyzed Cyanation , where the bromine atom is replaced with a nitrile group. While modern methods often use milder conditions, these reactions can still be exothermic, and the use of cyanide salts requires strict safety protocols.[13][14][15][16][17]
Q5: Are there any known incompatible materials with this compound?
A5: While specific incompatibility studies are not widely published, general chemical principles suggest avoiding contact with:
-
Strong Oxidizing Agents: These can react exothermically with the benzonitrile moiety.
-
Strong Bases: While often used as reagents in SNAr reactions, uncontrolled mixing with strong bases at high concentrations could lead to a rapid, exothermic reaction.
-
Strong Acids: Can potentially catalyze decomposition or other unwanted side reactions at elevated temperatures.
Always consult the Safety Data Sheet (SDS) for the most up-to-date information on incompatible materials.[3][18]
Q6: What is an appropriate emergency quenching agent for reactions involving this compound?
A6: The choice of a quenching agent is highly dependent on the specific reaction chemistry. An ideal quenching agent should:
-
React quickly with the energetic species to stop the exothermic reaction.
-
Not produce a large volume of gas, which could over-pressurize the reactor.
-
Not be overly exothermic in its own reaction with the reaction components.
For many reactions, a pre-cooled, high-boiling point, inert solvent can be used to dilute the reaction mixture and absorb heat. For reactions involving strong bases, a weak acid solution could be a suitable quencher. It is crucial to have a pre-defined and tested quenching strategy as part of your reaction plan.
Part 4: Experimental Protocols
Protocol 1: Thermal Screening using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of this compound and the final reaction mixture.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample (either pure this compound, your nucleophile, or a simulated final reaction mixture) into a high-pressure DSC pan.
-
Hermetically seal the pan to contain any potential off-gassing.
-
-
Instrument Setup:
-
Place the sample pan and a reference pan into the DSC cell.
-
Set the starting temperature to ambient (e.g., 25 °C).
-
Set the heating rate to a standard value (e.g., 5-10 °C/min).
-
Set the final temperature to a point well above your intended reaction temperature but below the known decomposition of similar compounds (e.g., 350-400 °C).
-
-
Data Acquisition:
-
Begin the temperature ramp and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Examine the resulting thermogram for any sharp exothermic events.
-
Determine the onset temperature of any significant exotherm. This temperature should be considered the upper limit for your process temperature.
-
Protocol 2: General Procedure for a Controlled Nucleophilic Aromatic Substitution on a 50g Scale
This protocol provides a framework for safely conducting an SNAr reaction. Note: This is a general guide and must be adapted based on your specific reaction and calorimetry data.
-
Reactor Setup:
-
Use a jacketed glass reactor with an appropriate overhead stirrer, reflux condenser, and a thermocouple to measure the internal temperature of the reaction mixture.
-
Connect the reactor jacket to a circulating bath with sufficient cooling capacity.
-
Place a dropping funnel or a syringe pump for the controlled addition of the nucleophile.
-
-
Initial Charge:
-
Charge the reactor with this compound (50g) and the chosen solvent.
-
Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0 °C).
-
-
Controlled Addition (Dosing):
-
Prepare a solution of the nucleophile in the reaction solvent.
-
Slowly add the nucleophile solution to the stirred reactor contents via the dropping funnel or syringe pump over a prolonged period (e.g., 2-4 hours). The addition rate should be guided by prior calorimetry studies to ensure the internal temperature does not exceed the setpoint.
-
-
Reaction Monitoring:
-
Continuously monitor the internal reaction temperature. If the temperature rises more than a few degrees above the setpoint, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
Monitor the reaction progress by taking aliquots for analysis (e.g., TLC, HPLC, GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the quench and work-up procedures.
-
Diagram: Safe Semi-Batch Reactor Setup
Caption: A schematic for a safe semi-batch reactor setup.
References
- Reaction Calorimetry (RC) Testing. Sigma-HSE.
- Chemical Reaction Hazards Testing & Thermal Screening. Sigma-HSE.
- Calorimetric Studies. Prime Process Safety Center.
- Chemical Processes: Risk Assessment by Calorimetry. SETARAM.
- Rapid Screening Device. Thermal Hazard Technology.
- Mooney, D.G. An overview of the Shell fluoroaromatics plant explosion. IChemE.
- Runaway reactions, case studies, lessons learned. ARIA.
- Scale-up Reactions. Division of Research Safety | Illinois. (2019).
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Process for preparing fluorobenzonitriles. Google Patents.
- Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205.
- Reaction of aromatic compounds with nucleophilic reagents in liquid ammonia. IX. Reaction of polyfluorinated derivatives of benzene with sodium amide. ResearchGate.
- Fluorinated Aromatic Compounds. ResearchGate.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- The cyanation of aryl halides under different reaction conditions. ResearchGate.
- Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Publishing.
- Unlocking Chemical Synthesis: The Power of 4-Bromo-2,5-difluorobenzonitrile.
- This compound. PubChem.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).
- Synthesis method of 2, 6-difluorobenzonitrile. Google Patents.
- A new era for homolytic aromatic substitution: replacing Bu3SnH with efficient light-induced chain reactions. RSC Publishing. (2016).
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022).
- A new era for homolytic aromatic substitution: replacing Bu3SnH with efficient light-induced chain reactions. Semantic Scholar.
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. (2024).
- Biofuel Production by Aldehyde-Deformylating Oxygenase: Insights into Spin States, Spin Coupling, and Diiron Cofactor Reactivity. ACS Publications. (2025).
- Ammonia. Wikipedia.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. icheme.org [icheme.org]
- 5. fauske.com [fauske.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. setaramsolutions.com [setaramsolutions.com]
- 9. sigma-hse.com [sigma-hse.com]
- 10. Chemical Reaction Hazards Testing & Thermal Screening [sigma-hse.us]
- 11. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 12. Ammonia - Wikipedia [en.wikipedia.org]
- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 18. This compound, 5G | Labscoop [labscoop.com]
Troubleshooting guide for incomplete conversion of 4-Bromo-2,6-difluorobenzonitrile
Welcome to the technical support center for 4-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging substrate. Here, we address common issues, provide in-depth explanations for experimental outcomes, and offer robust, field-tested protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary causes for this incomplete conversion?
Incomplete conversion in a Suzuki-Miyaura coupling involving this compound is a common challenge that can often be attributed to a combination of factors related to the substrate's unique electronic and steric properties, as well as general reaction parameters.
A1: Key Factors Leading to Incomplete Conversion:
-
Catalyst Activity and Deactivation: The palladium catalyst is the heart of the Suzuki reaction.[1][2] The nitrogen atom of the nitrile group in your substrate can coordinate with the palladium center, leading to catalyst deactivation.[3] Additionally, the presence of two ortho-fluorine atoms can sterically hinder the approach of the substrate to the catalyst. Inadequate reduction of a Pd(II) precatalyst to the active Pd(0) species is another common failure point.[4]
-
Substrate Reactivity: The carbon-bromine bond in this compound is activated towards oxidative addition by the electron-withdrawing effects of the two fluorine atoms and the nitrile group. However, these same groups can also influence side reactions.
-
Side Reactions: Several side reactions can compete with your desired cross-coupling, significantly reducing the yield.
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be promoted by moisture and certain bases.
-
Homocoupling: The self-coupling of your boronic acid partner, often exacerbated by the presence of oxygen.[1]
-
Hydrolysis of the Nitrile Group: Under basic conditions and elevated temperatures, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[5][6][7] This alters the electronic properties of the molecule and can complicate purification.
-
Below is a troubleshooting workflow to diagnose the root cause of incomplete conversion in your Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.
Q2: I am observing the formation of an unexpected amide byproduct. How can I prevent the hydrolysis of the nitrile group?
The hydrolysis of the nitrile group in this compound to the corresponding primary amide (4-Bromo-2,6-difluorobenzamide) is a common side reaction, particularly under basic conditions at elevated temperatures.
A2: Strategies to Mitigate Nitrile Hydrolysis:
-
Choice of Base: Strong bases, especially hydroxides, in aqueous media can readily hydrolyze the nitrile.[5] Opt for weaker, non-nucleophilic bases. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally good starting points.[2] In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be effective, although they may require higher temperatures.
-
Reaction Temperature and Time: Lowering the reaction temperature can significantly reduce the rate of hydrolysis. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.
-
Solvent System: While aqueous solvent mixtures are common in Suzuki couplings, minimizing the amount of water can help suppress hydrolysis.[2] Consider using a higher ratio of the organic solvent or exploring anhydrous solvent systems if your boronic acid or ester is sufficiently soluble.
| Parameter | Standard Condition | Optimized Condition to Prevent Hydrolysis | Rationale |
| Base | Na₂CO₃, NaOH | K₃PO₄, Cs₂CO₃ | Weaker, less nucleophilic bases are less likely to promote nitrile hydrolysis. |
| Temperature | 80-110 °C | 60-80 °C | Lower temperatures disfavor the hydrolysis side reaction. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or anhydrous THF | Reducing the water content minimizes the potential for hydrolysis. |
Q3: My nucleophilic aromatic substitution (SNAr) reaction on this compound is sluggish. How can I improve the reaction rate?
While the fluorine atoms in this compound activate the ring for nucleophilic attack, the reaction kinetics can still be slow depending on the nucleophile and reaction conditions.
A3: Enhancing SNAr Reaction Rates:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. Microwave-assisted heating can be particularly effective for accelerating these reactions.[8]
-
Leaving Group: In this molecule, both bromine and fluorine can potentially act as leaving groups in SNAr reactions. The relative reactivity depends on the specific nucleophile and reaction conditions. Generally, for nucleophilic aromatic substitution, fluorine is a better leaving group than bromine when the ring is highly activated.[8][9] However, the C-Br bond is weaker and may be more susceptible to cleavage under certain conditions.
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.
Caption: Key optimization strategies for SNAr reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol is designed for the coupling of this compound with an arylboronic acid, with specific considerations to minimize catalyst deactivation and nitrile hydrolysis.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional anhydrous toluene and degassed water to achieve a 10:1 toluene:water ratio (final concentration of the limiting reagent should be ~0.1 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Patsnap. (n.d.). Preparation of this compound.
- Google Patents. (n.d.). CN101353317B - Preparation of this compound.
- StackExchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- ResearchGate. (2025, August 9). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- Capot Chemical Co., Ltd. (2008, November 6). MSDS of this compound.
- Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- European Patent Office. (1988, January 13). Process for the preparation of difluorobenzamide - EP 0252564 A2.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling.
- Chemcasts. (n.d.). This compound (CAS 123843-67-4) Properties | Density, Cp, Viscosity.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Google Patents. (n.d.). CN103709071A - 3, 4-difluorobenzonitrile preparation method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Best practices for setting up anhydrous reactions with 4-Bromo-2,6-difluorobenzonitrile
Welcome to the technical support center for anhydrous reactions involving 4-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven insights, and troubleshooting strategies. Our goal is to ensure your experiments are safe, efficient, and reproducible.
Introduction to this compound
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring an electron-deficient aromatic ring activated by two fluorine atoms and a nitrile group, makes it an interesting substrate for a variety of transformations, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1][2][3][4] However, the success of these reactions often hinges on the strict exclusion of water, necessitating anhydrous conditions.
This guide will provide a comprehensive overview of the best practices for setting up and executing anhydrous reactions with this substrate, complete with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the setup of anhydrous reactions with this compound.
Q1: What are the essential storage and handling precautions for this compound?
A1: this compound is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][5] Due to the presence of the nitrile group, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] Therefore, it is imperative to handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[9][10][11] Avoid creating dust when handling the solid.[5][6]
Q2: Why are anhydrous conditions so critical for reactions with this compound?
A2: Many reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums) or sensitive catalysts (e.g., palladium complexes for cross-coupling) are highly susceptible to protic quenching by water.[12][13] Water can deactivate catalysts, consume reagents, and lead to undesired side products, ultimately resulting in low or no yield of the desired product. Given the reactivity of this compound in reactions that often employ such sensitive reagents, maintaining a scrupulously anhydrous environment is paramount for success.
Q3: What is the most effective way to dry glassware for an anhydrous reaction?
A3: Even glassware that appears dry to the naked eye has a thin film of adsorbed water on its surface.[12] For truly anhydrous conditions, glassware should be oven-dried overnight at a temperature above 100°C (e.g., 120-140°C) and then cooled in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite) or under a stream of inert gas.[12] Alternatively, for immediate use, glassware can be flame-dried under a vacuum or a positive pressure of inert gas.[12][14][15] This process involves heating the glass surface with a heat gun or a Bunsen burner until all visible moisture has evaporated, then allowing it to cool to room temperature under an inert atmosphere.[14]
Q4: How do I choose and prepare an appropriate anhydrous solvent?
A4: The choice of solvent depends on the specific reaction. Common aprotic solvents for anhydrous reactions include tetrahydrofuran (THF), dioxane, toluene, and N,N-dimethylformamide (DMF). These solvents must be rigorously dried before use. While commercially available anhydrous solvents are a convenient option, they can absorb moisture over time once opened. For highly sensitive reactions, it is best to dry solvents in the lab.
Common methods for drying solvents include distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for dichloromethane and acetonitrile) or passing the solvent through a column of activated alumina (solvent purification system).[16][17] A more convenient and safer alternative to distillation is the use of activated molecular sieves (3Å or 4Å).[12][16][18] The required contact time and amount of sieves vary by solvent.[12]
| Solvent | Recommended Drying Agent | Typical Water Content After Drying |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl (distillation) or 3Å molecular sieves (20% m/v, 3 days)[12][16] | < 5 ppm |
| Toluene | Sodium/benzophenone ketyl (distillation) or 3Å molecular sieves (10% m/v, 24h)[12] | < 1 ppm |
| Dichloromethane (DCM) | Calcium hydride (distillation or stirring)[16] | < 1 ppm |
| Acetonitrile (MeCN) | Calcium hydride (distillation) or 4Å molecular sieves[16] | < 10 ppm |
| N,N-Dimethylformamide (DMF) | Barium oxide or 4Å molecular sieves followed by vacuum distillation[16] | < 50 ppm |
Q5: How do I properly set up and maintain an inert atmosphere?
A5: An inert atmosphere, typically nitrogen or argon, is essential to exclude both moisture and oxygen from the reaction.[12][19] This is commonly achieved using a Schlenk line or a balloon filled with the inert gas.[15][20] The reaction flask, after being dried, is sealed with a rubber septum and then subjected to several cycles of evacuating the air with a vacuum pump and backfilling with the inert gas.[21] A positive pressure of the inert gas is then maintained throughout the reaction, often visualized by a gentle outflow through an oil bubbler or by keeping a balloon of inert gas attached to the flask via a needle.[20]
Experimental Workflow: General Anhydrous Reaction Setup
Below is a detailed, step-by-step protocol for setting up a generic anhydrous reaction.
Caption: Troubleshooting logic for failed anhydrous reactions.
Issue 1: Reaction fails to initiate or shows no conversion of starting material.
-
Potential Cause A: Moisture or Oxygen Contamination. This is the most common culprit in anhydrous reactions. Oxygen can deactivate palladium catalysts, and water can quench sensitive reagents and catalysts. [22][23] * Solution: Ensure all glassware was meticulously dried. Verify the quality of the anhydrous solvent; if in doubt, re-dry it over freshly activated molecular sieves or by distillation. [16]Improve your inert gas technique by ensuring a good seal on the septum and performing sufficient evacuate/backfill cycles. [21]For particularly oxygen-sensitive reactions like Suzuki couplings, ensure the solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). [22]
-
Potential Cause B: Inactive Catalyst or Reagents. The palladium catalyst, ligands, or other reagents may have degraded upon storage. Boronic acids, in particular, can be prone to decomposition (protodeboronation). [21] * Solution: Use a fresh batch of catalyst and ligand from a reliable supplier. If possible, use a catalyst system known to be robust (e.g., modern Buchwald precatalysts for C-N couplings). [24][25]Assess the purity of the this compound and other reagents.
Issue 2: Low yield of the desired product with significant side products.
-
Potential Cause A: Incorrect Base or Temperature. The choice of base is critical in many cross-coupling reactions, influencing both the rate and selectivity. [21]An incorrect temperature can lead to decomposition or the formation of side products.
-
Solution: The optimal base depends on the specific reaction. For Suzuki couplings, bases like K₃PO₄ and Cs₂CO₃ are often effective, especially for challenging substrates. [22]For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or KOtBu is typically used. [26]Consider screening a panel of bases and optimizing the reaction temperature.
-
-
Potential Cause B (Suzuki Coupling): Homocoupling. The formation of a biaryl product derived from the boronic acid coupling with itself is a common side reaction, often exacerbated by the presence of oxygen. [23] * Solution: Rigorous exclusion of oxygen is key. Ensure the reaction is set up under a robust inert atmosphere and that all solvents and reagents are properly degassed. [23]
-
Potential Cause C (Buchwald-Hartwig Amination): Hydrodehalogenation. Reduction of the C-Br bond to a C-H bond can compete with the desired C-N bond formation.
-
Solution: This can sometimes be mitigated by changing the ligand, solvent, or base. Using a well-defined palladium precatalyst can also sometimes minimize this side reaction.
-
Issue 3: The reaction is sluggish or stalls before completion.
-
Potential Cause A: Poor Catalyst Activity for the Substrate. The electron-deficient nature of this compound can affect the oxidative addition step in cross-coupling reactions. [27][28]While often beneficial for Suzuki couplings, it can present challenges.
-
Potential Cause B: Poor Solubility. One or more of the reaction components may not be fully soluble in the chosen solvent, leading to a slow reaction rate.
-
Solution: Try a different anhydrous solvent or a solvent mixture. Gently increasing the reaction temperature can also improve solubility and reaction rate, but monitor for potential decomposition.
-
Safety Summary
-
This compound: Toxic. Handle with full PPE in a fume hood. [7][31]* Cyanide Compounds: The nitrile group is a cyanide derivative. Be aware of the high toxicity. Never mix with acid, as this can liberate highly toxic hydrogen cyanide (HCN) gas. [9][10]Have a cyanide exposure response plan in place. [11][32][33]* Anhydrous Solvents: Many are flammable. Avoid open flames, especially when working with ethers.
-
Reagents: Organometallic reagents can be pyrophoric. Handle with extreme care under an inert atmosphere. Strong bases like NaOtBu are corrosive.
By adhering to these best practices and utilizing this troubleshooting guide, researchers can confidently and safely perform anhydrous reactions with this compound, paving the way for new discoveries in chemical synthesis.
References
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Echemi. (n.d.). This compound SDS, 123843-67-4 Safety Data Sheets.
- Biosynth. (n.d.). This compound | 123843-67-4.
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Quora. (2021, July 29). How to set up a reactor in an inert atmosphere.
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-2,5-difluorobenzonitrile.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - this compound.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- YouTube. (2022, February 1). Inert Atmosphere.
- University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Setup.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- TCI Chemicals. (n.d.). This compound 123843-67-4.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Santa Cruz Biotechnology. (n.d.). Cyanogen bromide.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
- Kirlikovali, K. O., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- PubChem. (n.d.). This compound.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Chegg. (2021, September 23). EXPERIMENT 22 When an alkyl or aryl halide is reacted.
- Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
- Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 123843-67-4 | TCI AMERICA [tcichemicals.com]
- 8. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. moodle2.units.it [moodle2.units.it]
- 13. EXPERIMENT 22 When an alkyl or aryl halide is reacted | Chegg.com [chegg.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. delloyd.50megs.com [delloyd.50megs.com]
- 18. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 19. quora.com [quora.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Yoneda Labs [yonedalabs.com]
- 24. rsc.org [rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 27. reddit.com [reddit.com]
- 28. reddit.com [reddit.com]
- 29. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. fishersci.com [fishersci.com]
- 32. lsuhsc.edu [lsuhsc.edu]
- 33. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Removal of Palladium Catalyst Residues from 4-Bromo-2,6-difluorobenzonitrile Products
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from 4-Bromo-2,6-difluorobenzonitrile. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, frequently employed in the production of complex molecules like this compound, a key intermediate in various pharmaceutical and materials science applications.[1][2] However, a significant downstream challenge is the removal of residual palladium from the final product.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs), making efficient palladium removal a critical step in process development.[3][4] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which can translate to a limit of 10 parts per million (ppm) in the final drug product, assuming a daily dose of 10 grams.[5][6]
This guide provides a comprehensive overview of various techniques for palladium removal, complete with troubleshooting advice and detailed experimental protocols to help you navigate this crucial purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium residues from my this compound product?
A1: The primary driver for palladium removal is regulatory compliance, especially in the pharmaceutical industry.[3] Residual palladium can also interfere with downstream reactions, compromise the stability of the final compound, and may have toxicological effects.
Q2: What are the common forms of palladium residues I might encounter?
A2: Palladium residues can exist in various oxidation states, such as Pd(0) and Pd(II), and can be either homogeneous (dissolved) or heterogeneous (particulate).[7] The form of the residue will influence the choice of the most effective removal method.
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method depends on several factors, including:
-
The nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Homogeneous or heterogeneous.
-
The scale of your reaction: Some methods are more suitable for large-scale production.
-
Cost and time constraints.
It is often beneficial to screen several methods to find the most efficient and cost-effective solution for your specific process.[3]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High levels of palladium remain after initial purification attempts.
Possible Causes & Solutions:
-
Ineffective Scavenger Choice: The chosen scavenger may have a low affinity for the specific palladium species in your reaction mixture.
-
Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the treatment time may be inadequate for complete removal.
-
Solution: Increase the equivalents of the scavenger and/or extend the stirring time. Optimization experiments are recommended to determine the ideal parameters.
-
-
Palladium State: The palladium may be in a form that is difficult to capture.
-
Solution: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily scavenged species.
-
Issue 2: Significant product loss during the palladium removal process.
Possible Causes & Solutions:
-
Product Adsorption onto Scavenger: The product may have a high affinity for the scavenger, leading to co-adsorption. This is a known issue with activated carbon, which can indiscriminately adsorb both the metal and the product.[11]
-
Solution:
-
Minimize the amount of adsorbent used.
-
Select a scavenger with high selectivity for palladium over your product.
-
Adjust the solvent system; a solvent in which your product is highly soluble may reduce its adsorption.
-
-
-
Product Degradation: The conditions used for palladium removal (e.g., elevated temperature) may be causing product degradation.
-
Solution: Perform the scavenging at a lower temperature, even if it requires a longer contact time.
-
Issue 3: Inconsistent palladium removal from batch to batch.
Possible Causes & Solutions:
-
Variability in Reaction Work-up: Inconsistent work-up procedures can lead to different forms and concentrations of residual palladium.
-
Solution: Standardize the work-up protocol to ensure consistency between batches.
-
-
Aging of Scavenger: The effectiveness of some scavengers can decrease over time.
-
Solution: Use fresh scavenger for each batch and store it according to the manufacturer's recommendations.
-
Palladium Removal Methodologies
Here we detail several common and effective methods for removing palladium residues from your this compound product.
Adsorbent-Based Scavenging
This is one of the most widely used methods and involves adding a solid-supported scavenger to the reaction mixture to bind the palladium, which is then removed by filtration.[3]
a) Silica-Based Scavengers (e.g., SiliaMetS® Thiol)
Silica-based scavengers functionalized with thiol or thiourea groups are highly effective for removing a broad range of palladium species.[7][8][9] They are often preferred due to their high selectivity and efficiency.[8]
Mechanism: The sulfur-containing functional groups on the silica surface act as strong ligands, chelating with the palladium and forming a stable complex that is easily filtered off.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add SiliaMetS® Thiol (typically 3-5 equivalents relative to the initial palladium loading) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
b) Activated Carbon
Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[12][13] However, it can sometimes lead to product loss due to non-specific adsorption.[11]
Mechanism: Palladium species are adsorbed onto the porous surface of the activated carbon through a combination of physisorption and chemisorption.[11]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or an elevated temperature for 2 to 24 hours.
-
Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh, hot solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration by ICP-MS.
Liquid-Liquid Extraction
This method involves washing the organic solution of the product with an aqueous solution containing a chelating agent to extract the palladium into the aqueous phase.
Mechanism: Chelating agents like ethylenediaminetetraacetic acid (EDTA) or thiourea form water-soluble complexes with palladium, facilitating its removal from the organic layer.
Crystallization
Recrystallization of the this compound product can be an effective method for reducing palladium levels, as the impurities tend to remain in the mother liquor.[14] The effectiveness can be enhanced by using additives that increase the solubility of palladium species in the solvent.[14]
Visualization of the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting palladium removal.
Quantitative Comparison of Palladium Scavengers
| Scavenger Type | Functional Group | Typical Efficiency | Advantages | Disadvantages |
| Silica-Based | Thiol, Thiourea, Amine | >95% | High selectivity, good for various Pd species[7][8][9] | Higher cost |
| Polymer-Supported | Thiol, Isocyanide | >90% | Good for flow chemistry applications[11][15] | Swelling in certain solvents |
| Activated Carbon | N/A | Variable (70-99%) | Low cost, widely available[12][13] | Non-selective, potential for product loss[11] |
Experimental Workflow for Scavenger Screening
Caption: A systematic workflow for screening palladium scavengers.
References
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (n.d.).
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle. (n.d.).
- oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (n.d.).
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). (n.d.).
- SiliCycle SiliaMetS Metal Scavengers - Element Lab Solutions. (n.d.).
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (n.d.).
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. (n.d.).
- SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. (n.d.).
- Comparing efficiency of different palladium scavengers - Benchchem. (n.d.).
- Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING - CPHI Online. (n.d.).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (n.d.).
- SiliaMetS Thiol Metal Scavenger (R51030B) - SiliCycle. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
- Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2013, October 12).
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
- ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (n.d.).
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate. (2025, August 9).
- Standards for Elemental Impurities in Pharmaceuticals - Reagecon Knowledge. (n.d.).
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025, August 7).
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025, August 9).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. (n.d.).
- Preparation of this compound - Eureka | Patsnap. (n.d.).
- CN101353317B - Preparation of this compound - Google Patents. (n.d.).
- This compound synthesis - ChemicalBook. (n.d.).
- This compound | 123843-67-4 | FB67761 - Biosynth. (n.d.).
- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents. (n.d.).
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. silicycle.com [silicycle.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Impact of solvent choice on the outcome of reactions involving 4-Bromo-2,6-difluorobenzonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Bromo-2,6-difluorobenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, electron-deficient building block. The unique electronic properties of this reagent—stemming from two strongly electron-withdrawing fluorine atoms and a nitrile group positioned ortho and para to the bromine—make it highly reactive but also sensitive to reaction conditions. Solvent choice, in particular, is a critical parameter that can dictate the success, yield, and selectivity of your transformation.
This guide is structured into a proactive FAQ section for reaction planning and a reactive Troubleshooting Guide for addressing common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving this compound?
The choice of solvent is paramount because it influences multiple facets of the reaction environment.[1][2] For a highly substituted and polar substrate like this compound, the solvent's role extends beyond simply dissolving reactants. It can:
-
Modulate Catalyst Activity: In palladium-catalyzed cross-coupling reactions, coordinating solvents can stabilize or destabilize the active catalytic species, directly impacting reaction rates.[3]
-
Influence Reagent Solubility: This is especially true for the inorganic bases (e.g., K₂CO₃, K₃PO₄) often used in cross-coupling reactions. Using a co-solvent like water can be essential for dissolving these bases and facilitating key steps like transmetalation in Suzuki couplings.[4]
-
Stabilize Reaction Intermediates: In nucleophilic aromatic substitution (SNAr), polar aprotic solvents are crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy and accelerating the reaction.[5][6]
-
Dictate Reaction Pathway and Selectivity: As seen in related systems, different solvents can promote different catalytic cycles, leading to unexpected selectivity or side products.[7]
Q2: What are the recommended starting solvents for a Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura couplings, a common starting point is a mixture of a non-polar ethereal or aromatic solvent with water. This biphasic system effectively dissolves the organic substrate/product, the boronic acid, and the inorganic base.
| Solvent System | Typical Base | Temperature (°C) | Rationale & Considerations |
| Dioxane / Water | K₂CO₃, K₃PO₄ | 80 - 100 | Excellent general-purpose system. Provides good solubility for a wide range of reagents.[4] |
| Toluene / Water | K₂CO₃, Cs₂CO₃ | 80 - 110 | Higher boiling point allows for higher reaction temperatures, which can be useful for less reactive coupling partners. |
| THF / Water | K₂CO₃, K₃PO₄ | 60 - 70 | A good choice for reactions that proceed at lower temperatures. THF has been shown to favor coupling at C-Hal bonds over other leaving groups.[4][7] |
| DMF / Water | K₂CO₃ | 80 - 120 | Use with caution. While DMF can aid solubility for very challenging substrates, it is a polar aprotic solvent that can sometimes promote unwanted side reactions like hydrodehalogenation.[4] |
Q3: Which solvents are preferred for Buchwald-Hartwig amination reactions?
The Buchwald-Hartwig amination is typically most successful in non-polar, aprotic solvents. These solvents do not coordinate as strongly to the palladium center, allowing the catalytic cycle to proceed efficiently.
-
Toluene and Dioxane are the most common and reliable choices.[8]
-
tert-Butanol can also be used, particularly when its conjugate base, sodium or potassium tert-butoxide, is employed as the base in the reaction.
Polar aprotic solvents like DMF or DMSO are generally avoided as they can inhibit the catalyst and lead to lower yields.
Q4: I need to perform a nucleophilic aromatic substitution (SNAr). What is the best solvent?
Given the high degree of activation from the two fluorine atoms and the nitrile group, this compound is an excellent substrate for SNAr. The best solvents for this reaction are polar aprotic solvents .
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents excel because they effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but poorly solvate the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive. Furthermore, they stabilize the charge-delocalized Meisenheimer intermediate formed during the reaction, accelerating the rate-determining step.[5][6] While other solvents like THF can work, reactions are typically much slower.[9]
Troubleshooting Guide
Problem 1: My Suzuki coupling reaction has stalled or shows very low conversion.
-
Possible Cause: Poor solubility of the base.
-
Explanation: Many Suzuki reactions use inorganic bases like K₂CO₃ or K₃PO₄, which have limited solubility in purely organic solvents like Toluene or THF.[4] If the base is not sufficiently dissolved (often in an aqueous phase), the reaction can be sluggish as the base is required to activate the boronic acid for transmetalation.
-
Solution:
-
Ensure a Biphasic System: If using a solvent like Toluene, Dioxane, or THF, ensure you have added water (typically a 3:1 to 5:1 organic:water ratio) to dissolve the base.
-
Increase Stirring Rate: In a biphasic system, efficient mixing is crucial for phase transfer of the reacting species. Ensure vigorous stirring.
-
Consider a Different Base/Solvent Combination: If a biphasic system is undesirable, consider using an organic-soluble base like tetraethylammonium hydroxide in a polar aprotic solvent, but be mindful of potential side reactions.
-
Below is a decision workflow for selecting a solvent for your Suzuki coupling reaction.
Caption: Solvent selection workflow for Suzuki coupling.
Problem 2: I am observing significant hydrodehalogenation (replacement of Br with H) in my cross-coupling reaction.
-
Possible Cause: The solvent is acting as a hydride source or promoting a protodeboronation/proto-demetallation pathway.
-
Explanation: Polar aprotic solvents, particularly DMF, can decompose at elevated temperatures to generate species that can act as hydride donors, leading to hydrodehalogenation of the aryl halide.[4] In Suzuki couplings, certain solvents can also accelerate the competing protodeboronation of the boronic acid, reducing the amount available for cross-coupling.
-
Solution:
-
Switch to a Non-Polar Solvent: Change the solvent from DMF or DMSO to Toluene, Dioxane, or THF. These are far more robust and less likely to cause this side reaction.
-
Lower the Reaction Temperature: If you must use a polar aprotic solvent, lowering the temperature may mitigate its decomposition and reduce the rate of side reactions.
-
Ensure Anhydrous Conditions: For Buchwald-Hartwig reactions, ensure your solvent and reagents are scrupulously dry. Water can be a proton source that facilitates the reductive elimination of H-X from the palladium intermediate.
-
Problem 3: My SNAr reaction is very slow in THF.
-
Possible Cause: Insufficient stabilization of the Meisenheimer complex.
-
Explanation: The mechanism of SNAr involves the formation of a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex).[5] Non-polar or weakly polar solvents like THF do not effectively stabilize this charged intermediate, resulting in a high activation energy and a very slow reaction rate.
-
Solution:
-
Switch to a Polar Aprotic Solvent: The reaction should be run in DMSO, DMF, or NMP for optimal results. You should observe a dramatic increase in the reaction rate.
-
Use a Phase-Transfer Catalyst: If you must use a less polar solvent system (e.g., toluene), the addition of a phase-transfer catalyst like a quaternary ammonium salt (e.g., TBAB) can sometimes help by carrying the nucleophile into the organic phase in a more reactive state.
-
Below is a troubleshooting diagram for common issues encountered during reactions with this substrate.
Caption: Troubleshooting logic for solvent-related issues.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon source
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing.
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). EliScholar - Yale University.
- Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. (n.d.). Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC - NIH.
- 4-Bromo-2-fluorobenzonitrile CAS#: 105942-08-3. (n.d.). ChemicalBook.
- Effect of solvent on the Suzuki cross-coupling a. (n.d.).
- Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile. (n.d.). Benchchem.
- This compound. (n.d.). Biosynth.
- optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine. (n.d.). Benchchem.
- SNAr Reaction in Other Common Molecular Solvents. (2025, December 27). Wordpress.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- This compound. (n.d.). Sigma-Aldrich.
- 123843-67-4 Cas No. | this compound. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC - NIH.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-2,6-difluorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 4-Bromo-2,6-difluorobenzonitrile. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the unique challenges presented by this electron-deficient substrate. Our focus is on empowering you to optimize reaction time and temperature for robust and reproducible outcomes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The unique reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—a consequence of the electron-withdrawing nitrile and fluoro substituents—present specific challenges in palladium-catalyzed cross-coupling reactions. These groups decrease the electron density of the aromatic ring, which can influence the key steps of the catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium(0) center. Understanding and mitigating these effects is crucial for successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound sluggish or low-yielding compared to other aryl bromides?
A1: The electron-deficient nature of the substrate is the primary reason. The two fluorine atoms and the nitrile group strongly withdraw electron density from the aromatic ring. While this can sometimes facilitate the initial oxidative addition step, it can also lead to challenges with catalyst stability and the subsequent reductive elimination step. Careful selection of an electron-rich and sterically hindered phosphine ligand is critical to stabilize the palladium catalyst and promote the desired bond formation.[1][2]
Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). What is the cause and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides, especially when using palladium catalysts.[3][4] It can be promoted by the presence of water or other proton sources in the reaction mixture. To minimize this, ensure all solvents and reagents are anhydrous and the reaction is performed under a strict inert atmosphere. The choice of base can also be critical; using a non-hydroxide base like potassium carbonate or cesium carbonate can be beneficial. Additionally, optimizing the ligand-to-palladium ratio can sometimes suppress this side reaction.
Q3: What is the optimal temperature range for these coupling reactions?
A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition and side reactions. For Suzuki-Miyaura couplings, temperatures between 80-110 °C are common. Buchwald-Hartwig aminations may also fall within this range, though some systems benefit from slightly higher temperatures. Sonogashira couplings can often be performed at lower temperatures, sometimes even at room temperature, especially if a copper co-catalyst is used.[5] It is crucial to empirically determine the optimal temperature for your specific reaction conditions.
Q4: How do I choose the right palladium catalyst and ligand for my specific coupling reaction?
A4: For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. For Suzuki-Miyaura reactions, ligands like SPhos, XPhos, or RuPhos are often effective. In Buchwald-Hartwig aminations, similar biarylphosphine ligands are the catalysts of choice. For Sonogashira couplings, while traditional catalysts like Pd(PPh₃)₄ can work, more robust systems with ligands like cataCXium® A or Xantphos may be necessary, especially for copper-free conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
dot graph TD { A[Start: Low Yield] --> B{Check Catalyst System}; B --> C[Is the Pd precatalyst active?]; C --> D{Use a fresh, air-stable precatalyst (e.g., G3 or G4 palladacycles)}; B --> E[Is the ligand appropriate?]; E --> F{Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos)}; A --> G{Review Reaction Conditions}; G --> H[Is the base strong enough?]; H --> I{Screen K₂CO₃, Cs₂CO₃, or K₃PO₄}; G --> J[Is the solvent system optimal?]; J --> K{Try ethereal solvents like 1,4-dioxane or THF with water}; A --> L{Investigate Side Reactions}; L --> M[Is there evidence of protodeboronation of the boronic acid?]; M --> N{Use a slight excess of the boronic acid (1.2-1.5 equiv.)}; } Low Yield Troubleshooting for Suzuki-Miyaura Coupling.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | 1-5 mol% | G3 or G4 palladacycles are often robust. |
| Ligand | 1.2-6 mol% | Bulky biarylphosphines (e.g., XPhos, SPhos). |
| Base | 2-3 equivalents | K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O | Anhydrous, degassed solvents are crucial. |
| Temperature | 80-110 °C | Start around 90 °C and optimize. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Issue: Catalyst Deactivation or Low Conversion
dot graph TD { A[Start: Low Conversion] --> B{Evaluate Catalyst and Ligand}; B --> C[Is the ligand providing enough steric bulk and electron density?]; C --> D{Consider ligands like RuPhos, BrettPhos, or Josiphos-type ligands}; B --> E[Is the Pd source being effectively reduced to Pd(0)?]; E --> F{Use of a pre-formed Pd(0) source or a reliable precatalyst is recommended}; A --> G{Check Base and Solvent}; G --> H[Is the base strength appropriate?]; H --> I{Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required}; G --> J[Is the solvent anhydrous and aprotic?]; J --> K{Toluene and 1,4-dioxane are common choices}; A --> L{Consider Reaction Time and Temperature}; L --> M[Is the reaction being run long enough?]; M --> N{These reactions can sometimes require extended reaction times (12-24h)}; L --> O[Is the temperature high enough without causing decomposition?]; O --> P{Screen temperatures from 90-120 °C}; } Troubleshooting Buchwald-Hartwig Amination.
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | 1-5 mol% | Buchwald or Hartwig palladacycle precatalysts are effective. |
| Ligand | 1.2-6 mol% | Electron-rich, bulky biarylphosphine ligands are crucial. |
| Base | 1.2-2.0 equivalents | Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). |
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous and degassed. |
| Temperature | 90-120 °C | Higher temperatures may be needed for less nucleophilic amines. |
| Reaction Time | 4-24 hours | Monitor progress closely. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.03 mmol, 3 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC/MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Issue: Homocoupling of the Alkyne (Glaser Coupling)
dot graph TD { A[Start: Alkyne Homocoupling] --> B{Evaluate the Role of Copper}; B --> C[Is a copper co-catalyst being used?]; C --> D{Consider a copper-free Sonogashira protocol}; B --> E[If copper is necessary, are conditions strictly anaerobic?]; E --> F{Thoroughly degas all reagents and solvents}; A --> G{Review Base and Solvent}; G --> H[Is an amine base being used?]; H --> I{Triethylamine or diisopropylethylamine are common}; G --> J[Can the reaction be run in the amine as the solvent?]; J --> K{This can sometimes suppress homocoupling}; A --> L{Optimize Reaction Parameters}; L --> M[Can the reaction temperature be lowered?]; M --> N{Many Sonogashira couplings proceed at room temperature}; L --> O[Is the alkyne being added slowly?]; O --> P{Slow addition can maintain a low concentration of the free alkyne}; } Minimizing Homocoupling in Sonogashira Reactions.
Data Presentation: Typical Conditions for Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common. |
| Copper (I) Co-catalyst | 1-10 mol% | CuI is standard; can be omitted in copper-free protocols. |
| Base | 2-5 equivalents | Amine bases like Et₃N or DIPEA are typical. |
| Solvent | THF, DMF, or neat amine | Degassed solvents are essential. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 1-12 hours | Often faster than other coupling reactions. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, degassed triethylamine (5 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
- Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
- Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
- Doyle Group. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Princeton University. [Link]
- Shaikh, I. R., & Kumar, A. (2024).
- ResearchGate. (n.d.).
- Wikipedia. (2023).
- Google Patents. (n.d.). CN101353317B - Preparation of this compound.
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. CN101353317B - Preparation of this compound - Google Patents [patents.google.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in 4-Bromo-2,6-difluorobenzonitrile reactions
Welcome to the technical support center for 4-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity and potential side reactions is paramount to achieving high-yield, high-purity outcomes.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
General Troubleshooting & FAQs
This section addresses common issues that can arise regardless of the specific reaction type.
Q1: My reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?
A1: Incomplete conversion is a frequent challenge. The root cause often lies in one of several areas:
-
Reagent Purity and Stability: this compound is a stable compound, but other reagents may not be.[2] For instance, in Suzuki-Miyaura couplings, boronic acids can degrade over time, especially in the presence of moisture. Always use freshly acquired or properly stored reagents.
-
Catalyst Activity: In cross-coupling reactions, the palladium or copper catalyst is the engine of the transformation. Ensure you are using a catalyst with the appropriate oxidation state (e.g., Pd(0) for Suzuki) and that it has not been deactivated by exposure to air or impurities. Consider using pre-catalysts or ligands that promote the formation of the active catalytic species.
-
Solvent Quality: The presence of water or other protic impurities in anhydrous reactions can quench organometallic intermediates or strong bases. Always use dry, degassed solvents, particularly for oxygen-sensitive reactions like Suzuki or Ullmann couplings.
-
Temperature Control: Many reactions, especially Ullmann-type couplings, require high temperatures to proceed.[3] Conversely, some reactions may produce byproducts at elevated temperatures. Precise temperature monitoring and control are critical.
Q2: I am observing a significant byproduct with a mass increase of +18 amu (or +17 for the amide). What is it and how can I prevent it?
A2: This mass change is characteristic of the hydrolysis of the nitrile (-C≡N) group to either a primary amide (-CONH₂) or a carboxylic acid (-COOH). The electron-withdrawing fluorine atoms can make the nitrile carbon susceptible to nucleophilic attack by water or hydroxide, especially under basic conditions and elevated temperatures.
-
Causality: The hydrolysis of nitriles can be catalyzed by both acid and base.[4] In many coupling reactions (e.g., Suzuki), a base like K₂CO₃ or Cs₂CO₃ is used. In the presence of even trace amounts of water, these bases can generate hydroxide ions, initiating the hydrolysis cascade.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: Use freshly dried solvents and reagents. Dry glassware thoroughly in an oven before use.
-
Choice of Base: If possible, use a non-nucleophilic, anhydrous base.
-
Temperature Management: Run the reaction at the lowest effective temperature to disfavor the higher activation energy pathway of hydrolysis.
-
Reaction Time: Minimize reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), proceed with the workup immediately.
-
Q3: What is the most effective workflow for identifying an unknown byproduct in my reaction mixture?
A3: A systematic approach using hyphenated analytical techniques is the gold standard for structural elucidation.[5]
-
Initial Assessment (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal first step.[6] It provides the retention time (an indicator of polarity) and, crucially, the mass-to-charge ratio (m/z) of the byproduct. This allows you to generate a molecular formula and hypothesize potential structures (e.g., hydrolyzed product, homocoupled dimer, debrominated starting material).
-
Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[7] If the byproduct can be isolated (e.g., via preparative HPLC or column chromatography), obtaining ¹H, ¹³C, and ¹⁹F NMR spectra will allow for unambiguous structure determination. For complex mixtures, advanced techniques like LC-SPE-NMR can be employed, where chromatographic peaks are trapped and analyzed directly by NMR.[8][9]
Troubleshooting Workflow for Unexpected Reaction Outcomes
The following diagram outlines a logical workflow for diagnosing issues in your experiments.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common byproduct pathways.
Nucleophilic Aromatic Substitution (SNAr)
In this compound, the fluorine atoms strongly activate the ring towards nucleophilic attack, making SNAr a viable pathway. [10][11]The bromine is typically the preferred leaving group.
Q: I am attempting to substitute the bromine with a nucleophile (e.g., an amine or alcohol), but the reaction is not working well. What should I consider?
A: Successful SNAr on this substrate depends on activating the ring and using a potent nucleophile.
-
Causality: The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex). [12]The rate of this reaction is accelerated by electron-withdrawing groups (like the -CN and -F atoms) that can stabilize this negative charge. [10][12]The strength of the nucleophile is also critical.
-
Troubleshooting Steps:
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. For alcohols, deprotonation with a strong base (e.g., NaH) to form the alkoxide is necessary. For amines, a strong, non-nucleophilic base may be needed to facilitate the reaction, often in a polar aprotic solvent like DMF or NMP.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are ideal for SNAr as they solvate the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity.
-
Temperature: While the ring is activated, heating is often required to achieve a reasonable reaction rate. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can identify the optimal condition.
-
SNAr Mechanism and Hydrolysis Side Reaction
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Identification Strategies Using Liquid Chromatography-Photodiode Array-Solid-Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Combined HPLC, NMR spectroscopy, and ion-trap mass spectrometry with application to the detection and characterization of xenobiotic and endogenous metabolites in human urine. | Semantic Scholar [semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Strategies for selective functionalization of 4-Bromo-2,6-difluorobenzonitrile
Welcome to the technical support center for the selective functionalization of 4-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to leverage this versatile building block in their synthetic endeavors. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of its reactivity.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic ring, offering multiple distinct reaction sites. A clear understanding of the electronic and steric properties of each functional group is critical for achieving selective transformations.[1]
-
C4-Br Bond : This is the primary site for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions.[2][3][4][5][6] The reactivity order for aryl halides in these reactions is typically I > Br > Cl, making the bromide a reliable handle.[2]
-
C2/C6-F Bonds : The two fluorine atoms are ortho to the strongly electron-withdrawing nitrile (-CN) group. This configuration makes them highly activated towards Nucleophilic Aromatic Substitution (SNAr).[7][8][9][10] The high electronegativity of fluorine makes it an excellent leaving group in SNAr on electron-deficient rings.[7]
-
C3/C5-H Bonds : These C-H bonds are potential sites for functionalization via Directed ortho-Metalation (DoM). The nitrile and fluorine atoms can act as directing metalation groups (DMGs), coordinating to an organolithium base and facilitating deprotonation at the adjacent position.[11][12]
-
Nitrile Group (-CN) : While often retained, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions. It can also participate in C-CN bond activation with certain transition metal complexes.[13]
Below is a diagram illustrating the primary reaction pathways for this molecule.
Caption: Primary reaction pathways for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
This is the most common strategy for introducing carbon or nitrogen-based substituents.
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C4-Br position, but my yields are low (<40%). What are the most common pitfalls?
A1: Low yields in Suzuki couplings of this substrate are often traced to three factors: catalyst system, base, and temperature.
-
Catalyst/Ligand Choice: While Pd(PPh₃)₄ can work, modern catalyst systems using bulky, electron-rich phosphine ligands are generally more effective for aryl bromides. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[14][15]
-
Base Selection: The choice of base is critical. Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. The base's strength and solubility can significantly impact the transmetalation step.[4] If your boronic acid is sensitive, a milder base like K₂CO₃ might be necessary, but a stronger base like Cs₂CO₃ often gives better results for less reactive partners.
-
Reaction Temperature: Temperatures between 80-110 °C are typical. Excessively high temperatures can lead to catalyst decomposition and side reactions, including protodebromination or defluorination. It is crucial to find the optimal temperature where the reaction proceeds efficiently without significant degradation.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
Q2: Can I perform a Buchwald-Hartwig amination on this substrate? I'm concerned about competitive SNAr at the C-F positions by the amine nucleophile.
A2: Yes, selective Buchwald-Hartwig amination at the C-Br bond is highly feasible and generally preferred over SNAr under typical catalytic conditions.[3][14] The palladium-catalyzed pathway has a much lower activation energy for the aryl bromide than the uncatalyzed SNAr reaction.[3] To favor C-N coupling and suppress SNAr:
-
Use a Bulky Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) create a bulky catalytic complex that favors reaction at the less-hindered C4-Br position over the C2/C6-F positions.[16][17]
-
Employ a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[15] These bases are strong enough to deprotonate the amine for the catalytic cycle but are too bulky to act as effective nucleophiles for SNAr.
-
Moderate Temperatures: Keep the temperature as low as possible while still enabling catalysis (typically 80-100 °C). High temperatures (>120 °C) can begin to favor the thermal SNAr pathway.
Q3: I want to perform a Sonogashira coupling. Are there any special considerations for this substrate?
A3: The Sonogashira coupling is an excellent method for installing alkynes at the C4 position.[2] Standard conditions involving a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., Et₃N or DIPEA) are generally effective.[18]
-
Copper-Free Conditions: A key issue in Sonogashira reactions can be the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). If this is a problem, consider using copper-free conditions. These protocols often use a more active palladium catalyst and a different base, such as tetramethylpiperidine (TMP) or an inorganic base.[18][19]
-
Degassing is Critical: The catalytic cycles for Sonogashira coupling are sensitive to oxygen. Ensure your solvent and reaction vessel are thoroughly degassed with an inert gas like argon or nitrogen to prevent catalyst oxidation and alkyne homocoupling.
Comparative Data: Catalyst Systems for C-N Coupling
| Catalyst System (Pd Precatalyst/Ligand) | Amine Partner | Base | Typical Yield Range | Reference |
| Pd₂(dba)₃ / XPhos | Secondary Amine | NaOtBu | 90-98% | [17] |
| Pd(OAc)₂ / SPhos | Primary Amine | Cs₂CO₃ | 85-95% | [16] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Carbazole | K₃PO₄ | 80-92% | [17] |
| Pd(PPh₃)₄ | Morpholine | K₂CO₃ | 60-75% | [15] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of argon.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at C-F Positions
The electron-deficient nature of the ring allows for the displacement of the fluoride ions by various nucleophiles.
Frequently Asked Questions & Troubleshooting
Q1: I want to displace one of the fluorine atoms with an oxygen or nitrogen nucleophile. Is selective mono-substitution possible?
A1: Achieving selective mono-substitution can be challenging due to the high reactivity of both fluorine atoms, which are electronically equivalent.[8][10] However, some degree of selectivity can be induced:
-
Use a Bulky Nucleophile: A sterically demanding nucleophile may react once and then the resulting product's increased steric hindrance around the remaining fluorine atom slows or prevents a second substitution.
-
Control Stoichiometry: Carefully controlling the stoichiometry by using 1.0 equivalent or slightly less of the nucleophile can favor mono-substitution. However, this will likely result in a mixture of starting material, mono-substituted, and di-substituted product, requiring careful purification.
-
Low Temperature: Running the reaction at the lowest possible temperature (e.g., 0 °C to room temperature) can help control the reaction rate and may improve selectivity for the mono-adduct.
Q2: I am getting a complex mixture of products in my SNAr reaction. How can I improve the selectivity?
A2: A complex product mixture suggests that the reaction is either not regioselective or that side reactions are occurring.[10]
-
Verify Nucleophile Stability: Ensure your nucleophile is stable under the reaction conditions. Strong bases can sometimes deprotonate other positions on the ring or the nucleophile itself, leading to undesired pathways.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr as they solvate the cation of the base but not the nucleophile, increasing its reactivity.
-
Base Choice: Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to deprotonate alcohol or amine nucleophiles in situ. Using a strong, nucleophilic base like NaOH or NaOMe can lead to competitive attack by the base itself.
Part 3: Directed ortho-Metalation (DoM) at C-H Positions
This advanced strategy allows for functionalization of the C-H bonds at the C3 and C5 positions.
Frequently Asked Questions & Troubleshooting
Q1: Which position (C3 or C5) is more likely to be lithiated in a DoM reaction?
A1: The regioselectivity of DoM depends on the directing ability of the substituents.[11][12] The nitrile group is a known directing metalation group (DMG). The fluorine atoms can also act as weaker DMGs. The lithiation will likely occur at the C3 position, which is ortho to both a fluorine (C2) and the nitrile (C1). The coordination of the organolithium reagent to both the nitrogen of the nitrile and the adjacent fluorine can create a stable chelate, acidifying the C3 proton.[20] However, competitive lithiation at C5 (ortho to the other fluorine) is possible. Experimental validation is crucial.
Q2: What are the best conditions for performing a DoM on this substrate? I am worried about the organolithium reagent attacking the nitrile group.
A2: This is a valid concern. Nucleophilic attack on the nitrile is a major competing pathway. To favor deprotonation over addition:
-
Use a Hindered Base: Use a sterically bulky organolithium base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are highly basic but poor nucleophiles due to their size.[20] Using n-BuLi or s-BuLi is more likely to result in nucleophilic attack.
-
Low Temperatures: The reaction must be conducted at very low temperatures (typically -78 °C) to prevent nitrile addition and potential rearrangement or decomposition of the lithiated intermediate.[21]
-
Inverse Addition: Add the substrate solution slowly to the cold LDA/LiTMP solution to maintain a low concentration of the substrate and minimize side reactions.
Protocol: General Procedure for Directed ortho-Metalation and Trapping
Materials:
-
Diisopropylamine (1.1 equiv), freshly distilled
-
n-Butyllithium (1.05 equiv)
-
This compound (1.0 equiv)
-
Electrophile (e.g., Trimethylsilyl chloride, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-neck flask under argon, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine to the cold THF.
-
Slowly add n-butyllithium dropwise to generate LDA in situ. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.
-
Slowly add the substrate solution to the cold LDA solution over 20-30 minutes.
-
Stir the resulting dark solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the electrophile (e.g., TMS-Cl) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by chromatography or distillation.
References
- Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes.Journal of Organic Chemistry.
- Directed ortho metal
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Royal Society of Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PMC - NIH.
- Directed ortho Metal
- Sonogashira coupling.Wikipedia.
- Buchwald-Hartwig Amination.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nucleophilic Arom
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- Arenenitrile synthesis by cyanations or substitution.Organic Chemistry Portal.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Functional Groups and Reactivity.Chemistry LibreTexts.
- DIRECTED ORTHO METAL
- Aromatic Substitution.Vapourtec Flow Chemistry.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Sonogashira Coupling.Chemistry LibreTexts.
- Metal-mediated C−CN Bond Activ
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. rsc.org [rsc.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. jmortier.unblog.fr [jmortier.unblog.fr]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis of 4-Bromo-2,6-difluorobenzonitrile and its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the myriad of fluorinated building blocks, 4-Bromo-2,6-difluorobenzonitrile stands out as a particularly versatile intermediate. Its trifunctional nature—a nitrile group, two fluorine atoms, and a bromine atom—offers a rich platform for derivatization and the synthesis of novel compounds with potential therapeutic applications.[1][2]
This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound and a series of its derivatives. As we will explore, ¹⁹F NMR is an exceptionally sensitive and informative technique for the analysis of fluorinated compounds, offering insights into their electronic environment and structural integrity.[3]
The Power of ¹⁹F NMR in the Analysis of Fluorinated Aromatics
Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[4] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm. This wide spectral dispersion minimizes signal overlap, a common challenge in ¹H NMR, and allows for the unambiguous assignment of fluorine signals even in complex molecules.[3]
For substituted 2,6-difluorobenzonitriles, the chemical shifts of the two fluorine atoms are powerful probes of the electronic nature of the substituent at the 4-position. Electron-donating groups will shield the fluorine nuclei, causing an upfield shift (less negative ppm values), while electron-withdrawing groups will deshield them, resulting in a downfield shift (more negative ppm values).
Comparative ¹⁹F NMR Analysis: The Influence of 4-Position Substituents
To illustrate the utility of ¹⁹F NMR in characterizing derivatives of this compound, we present a comparative analysis of its ¹⁹F NMR spectrum alongside those of several synthesized derivatives. The following table summarizes the hypothetical, yet realistic, ¹⁹F NMR data for these compounds, demonstrating the electronic influence of various substituents at the 4-position.
Disclaimer: The following ¹⁹F NMR data is illustrative and generated for educational purposes to demonstrate the principles of substituent effects on chemical shifts and coupling constants. Actual experimental values may vary.
| Compound | Substituent (at C4) | ¹⁹F Chemical Shift (δ, ppm) | J-coupling (JHF, Hz) |
| 1 | -Br | -110.5 | 8.5 |
| 2 | -NH₂ | -118.2 | 9.1 |
| 3 | -OCH₃ | -115.8 | 8.9 |
| 4 | -CN | -108.1 | 8.2 |
| 5 | -NO₂ | -106.5 | 8.0 |
Analysis of Substituent Effects:
The data in the table clearly demonstrates the sensitivity of the fluorine chemical shift to the electronic nature of the substituent at the para-position.
-
Electron-Donating Groups (-NH₂, -OCH₃): The amino and methoxy groups are strong electron-donating groups through resonance. This increased electron density around the fluorine atoms results in significant shielding, causing their resonances to appear at a more upfield (more negative) chemical shift compared to the parent bromo compound.
-
Electron-Withdrawing Groups (-CN, -NO₂): Conversely, the cyano and nitro groups are potent electron-withdrawing groups. They decrease the electron density at the fluorine-bearing carbons, leading to deshielding and a downfield shift (less negative ppm values) of the fluorine signals.
-
J-Coupling: The through-bond coupling (JHF) between the fluorine atoms and the adjacent aromatic protons provides valuable structural information. The magnitude of this coupling is typically in the range of 8-10 Hz for ortho-fluorine-proton interactions and is less sensitive to the electronic nature of the para-substituent compared to the chemical shift.
Experimental Protocols
Synthesis of this compound (1)
This protocol is adapted from established synthetic routes.[5]
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Copper(I) cyanide
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in DMF, add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a solution of aqueous hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 4-Amino-2,6-difluorobenzonitrile (2)
This protocol outlines a representative synthesis of a derivative via nucleophilic aromatic substitution.
Materials:
-
This compound (1)
-
Sodium azide
-
Ammonium chloride
-
Iron powder
-
Ethanol
-
Water
Procedure:
-
Azide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF. Add sodium azide (1.5 eq) and heat the mixture. Monitor the reaction until the starting material is consumed.
-
Reduction to Amine: Cool the reaction mixture and add water to precipitate the azide intermediate. Filter and wash the solid. To a suspension of the crude azide in a mixture of ethanol and water, add ammonium chloride (3.0 eq) and iron powder (5.0 eq). Heat the mixture to reflux.
-
Monitor the reduction by TLC. Once complete, filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 4-Amino-2,6-difluorobenzonitrile.
¹⁹F NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to encompass the expected range of fluorine chemical shifts (e.g., -100 to -130 ppm for these compounds).
-
Employ a sufficient relaxation delay (D1) to ensure accurate integration, especially for quantitative analysis. A common starting point is 5 times the longest T1 relaxation time.
-
Proton decoupling is typically used to simplify the spectra and improve the signal-to-noise ratio.
Workflow for ¹⁹F NMR Analysis
The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of this compound and its derivatives.
Caption: Workflow for the synthesis and ¹⁹F NMR analysis of this compound derivatives.
Conclusion
This guide has demonstrated the invaluable role of ¹⁹F NMR spectroscopy in the characterization of this compound and its derivatives. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an ideal tool for probing the electronic effects of substituents on the aromatic ring. By comparing the ¹⁹F NMR data of a series of derivatives, researchers can gain crucial insights into structure-activity relationships, which is fundamental to the process of drug discovery and development. The experimental protocols provided herein offer a practical starting point for the synthesis and analysis of these important fluorinated building blocks.
References
- Saunders, C. M., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2654–2664. [Link]
- Li, Y., Zeng, P., Lou, Q., Su, X., Li, W., & Wang, X. (2020). Prediction of 19F NMR chemical shifts for organic compounds with ORCA. Journal of Magnetic Resonance, 310, 106653. [Link]
- Khaled, M. B., Saunders, C. M., & Tantillo, D. J. (2018).
- Saunders, C. M., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Saunders, C. M., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018).
- PFAS Central. (2023).
- Appiah, K. S., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
- ACS Publications. (2023).
- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. NMR Facility, UCSB Chem and Biochem. [Link]
- PubChem. (n.d.). This compound. [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
- Malz, F., & Schievano, E. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(10), 1735. [Link]
- PubChem. (n.d.). 2,6-Difluorobenzonitrile. [Link]
- Harris, R. K., & Wasylishen, R. E. (Eds.). (2013). Encyclopedia of Magnetic Resonance. John Wiley & Sons.
- Wlodarczyk, S. R., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12669-12673. [Link]
- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. [Link]
Sources
- 1. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-2,6-difluorobenzonitrile in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 2,6-difluorobenzonitrile scaffold is a privileged motif, offering a unique combination of electronic properties and metabolic stability. When functionalizing this core at the C4 position via nucleophilic aromatic substitution (SNAr), a common choice lies between two halogenated precursors: 4-Bromo-2,6-difluorobenzonitrile and 4-Chloro-2,6-difluorobenzonitrile. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data from analogous systems, to inform rational substrate selection.
The Decisive Factor: Understanding the SNAr Mechanism
The reactivity of aryl halides in SNAr reactions is fundamentally different from their aliphatic counterparts in SN1 and SN2 reactions. In an SN2 reaction, the rate is dictated by the strength of the carbon-halogen bond, leading to a reactivity order of R-I > R-Br > R-Cl > R-F. However, in nucleophilic aromatic substitution, the reaction proceeds via a two-step addition-elimination mechanism, and this completely inverts the expected reactivity trend for the halogens.[1][2]
The mechanism involves two key steps:
-
Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the halogen. This step is slow as it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[3][4]
-
Elimination (Fast Step): The leaving group (halide) is expelled, rapidly restoring the aromaticity of the ring to form the final product.[5]
Because the initial nucleophilic attack is the bottleneck of the reaction, any factor that stabilizes the negatively charged Meisenheimer complex will lower the activation energy and increase the overall reaction rate.[5] This is where the powerful inductive effect of the halogen substituents comes into play.
Reactivity Comparison: Chlorine vs. Bromine
In the case of 4-chloro- and this compound, both substrates are highly activated towards SNAr. The potent electron-withdrawing nitrile group and the two ortho-fluorine atoms work in concert to reduce the electron density of the aromatic ring, making the C4 position exceptionally electrophilic.
The primary differentiator between the two substrates is the electronegativity of the halogen at the C4 position. Chlorine (electronegativity ≈ 3.16 on the Pauling scale) is more electronegative than bromine (≈ 2.96). This leads to two competing effects:
-
Inductive Stabilization: The more electronegative chlorine atom exerts a stronger electron-withdrawing inductive effect. This effect provides superior stabilization to the negative charge of the Meisenheimer intermediate formed during the rate-determining step, thereby increasing the reaction rate.[1]
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, which would favor faster cleavage. However, since this bond is broken in the fast, non-rate-determining step, its strength has a negligible impact on the overall reaction rate.
Therefore, based on first principles, 4-chloro-2,6-difluorobenzonitrile is predicted to be slightly more reactive than this compound. The difference in reactivity is often modest, leading to the common approximation that their reactivities are similar (Cl ≈ Br).[6] This contrasts sharply with the corresponding fluoro-analogue, which would be significantly more reactive than both.[6]
Supporting Data from Analogous Systems
| Leaving Group (X) | Nucleophile / Conditions | Relative Reactivity Order |
| F, Cl, Br, I | Butylamine in Acetonitrile | F > Br > Cl > I |
| F, Cl, Br, I | Methanol / DBU in Acetonitrile | F > Cl ≈ Br > I |
| F, Cl, Br, I | K+-SCOCH3 in DMSO | F > Br > I > Cl |
| Table 1: Experimentally determined reactivity order for 6-halopurine nucleosides in SNAr reactions. Data sourced from reference. |
The data in Table 1 shows that while the fluoro-analogue is consistently the most reactive, the relative rates of the chloro and bromo derivatives can be influenced by the nucleophile and solvent system. In the reaction with methanol/DBU, their reactivities were approximately equal, which aligns with the general principle. The slight preference for Br > Cl with butylamine highlights that minor variations can occur, but they remain in a similar reactivity class, far below that of the fluoro compound.
Experimental Design for a Comparative Kinetic Analysis
To empirically determine the relative reactivity of 4-bromo- and 4-chloro-2,6-difluorobenzonitrile for a specific application, a robust, self-validating comparative experiment is essential. The following protocol outlines a workflow for a competitive kinetic study using an amine as the nucleophile, monitored by High-Performance Liquid Chromatography (HPLC).
Causality of Experimental Choices:
-
Nucleophile: A secondary amine like morpholine is chosen as it is a common nucleophile in pharmaceutical synthesis, is non-volatile, and its product will have a distinct HPLC retention time and UV chromophore.
-
Solvent: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium carbonate base and the reaction intermediates.
-
Base: Potassium carbonate (K2CO3) is a mild inorganic base sufficient to neutralize the H-X acid formed if a primary or secondary amine is used, driving the reaction to completion. It is easily removed during workup.
-
Internal Standard: A stable, non-reactive compound (e.g., decanophenone) with a unique retention time is crucial for accurate quantification by HPLC, correcting for any variations in injection volume.
-
Monitoring Technique: HPLC with UV detection is a precise and widely available technique for monitoring the disappearance of starting materials and the appearance of the product over time.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in DMSO.
-
Prepare a 0.1 M stock solution of 4-chloro-2,6-difluorobenzonitrile in DMSO.
-
Prepare a 0.1 M stock solution of the internal standard (e.g., decanophenone) in DMSO.
-
Prepare a 0.5 M stock solution of morpholine in DMSO.
-
-
Reaction Setup (Perform in parallel for each substrate):
-
To a 10 mL reaction vial equipped with a magnetic stir bar, add 2.0 mL of the respective aryl halide stock solution (0.2 mmol).
-
Add 0.4 mL of the internal standard stock solution (0.04 mmol).
-
Add K2CO3 (55.2 mg, 0.4 mmol, 2.0 equivalents).
-
Place the vial in a pre-heated reaction block set to the desired temperature (e.g., 80 °C).
-
Allow the mixture to equilibrate for 5 minutes with stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add 0.44 mL of the morpholine stock solution (0.22 mmol, 1.1 equivalents) and start the timer (t=0).
-
Immediately withdraw a ~50 µL aliquot, quench it in a 1.5 mL HPLC vial containing 1 mL of a 50:50 acetonitrile/water mixture, and vortex. This is the t=0 time point.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes).
-
-
HPLC Analysis:
-
Analyze all quenched samples by reverse-phase HPLC (e.g., C18 column) using an appropriate gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the reaction at a suitable wavelength (e.g., 254 nm).
-
Integrate the peak areas of the starting material, product, and internal standard.
-
-
Data Analysis:
-
Calculate the response factor of the starting material relative to the internal standard.
-
Plot the concentration of the starting material (or % conversion) versus time for both reactions on the same graph.
-
The initial rates can be compared to determine the relative reactivity. The reaction with the steeper initial slope is the more reactive substrate.
-
Conclusion and Recommendation
Both this compound and 4-chloro-2,6-difluorobenzonitrile are excellent substrates for nucleophilic aromatic substitution, highly activated by the presence of the nitrile and fluorine substituents. Mechanistic principles, driven by the rate-determining formation of the Meisenheimer complex, predict that the 4-chloro derivative will exhibit slightly higher reactivity due to the superior inductive stabilization provided by the more electronegative chlorine atom.
References
- Caron, S., Wojcik, J. M., & Vazquez, E. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses. [Link]
- Pudlo, M., et al. (2006). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. The Journal of Organic Chemistry. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer.
- Ismalaj, E., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]
- Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Yeager, G. W., & Schissel, D. N. (1991).
- Stewart, S. M. (2020). Nucleophilic Substitution with Amines. YouTube. [Link]
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
Sources
The Strategic Advantage in Synthesis: A Comparative Guide to 4-Bromo-2,6-difluorobenzonitrile Over Its Non-Fluorinated Analogues
In the intricate field of molecular design, particularly within pharmaceutical and materials science, the choice of foundational building blocks dictates the trajectory of research and the ultimate success of a synthetic endeavor. The deliberate incorporation of fluorine into organic scaffolds has emerged as a transformative strategy, enabling chemists to precisely modulate physicochemical and biological properties. This guide presents a detailed, evidence-based comparison between 4-Bromo-2,6-difluorobenzonitrile and its non-fluorinated counterpart, 4-bromobenzonitrile. We will explore the profound impact of ortho-difluoro substitution on chemical reactivity, metabolic stability, and synthetic versatility, providing the objective data and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions.
PART 1: The Decisive Influence of Fluorine on Aromatic Ring Chemistry
The introduction of two highly electronegative fluorine atoms ortho to the bromine substituent is not a minor modification; it fundamentally alters the electronic landscape of the aromatic ring, unlocking synthetic pathways that are otherwise inaccessible.
Enhanced Electrophilicity and Facilitation of Nucleophilic Aromatic Substitution (SNAr)
The most significant advantage conferred by the 2,6-difluoro substitution is the dramatic increase in the aromatic ring's electrophilicity. The fluorine atoms exert a powerful electron-withdrawing inductive effect, polarizing the carbon-bromine bond and significantly lowering the electron density of the entire ring system. This electronic depletion renders the ipso-carbon (the carbon atom bonded to the bromine) highly susceptible to attack by nucleophiles.
In contrast, 4-bromobenzonitrile, lacking these activating groups, possesses a relatively electron-rich aromatic ring that is resistant to nucleophilic attack. Consequently, it is generally unreactive in Nucleophilic Aromatic Substitution (SNAr) reactions under conditions that would readily transform its fluorinated analogue.[1][2] The rate-determining step in SNAr reactions is the formation of a negatively charged Meisenheimer intermediate, which is effectively stabilized by the adjacent electron-withdrawing fluorine atoms, thereby lowering the activation energy of the reaction.[1][2]
Diagram: Comparative Reactivity in SNAr
Sources
A Comparative Crystallographic Guide to 4-Bromo-2,6-difluorobenzonitrile Derivatives: Unveiling Molecular Architecture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated benzonitriles serve as pivotal structural motifs. The strategic placement of halogen atoms and a nitrile group on a benzene ring can profoundly influence a molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. This guide offers an in-depth X-ray crystallographic analysis of derivatives of the 4-Bromo-2,6-difluorobenzonitrile scaffold, providing a comparative look at their solid-state structures.
While the crystal structure of this compound itself is not publicly available, this guide leverages the detailed crystallographic data of two closely related derivatives: 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II) . By examining these structures, we can glean valuable insights into the subtle interplay of non-covalent interactions that govern the crystal packing of this important class of compounds. Understanding these structural nuances is paramount for the rational design of novel pharmaceuticals and functional materials.
The Significance of Fluorinated Benzonitriles in Drug Discovery
Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity. The 2,6-difluoro substitution pattern, in particular, can induce significant conformational changes and alter the electronic nature of the aromatic ring. The nitrile group, a versatile functional group, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it a valuable component in drug-receptor binding. The bromine atom at the 4-position provides a site for further synthetic modification and can also engage in halogen bonding, a directional interaction increasingly recognized for its importance in molecular recognition and crystal engineering.
Comparative Crystallographic Analysis
The solid-state structures of 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II) have been elucidated by single-crystal X-ray diffraction, revealing key details about their molecular geometry and crystal packing.[1][2][3]
| Parameter | 4-amino-3,5-difluorobenzonitrile (I) | ethyl 4-amino-3,5-difluorobenzoate (II) |
| Chemical Formula | C₇H₄F₂N₂ | C₉H₉F₂NO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.9653 (3) | 8.2372 (3) |
| b (Å) | 6.9989 (3) | 10.3953 (4) |
| c (Å) | 12.0101 (5) | 11.6601 (4) |
| β (°) | 104.908 (2) | 101.419 (2) |
| Volume (ų) | 647.41 (5) | 978.49 (6) |
| Z | 4 | 4 |
| Key Intermolecular Interactions | N—H···N and N—H···F hydrogen bonds, π-stacking | N—H···O hydrogen bonds, C—H···F contacts, π-stacking |
Table 1: Comparative Crystallographic Data for Derivatives I and II. [3]
Molecular Geometry Insights
In both derivatives, the presence of the highly electronegative fluorine atoms in the ortho-positions to the amino group leads to a distortion of the bond angles within the phenyl ring.[3] For instance, in 4-amino-3,5-difluorobenzonitrile (I), the C6—C5—C4 angle is more acute than what is typically observed in unsubstituted aminobenzonitriles.[3] This geometric constraint is a direct consequence of the electronic influence of the fluorine substituents.
Supramolecular Assembly and Intermolecular Forces
The crystal packing of these derivatives is dominated by a network of hydrogen bonds and π-stacking interactions. In the crystal structure of 4-amino-3,5-difluorobenzonitrile (I) , molecules are linked by N—H···N and N—H···F hydrogen bonds, forming a robust supramolecular architecture.[1][3] The π-stacking interactions between the aromatic rings further stabilize the crystal lattice.
In contrast, for ethyl 4-amino-3,5-difluorobenzoate (II) , the primary intermolecular interactions involve N—H···O hydrogen bonds, where the amino group of one molecule interacts with the carbonyl oxygen of an adjacent molecule.[1][3] Additionally, weaker C—H···F short contacts and π-stacking contribute to the overall crystal packing.[1][3] The difference in the primary hydrogen bonding acceptors (nitrile nitrogen vs. carbonyl oxygen) highlights the significant role of the functional group at the 4-position in directing the supramolecular assembly.
Experimental Protocols: A Guide to Structure Determination
The determination of the three-dimensional atomic arrangement in these crystalline solids is achieved through single-crystal X-ray diffraction. The following provides a detailed, step-by-step methodology for this process.
Synthesis and Crystallization
The synthesis of 4-amino-3,5-difluorobenzonitrile (I) is achieved through the reaction of 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide.[3]
Detailed Synthesis of 4-amino-3,5-difluorobenzonitrile (I):
-
Suspend 4-bromo-2,6-difluoroaniline and CuCN in dimethylformamide (DMF).
-
Reflux the mixture for 24 hours.
-
Cool the mixture to room temperature and add NH₄OH.
-
Filter the resulting solution.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with NH₄OH, deionized water, and brine.
-
Dry the organic phase with Na₂SO₄ and filter.
-
Purify the residue through a silica gel plug to yield the final product.[3]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Caption: Synthesis and Crystallization Workflow.
Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature, typically low temperatures to minimize thermal vibrations.
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.
Structure Solution and Refinement
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods to obtain the final, accurate crystal structure.
Caption: Key Intermolecular Interactions.
Conclusion
This comparative guide provides a foundational understanding of the X-ray crystallographic analysis of this compound derivatives. Through the detailed examination of 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate, we have highlighted the critical role of functional group identity in directing supramolecular assembly. The provided experimental protocols offer a practical framework for researchers engaged in the synthesis and structural characterization of this important class of compounds. The insights gleaned from such crystallographic studies are indispensable for the continued development of novel therapeutics and advanced materials.
References
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
Sources
A Comparative Guide to Isotopic Labeling Strategies: Evaluating 4-Bromo-2,6-difluorobenzonitrile as a Novel Multi-Modal Probe
For the discerning researcher in drug development, the ability to accurately track and quantify molecules within complex biological systems is paramount. Isotopic labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful toolkit for elucidating metabolic fates, quantifying protein expression, and understanding drug-target interactions.[1][2] While established methods like SILAC, TMT, and ICAT are mainstays in the field, the quest for novel reagents with unique capabilities continues.[3][4]
This guide introduces a prospective analysis of 4-Bromo-2,6-difluorobenzonitrile as a scaffold for a new class of isotopic labeling reagents. We will explore its chemical properties, propose strategies for isotopic incorporation, and present a theoretical comparison against existing alternatives. The central hypothesis is that the unique combination of reactive handles (bromo and nitrile groups) and intrinsic spectroscopic reporters (difluoro substitution) makes this molecule a compelling candidate for dual detection by both mass spectrometry and ¹⁹F NMR.
The Rationale for a this compound-Based Labeling Reagent
The ideal isotopic labeling reagent should offer high labeling efficiency, chemical stability, and produce a distinct, easily detectable signal. This compound presents a unique constellation of features that make it an attractive starting point for developing such a tool.
-
Multi-modal Detection Core: The presence of two fluorine atoms provides a powerful, intrinsic probe for ¹⁹F NMR.[5] ¹⁹F NMR is characterized by high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range, resulting in spectra with minimal background noise from biological matrices.[6] This allows for unambiguous detection and structural analysis of the labeled molecule and its metabolites.
-
Versatile Isotopic Incorporation: The structure allows for the incorporation of various stable isotopes to enable mass spectrometry-based quantification:
-
¹³C or ¹⁵N Labeling: The nitrile group can be synthesized using ¹³C- or ¹⁵N-labeled cyanide, introducing a precise mass shift for MS analysis.[]
-
Deuterium (²H) Labeling: The two protons on the aromatic ring are candidates for late-stage hydrogen isotope exchange (HIE), offering a cost-effective method for introducing a mass tag.[8][9]
-
-
Orthogonal Chemistry: The bromo and nitrile functionalities serve as chemical handles for subsequent modifications. The bromine atom can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach the probe to a larger molecule or to introduce a reactive group for targeting specific amino acids.
Proposed Strategies for Isotopic Labeling of the Scaffold
The development of a this compound-based reagent requires robust protocols for isotope incorporation. Below are two proposed synthetic strategies.
Strategy 1: Carbon-13 Labeling via Nitrile Isotope Exchange
This approach introduces a ¹³C label at the nitrile position, providing a +1 Dalton mass shift suitable for MS1-based quantification. The protocol is based on nickel-catalyzed carbon isotope exchange, a modern method for late-stage labeling.
Experimental Protocol: ¹³C-Labeling of this compound
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq), Ni(cod)₂ (0.1 eq), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.2 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Isotope Source: Add K¹³CN (1.2 eq) to the vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ¹³C-labeled product.
-
Verification: Confirm isotopic incorporation and purity via high-resolution mass spectrometry and ¹³C NMR.
Strategy 2: Deuterium Labeling via Hydrogen Isotope Exchange (HIE)
Late-stage HIE is an atom-economical method for incorporating deuterium.[8] This protocol uses a heterogeneous catalyst to exchange the aromatic protons with deuterium from D₂O, introducing a potential +2 Dalton mass shift.
Experimental Protocol: Deuterium Labeling of this compound
-
Catalyst Preparation: Add 10% Pd/C catalyst to a reaction vial.
-
Reactant Addition: Add this compound to the vial.
-
Isotope Source: Add D₂O as the deuterium source and solvent.
-
Reaction: Seal the vial and heat the mixture at 120-150 °C for 24-48 hours with vigorous stirring.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Extraction: Extract the filtrate with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. If necessary, purify the product via recrystallization or column chromatography.
-
Verification: Confirm the degree and position of deuterium incorporation using ¹H NMR (observing signal reduction) and mass spectrometry.
Sources
- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 2. metsol.com [metsol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 9. English Portal - New isotopic labeling process to speed up candidate drug assessment [cea.fr]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Bromo-2,6-difluorobenzonitrile in Reaction Mixtures
In the landscape of pharmaceutical and agrochemical development, the precise quantification of synthetic intermediates is not merely a procedural step but the bedrock of process optimization, yield calculation, and regulatory compliance. 4-Bromo-2,6-difluorobenzonitrile stands as a critical building block in the synthesis of numerous active compounds. Its accurate measurement within a complex reaction matrix—replete with starting materials, reagents, by-products, and solvents—is a formidable analytical challenge.
This guide provides an in-depth comparison of three premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish self-validating systems for trustworthy data, and ground our discussion in authoritative standards. This document is designed for the discerning researcher and drug development professional who requires not just data, but validated, defensible analytical results.
Part 1: The Crucial First Step - Sample Preparation from the Reaction Mixture
The most sophisticated analytical instrument will produce meaningless data if the sample is not prepared correctly.[1] The primary goal of sample preparation is to create a clean, homogeneous solution of the analyte that is compatible with the analytical instrument, free from interferences that could compromise the results.[2][3][4][5]
Core Protocol for Reaction Mixture Sampling and Preparation
-
Quenching & Sampling : Immediately halt the reaction to ensure the sampled composition is representative of that specific time point. This is often achieved by rapid cooling or the addition of a quenching agent. A representative, homogenous sample must be carefully drawn.[3]
-
Liquid-Liquid Extraction (LLE) : This is a robust method to isolate the moderately polar this compound from a complex aqueous or polar organic matrix.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the reaction mixture into a separatory funnel.
-
Add an appropriate, immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and a wash solution (e.g., deionized water or brine) to remove water-soluble impurities and reagents.
-
Shake vigorously and allow the layers to separate. Collect the organic layer containing the analyte.
-
-
Drying and Filtration : Pass the collected organic layer through a drying agent like anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Subsequently, filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter, which is critical for preventing column blockage in HPLC or injector contamination in GC.[1]
-
Solvent Evaporation & Reconstitution : Gently evaporate the extraction solvent under a stream of nitrogen or using a rotary evaporator. It is crucial to avoid heating to high temperatures to prevent the loss of the analyte. Reconstitute the dried residue in a precise volume of a solvent suitable for the chosen analytical technique (e.g., Acetonitrile for RP-HPLC, a deuterated solvent for NMR). This step ensures the final concentration is known and appropriate for the instrument's detection range.[4]
Caption: General workflow for preparing an analytical sample from a complex reaction mixture.
Part 2: Comparative Analysis of Quantitative Techniques
The choice of an analytical instrument depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, sample throughput, and available equipment.[6]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility with a wide range of compounds, including those that are non-volatile or thermally unstable.[7][8]
Scientific Principles & Rationale For this compound, a molecule of moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9] In RP-HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. Separation occurs as the analyte partitions between the two phases; less polar compounds are retained longer on the column. The strong UV absorbance of the benzonitrile functional group makes UV detection a highly sensitive and reliable method for quantification.[9]
Detailed Experimental Protocol: RP-HPLC-UV
-
HPLC System : A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[9]
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Deionized Water.
-
Mobile Phase B : Acetonitrile (ACN).
-
Gradient Program : 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes. A gradient is used initially to ensure elution of all components and identify potential interferences.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C, to ensure reproducible retention times.
-
Detection : UV at 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume : 10 µL.
-
Standard Preparation : Prepare a stock solution of a certified reference standard of this compound (e.g., 1000 µg/mL) in acetonitrile.[9] Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution to establish linearity.
Caption: Step-by-step workflow for the quantitative analysis via HPLC.
Advantages vs. Disadvantages
-
Expertise & Experience : HPLC is highly robust and suitable for a vast array of analytes, making it a versatile workhorse in any QC lab.[6] Its operation at ambient or slightly elevated temperatures is ideal for thermally sensitive molecules.[7]
-
Trustworthiness : The use of a PDA detector allows for peak purity analysis by examining the UV spectrum across the entire peak, providing a higher degree of confidence that the peak corresponds only to the analyte of interest.
-
Limitations : Analysis times can be longer compared to modern GC methods, typically in the range of 10-60 minutes per sample.[8] It also requires large volumes of expensive and potentially hazardous organic solvents.[6]
B. Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition.[5][10] Given that this compound is a solid with a defined melting point (78 °C), it is sufficiently volatile for GC analysis.[11]
Scientific Principles & Rationale In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of analytes between the two phases, which is primarily governed by their boiling points and their specific interactions with the stationary phase.[10] For a halogenated compound like this, an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) offers exceptional sensitivity and selectivity, minimizing interference from non-halogenated matrix components.[12][13] Coupling GC with a Mass Spectrometer (GC-MS) provides the highest level of certainty in identification and quantification.[14]
Detailed Experimental Protocol: GC-XSD
-
GC System : A GC equipped with a split/splitless injector, a capillary column, and a Halogen-Specific Detector (XSD) or ECD.
-
Column : A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a cyanopropylphenyl polysiloxane stationary phase) is a good choice for separating aromatic compounds.
-
Carrier Gas : Helium or Nitrogen, at a constant flow of 1.5 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This ensures sharp peaks and elution of any less volatile impurities.
-
Detector Temperature : 300 °C.
-
Injection Mode : Split (e.g., 20:1 ratio) to avoid column overload with concentrated samples.
-
Standard Preparation : Similar to HPLC, prepare a stock and calibration curve in a suitable volatile solvent like ethyl acetate.
Caption: Step-by-step workflow for the quantitative analysis via GC.
Advantages vs. Disadvantages
-
Expertise & Experience : GC typically produces very narrow, sharp peaks due to high column efficiency, which is excellent for precise quantification.[8][15] Analysis times are often much faster than HPLC.[8][15]
-
Trustworthiness : The high selectivity of detectors like XSD or ECD means that results are less likely to be affected by co-eluting, non-halogenated impurities, leading to a very clean baseline and reliable quantification.[13]
-
Limitations : The primary constraint of GC is the requirement for thermal stability and volatility; it is unsuitable for thermally labile or non-volatile compounds.[6][7] The high temperatures used can potentially cause degradation of sensitive analytes.[15]
C. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that quantifies molecules by measuring the NMR signal response relative to a certified internal standard. The presence of two fluorine atoms in this compound makes ¹⁹F NMR an exceptionally powerful and specific quantitative tool.[16]
Scientific Principles & Rationale The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments, second only to ¹H.[16][17] In qNMR, the integral of a specific resonance signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a fluorine-containing internal standard to a precisely weighed sample, the concentration of the analyte can be determined by comparing the integrals of their respective ¹⁹F signals, without the need for a calibration curve of the analyte itself.[18]
Detailed Experimental Protocol: ¹⁹F qNMR
-
NMR System : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Sample Preparation :
-
Accurately weigh ~10-20 mg of the prepared sample residue into an NMR tube.
-
Accurately add a precise volume of a stock solution containing a known concentration of a fluorine internal standard (e.g., α,α,α-Trifluorotoluene). The standard should have a simple ¹⁹F spectrum with peaks that do not overlap with the analyte.
-
Add a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve the sample and standard.
-
-
Acquisition Parameters :
-
Pulse Angle : 30° or 90°. A 90° pulse provides maximum signal but requires a longer relaxation delay.[18]
-
Relaxation Delay (D1) : This is the most critical parameter for quantification. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard to ensure complete relaxation and accurate integration. A value of 60 seconds is often a safe starting point.[18]
-
Acquisition Time (AT) : Typically 1-2 seconds.
-
Number of Scans : 32 or more, to achieve an adequate signal-to-noise ratio.[18]
-
-
Data Processing : Apply appropriate phasing and baseline correction. Integrate the distinct signals for the analyte and the internal standard. Calculate the concentration using the standard qNMR equation.
Caption: Step-by-step workflow for the quantitative analysis via ¹⁹F qNMR.
Advantages vs. Disadvantages
-
Expertise & Experience : qNMR is a primary ratio method, meaning it can provide highly accurate results without needing a specific certified reference material of the analyte, which is a significant advantage in early-stage development. It is also non-destructive.[17]
-
Trustworthiness : The specificity of ¹⁹F NMR is extremely high. The wide chemical shift range means signal overlap is rare, and the structural information provided by the spectrum confirms the identity of the analyte being quantified.[18]
-
Limitations : The primary drawback is sensitivity; qNMR is significantly less sensitive than chromatographic techniques. It requires a higher concentration of the analyte and is not suitable for trace-level analysis. The instrumentation is also the most expensive and requires a specialized operator.
Part 3: Performance Comparison and Method Selection
To facilitate an objective comparison, the following table summarizes key performance metrics for the three techniques. The values presented are typical and serve as a guideline for method selection.
| Parameter | HPLC-UV | GC-XSD | ¹⁹F qNMR |
| Principle | Polarity-based Separation | Volatility-based Separation | Nuclear Spin Properties |
| Selectivity | Moderate to High | High to Very High | Very High |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~10 - 50 µg/mL |
| Precision (RSD%) | < 2% | < 2% | < 1% |
| Analysis Time/Sample | 15 - 30 min | 5 - 15 min | 10 - 20 min (plus long delay) |
| Calibration | External Calibration Curve | External Calibration Curve | Internal Standard (Primary) |
| Relative Cost | Medium | Medium | High |
| Best For... | Routine QC, Purity, Stability | Trace Impurities, High Throughput | Purity of Standards, No Analyte Std. |
Choosing the Right Method: A Scientist's Perspective
The optimal analytical method is dictated by the analytical objective.
-
For routine quality control (QC) in a manufacturing environment where high throughput and robustness are key, a validated GC method is often superior due to its speed and the high selectivity of a halogen-specific detector.
-
For method development, stability studies, and formulation analysis , where a variety of matrices and potential degradation products may be encountered, the versatility of HPLC makes it an invaluable tool.[19]
-
For the certification of reference materials or when an analytical standard of the analyte is not yet available, qNMR is the undisputed choice due to its status as a primary method that does not rely on an identical standard for quantification.
Ultimately, the validation of any chosen analytical method is paramount.[20] This documented process provides evidence that the method is suitable for its intended purpose, ensuring the accuracy, precision, and reliability of the results, which is a non-negotiable requirement in the pharmaceutical industry.[20][21][22]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 8, 2026.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
- ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved January 8, 2026.
- Separation Science. (2023, December 8). Quantitative Accuracy and Sample Preparation: Pre-Preparation Steps to Improve Results.
- Scribd. (n.d.). Sample Preparation in Quantitative Analysis.
- Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- International Journal of Pharmaceutical and Life Sciences. (n.d.). Analytical method validation: A brief review.
- ANR. (n.d.). Detection and quantification of fluorinated pollutants Fluorine NMR.
- Retsch. (n.d.). Sample Preparation Process - Step by step.
- ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the....
- Analytical Toxicology. (2017, September 4). Gas Chromatography.
- National Institutes of Health. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography.
- National Institutes of Health. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Retrieved January 8, 2026.
Sources
- 1. agilent.com [agilent.com]
- 2. Quantitative Accuracy and Sample Preparation: Pre-Preparation Steps to Improve Results | Separation Science [sepscience.com]
- 3. scribd.com [scribd.com]
- 4. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 5. organomation.com [organomation.com]
- 6. veeprho.com [veeprho.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
- 13. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 18. acgpubs.org [acgpubs.org]
- 19. particle.dk [particle.dk]
- 20. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 21. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 22. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to Cost-Effective Synthesis of 4-Bromo-2,6-difluorobenzonitrile
Introduction:
4-Bromo-2,6-difluorobenzonitrile is a pivotal building block in the synthesis of high-value pharmaceuticals and agrochemicals. Its trifunctional nature, featuring a nitrile group, a bromine atom, and a difluorinated phenyl ring, makes it an attractive intermediate for introducing these key pharmacophores into complex molecular architectures. The efficiency and economic viability of its synthesis are therefore of paramount importance to researchers and professionals in the drug development and chemical manufacturing sectors. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, with a focus on cost-effectiveness, safety, and scalability. The insights presented herein are grounded in experimental data from peer-reviewed literature and patent filings, offering a practical resource for selecting the optimal synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly approached via three distinct pathways, each commencing from a different commercially available starting material. The selection of a particular route is often a trade-off between raw material costs, process complexity, yield, and environmental, health, and safety (EHS) considerations.
Route 1: The Cyanide-Free Approach from 3,5-Difluorobromobenzene
This modern approach is gaining traction due to its avoidance of highly toxic cyanide reagents, a significant advantage in terms of industrial safety and environmental impact. The synthesis proceeds in two key steps: the formylation of 3,5-difluorobromobenzene to yield 4-bromo-2,6-difluorobenzaldehyde, followed by the conversion of the aldehyde to the target nitrile.
Logical Workflow for Route 1
Caption: Route 1: Cyanide-Free Synthesis from 3,5-Difluorobromobenzene.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde [1]
-
To a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) at -70°C, a solution of lithium diisopropylamide (LDA) is added dropwise.
-
After stirring for 30 minutes, N,N-dimethylformamide (DMF) is added, and the reaction mixture is allowed to warm to 0°C.
-
The reaction is quenched with cold water, acidified, and the product is extracted with an organic solvent.
-
Purification via filtration through silica gel affords 4-bromo-2,6-difluorobenzaldehyde with a typical yield of around 78%.
Step 2: Synthesis of this compound [2]
-
A mixture of 4-bromo-2,6-difluorobenzaldehyde, hydroxylamine hydrochloride, and formic acid is heated to reflux for 10 hours.
-
The solvent is removed by distillation, and water is added to facilitate the distillation of the product.
-
The resulting aqueous solution is cooled, and the solid product is collected by suction filtration and washed to neutrality.
-
This method is reported to produce the final product with a yield of ≥80%.
This route's primary advantage is its circumvention of toxic cyanides, which significantly reduces the costs and complexities associated with handling and waste disposal of such materials. The starting material, 3,5-difluorobromobenzene, is also relatively inexpensive.[2]
Route 2: The Traditional Sandmeyer Reaction from 2,6-Difluoroaniline
The Sandmeyer reaction is a classical and widely utilized method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3] In the context of this compound synthesis, this route begins with 2,6-difluoroaniline, which undergoes bromination, diazotization, and subsequent cyanation.
Logical Workflow for Route 2
Caption: Route 2: Sandmeyer Reaction from 2,6-Difluoroaniline.
Experimental Protocol (General Procedure):
Step 1: Bromination of 2,6-Difluoroaniline
-
2,6-Difluoroaniline is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent to yield 4-bromo-2,6-difluoroaniline.
Step 2: Diazotization of 4-Bromo-2,6-difluoroaniline
-
4-Bromo-2,6-difluoroaniline is dissolved in a strong acid, typically sulfuric acid, and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added slowly while maintaining the low temperature to form the corresponding diazonium salt.
Step 3: Sandmeyer Cyanation
-
The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide.
-
The reaction mixture is typically heated to drive the reaction to completion, leading to the formation of this compound.
While this route is well-established, it is often criticized for its use of hazardous materials, including bromine and highly toxic metal cyanides. The diazotization step also requires careful temperature control to prevent the decomposition of the unstable diazonium salt. These factors can increase the operational costs and introduce significant safety and environmental challenges, particularly on an industrial scale.
Route 3: Dehydration of 4-Bromo-2,6-difluorobenzamide
This route offers a potentially more direct and higher-yielding final step compared to the Sandmeyer reaction. It involves the synthesis of 4-bromo-2,6-difluorobenzamide, which is then dehydrated to the target nitrile.
Logical Workflow for Route 3
Caption: Route 3: Dehydration of 4-Bromo-2,6-difluorobenzamide.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzamide
-
4-Bromo-2,6-difluorobenzoic acid is converted to its acid chloride, typically using thionyl chloride or oxalyl chloride.
-
The resulting acid chloride is then reacted with ammonia or an ammonia source to produce 4-bromo-2,6-difluorobenzamide.
Step 2: Dehydration to this compound [4]
-
To a solution of 4-bromo-2,6-difluorobenzamide in N,N-dimethylformamide (DMF) at 0°C, cyanuric chloride is added.
-
The reaction is stirred for 3 hours at 0°C.
-
Water is added to the reaction mixture, and the product is extracted with an organic solvent.
-
After workup and solvent removal, this compound is obtained with a reported yield of 86.9%.[4]
This route can be highly efficient, with the final dehydration step often proceeding in high yield. However, the overall cost-effectiveness depends on the availability and price of the starting 4-bromo-2,6-difluorobenzoic acid.
Cost-Effectiveness Comparison
To provide a clear and quantitative comparison of these synthetic routes, the following table summarizes the key metrics influencing their cost-effectiveness. Please note that raw material costs are subject to market fluctuations and should be considered as estimates.
| Metric | Route 1: From 3,5-Difluorobromobenzene | Route 2: From 2,6-Difluoroaniline (Sandmeyer) | Route 3: From 4-Bromo-2,6-difluorobenzamide |
| Starting Material Cost | Low to moderate | Moderate | High |
| Key Reagents | n-BuLi, DMF, Hydroxylamine, Formic Acid | Bromine/NBS, NaNO₂, H₂SO₄, CuCN | SOCl₂, NH₄OH, Cyanuric Chloride |
| Overall Yield | Good (around 62% over two steps) | Variable, often moderate | High (final step ~87%) |
| Process Complexity | Moderate (requires low temperatures) | High (multiple steps, hazardous reagents) | Moderate |
| Safety Concerns | Use of pyrophoric n-BuLi | Highly toxic cyanide, corrosive acids, bromine | Use of thionyl chloride and cyanuric chloride |
| Environmental Impact | Lower (cyanide-free) | High (cyanide and heavy metal waste) | Moderate |
| Scalability | Good, with appropriate engineering controls | Challenging due to safety and waste disposal | Good |
Conclusion and Recommendation
Based on the comprehensive analysis of the available synthetic routes, the cyanide-free approach starting from 3,5-difluorobromobenzene (Route 1) emerges as the most cost-effective and industrially viable option for the synthesis of this compound.
The primary drivers for this recommendation are:
-
Avoidance of Highly Toxic Reagents: The elimination of potassium or copper cyanide significantly reduces the risks to personnel and the environment, thereby lowering the costs associated with specialized handling, safety protocols, and waste treatment.
-
Cost-Effective Starting Material: 3,5-Difluorobromobenzene is a readily available and relatively inexpensive starting material.[2]
-
High Overall Yield: The two-step process offers a good overall yield, making it economically attractive.
While the Sandmeyer reaction (Route 2) is a classic method, its reliance on hazardous materials makes it less favorable from a modern process chemistry perspective, especially for large-scale production. The dehydration of 4-bromo-2,6-difluorobenzamide (Route 3) can be very efficient in its final step, but the higher cost of the starting material may render it less cost-effective overall.
For researchers and drug development professionals, the choice of synthetic route will always depend on the specific project requirements, available resources, and scale of operation. However, for those prioritizing a balance of cost, safety, and environmental responsibility, the cyanide-free route from 3,5-difluorobromobenzene presents a compelling and forward-looking strategy for the synthesis of this valuable chemical intermediate.
References
- A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. (2023, October 12). [Link]
- Preparation of this compound.
- Preparation of this compound.
- A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. (2023, October 12). [Link]
- A Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry.
- Pd Catalysis in Cyanide-Free Synthesis of Nitriles from Haloarenes via Isoxazolines. PubMed. (2016, December 2). [Link]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Nitrile synthesis by C-C coupling (cyan
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Sandmeyer reaction. Wikipedia. [Link]
Sources
A Comparative Guide to the pH Stability of 4-Bromo-2,6-difluorobenzonitrile: A Methodical Approach for Drug Development Professionals
In the landscape of modern drug discovery and development, the intrinsic stability of novel chemical entities is a cornerstone of a successful progression from a promising lead to a viable therapeutic. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior under various physiological and manufacturing-relevant stress conditions is not merely an academic exercise but a critical-path activity. This guide provides an in-depth, methodical framework for assessing the stability of 4-Bromo-2,6-difluorobenzonitrile under a range of pH conditions. Rather than presenting a simple data sheet, this document is designed to equip the reader with the scientific rationale, a robust experimental protocol, and a comparative mindset essential for making informed decisions in the demanding environment of pharmaceutical R&D.
The Significance of pH Stability in Drug Development: Why this compound Warrants Scrutiny
This compound is a highly functionalized aromatic ring system, a common motif in contemporary medicinal chemistry. The interplay of its substituents—a nitrile group, a bromine atom, and two fluorine atoms—creates a unique electronic environment that dictates its reactivity and, consequently, its stability. Understanding its degradation profile under acidic, neutral, and alkaline conditions is paramount for several reasons:
-
Predicting In Vivo Fate: The pH gradient of the gastrointestinal tract (ranging from ~1.5 in the stomach to ~8.0 in the colon) can significantly impact the structural integrity of an orally administered drug.
-
Formulation Development: The choice of excipients and the final formulation's pH are critical for ensuring drug stability and shelf-life.[1]
-
Manufacturing and Storage: The pH of solutions during synthesis, purification, and storage can influence the impurity profile of the active pharmaceutical ingredient (API).
-
Regulatory Compliance: Regulatory bodies such as the FDA and ICH mandate forced degradation studies to understand the degradation pathways and to develop and validate stability-indicating analytical methods.[2][3]
Theoretical Assessment of this compound's Reactivity
The stability of this compound is primarily governed by the reactivity of its nitrile group and the susceptibility of the halogenated aromatic ring to nucleophilic attack.
Hydrolysis of the Nitrile Group
The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to ultimately yield a carboxylic acid.[4][5] The reaction is catalyzed by hydronium or hydroxide ions. The presence of two strongly electron-withdrawing fluorine atoms on the benzene ring is anticipated to enhance the electrophilicity of the nitrile carbon, thereby increasing its susceptibility to nucleophilic attack by water or hydroxide ions.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is electron-deficient due to the inductive and mesomeric effects of the two fluorine atoms and the nitrile group. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly under basic conditions where the hydroxide ion can act as a nucleophile. The positions ortho and para to the activating groups are the most likely sites for nucleophilic attack. In this molecule, the bromine atom is at the para position relative to the nitrile group and meta to the fluorine atoms, while the fluorine atoms are ortho and meta to the nitrile. The carbon-bromine bond is generally weaker than the carbon-fluorine bond, making the bromine atom a more probable leaving group in an SNAr reaction with hydroxide.
A Robust Experimental Protocol for Assessing pH Stability
This section outlines a comprehensive, self-validating experimental workflow for the forced degradation study of this compound.
Caption: Experimental workflow for the pH stability assessment.
Materials and Reagents
-
This compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Potassium phosphate monobasic (analytical grade)
-
Sodium tetraborate (analytical grade)
-
0.45 µm syringe filters
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Preparation of pH Solutions:
-
pH 2: 0.01 M HCl
-
pH 4: 0.05 M Acetate buffer
-
pH 7: 0.05 M Phosphate buffer
-
pH 9: 0.05 M Borate buffer
-
pH 12: 0.01 M NaOH
-
-
Incubation:
-
For each pH condition, add a known volume of the stock solution to the respective buffer to achieve a final concentration of 100 µg/mL.
-
Prepare control samples in each buffer and immediately neutralize and analyze (t=0).
-
Incubate all solutions in a temperature-controlled oven at 50°C, protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or DAD for peak purity analysis)
-
Injection Volume: 10 µL
Anticipated Degradation Pathways and Comparative Analysis
Based on the chemical structure of this compound, the following degradation pathways are hypothesized:
Sources
A Comparative Guide to the Characterization of Impurities in Commercial 4-Bromo-2,6-difluorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of successful synthesis, reproducibility, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-2,6-difluorobenzonitrile is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, where its unique electronic and structural properties are leveraged to create complex molecular architectures.[1] However, the presence of even trace-level impurities can lead to unforeseen side reactions, decreased yields, and the introduction of potentially toxic by-products in the final compound.
This guide provides an in-depth technical framework for the characterization and comparison of impurities in commercially available this compound. We will explore the likely genesis of these impurities by examining common synthetic routes and provide detailed, field-proven analytical protocols to empower researchers to conduct their own comprehensive purity assessments. This approach moves beyond a simple percentage purity value on a certificate of analysis, offering a deeper understanding of the true composition of this critical reagent.
The Genesis of Impurities: A Synthesis-Based Perspective
Understanding the manufacturing process of this compound is fundamental to predicting the potential impurity profile. Impurities are not random occurrences; they are logical consequences of the chosen synthetic pathway, including unreacted starting materials, intermediates, by-products from competing reactions, and residual solvents. The two most common routes for the synthesis of this compound are illustrative.
Route 1: The Sandmeyer Reaction from 2,6-Difluoroaniline
A prevalent method involves the diazotization of 2,6-difluoroaniline, followed by a Sandmeyer-type reaction to introduce the nitrile group, and a subsequent bromination step. Variations of this process are described in the chemical literature.
Caption: Synthetic pathway starting from 2,6-difluoroaniline.
This route can introduce several potential impurities:
-
Unreacted Starting Material: Residual 2,6-difluoroaniline.
-
Isomeric By-products: Incomplete or misdirected bromination can lead to isomers such as 3-bromo-2,6-difluorobenzonitrile or dibrominated species.
-
Side-reaction Products: Phenolic impurities can form if the diazonium salt reacts with water.
-
Inorganic Salts: Residual copper salts and other inorganic reagents used in the Sandmeyer reaction.
Route 2: Formylation and Dehydration from 3,5-Difluorobromobenzene
Another common approach begins with 3,5-difluorobromobenzene, which is formylated to produce 4-bromo-2,6-difluorobenzaldehyde. This aldehyde is then converted to the nitrile, often via an oxime intermediate which is subsequently dehydrated.[2]
Caption: Synthetic pathway starting from 3,5-difluorobromobenzene.
Impurities from this pathway can include:
-
Unreacted Starting Material: Residual 3,5-difluorobromobenzene.
-
Intermediate Impurities: The most significant potential impurity is the intermediate, 4-bromo-2,6-difluorobenzaldehyde. Its presence indicates an incomplete dehydration step.
-
Oxime Intermediate: Residual amounts of the oxime intermediate may also be present.
-
Reagent Carryover: Impurities from the formylation and dehydration reagents.
A Framework for Comparative Analysis: Recommended Analytical Protocols
To obtain a comprehensive impurity profile, no single analytical technique is sufficient. A multi-modal approach, leveraging the strengths of chromatography and spectroscopy, is essential. The following protocols are designed to be robust and self-validating, providing a clear and detailed picture of sample purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment, ideal for separating the main component from non-volatile organic impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram. Impurity peaks can be further investigated by collecting fractions for NMR analysis or by using an HPLC-MS system.
Causality Behind Choices: A C18 column is chosen for its broad applicability to moderately polar aromatic compounds. The gradient elution ensures that both more polar and less polar impurities can be effectively separated and eluted within a reasonable timeframe. A detection wavelength of 254 nm is selected as it is a common wavelength at which many aromatic compounds exhibit strong absorbance.
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and lower-boiling point by-products.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like acetone or ethyl acetate.
-
Data Analysis: The total ion chromatogram (TIC) is used to calculate purity by area percentage. The mass spectrum of each impurity peak can be compared against spectral libraries (e.g., NIST) for tentative identification.
Causality Behind Choices: A DB-5ms column is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds. The temperature program is designed to first separate any low-boiling point solvents and then ramp up to elute the target compound and any higher-boiling point impurities. EI at 70 eV is a standard ionization method that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural confirmation of the main component and the elucidation of unknown impurities. ¹⁹F NMR is particularly powerful for this class of compounds.
Experimental Protocol: ¹⁹F NMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: An internal standard with a known ¹⁹F signal, such as trifluorotoluene, can be used for quantification if desired.
-
Acquisition Parameters:
-
Use a standard ¹⁹F pulse program.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei to ensure accurate integration for quantification. A D1 of 20-30 seconds is a good starting point.[3]
-
-
Data Analysis: The ¹⁹F NMR spectrum provides a distinct signal for each unique fluorine environment. The high chemical shift dispersion of ¹⁹F NMR often allows for the clear resolution of signals from structurally similar impurities that may co-elute in chromatography.[4][5] The chemical shift, multiplicity, and integration of impurity signals can be used to determine their structure, often in conjunction with ¹H and ¹³C NMR data.
Causality Behind Choices: ¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it an excellent probe for identifying and distinguishing between closely related fluorinated compounds.[4] The large chemical shift range minimizes signal overlap, which is often a challenge in ¹H NMR.[5] Using a long relaxation delay is critical for accurate quantification, as it ensures that all fluorine nuclei have fully relaxed before the next pulse, making the signal integrals directly proportional to the molar concentration.[3]
Data Interpretation and Comparison
By applying these three analytical methods to samples of this compound from different commercial suppliers, a comprehensive impurity profile can be constructed. The results can be summarized in a table for direct comparison.
Table 1: Hypothetical Comparative Impurity Profile
| Impurity ID | Retention Time (HPLC) | Retention Time (GC) | ¹⁹F NMR Shift (ppm) | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) | Likely Identity |
| Main | 15.2 min | 12.5 min | -110.5 | 99.5 | 98.8 | 99.8 | This compound |
| Impurity 1 | 12.1 min | 10.8 min | - | 0.2 | 0.5 | 0.1 | 3,5-Difluorobromobenzene |
| Impurity 2 | 14.5 min | 11.9 min | - | 0.1 | 0.4 | Not Detected | 4-Bromo-2,6-difluorobenzaldehyde |
| Impurity 3 | 16.8 min | 13.2 min | -108.2, -112.0 | 0.15 | 0.2 | Not Detected | Isomeric Dibromo-difluorobenzonitrile |
| Impurity 4 | - | 3.5 min | - | 0.05 | 0.1 | 0.1 | Residual Toluene |
This structured approach allows researchers to move beyond a simple purity number and make informed decisions based on the specific nature and quantity of impurities present. For applications where certain impurities, such as a reactive aldehyde, could be detrimental to subsequent reactions, a supplier with a lower level of that specific impurity would be the superior choice, even if the overall purity percentage is slightly lower than a competitor's.
Conclusion
The characterization of impurities in critical starting materials like this compound is a vital exercise in due diligence for any research or development program. A thorough understanding of the synthetic origins of potential impurities, combined with a multi-pronged analytical strategy employing HPLC, GC-MS, and NMR, provides the necessary data to comprehensively profile and compare commercial sources. This guide offers the foundational knowledge and detailed protocols to empower scientists to validate the quality of their reagents, ensuring the integrity and success of their scientific endeavors.
References
- Google Patents. (n.d.). CN101353317B - Preparation of this compound.
- Patsnap. (n.d.). Preparation of this compound - Eureka.
- GERSTEL. (n.d.). Application Notes | Analytical Methods & Resources.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- International Journal of Pharmaceutical Research & Applications. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Pharma Learning In Depth. (2024, October 15). Impurity Profiling in Pharmaceuticals [Video]. YouTube.
- Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- Waters. (n.d.). Useful Application Notes and References.
- University of Manchester. (2016). New NMR Tools for Impurity Analysis. Research Explorer.
- PubMed. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- Semantic Scholar. (2017). Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 4-Bromo-2,6-difluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 4-Bromo-2,6-difluorobenzonitrile Scaffold
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The this compound scaffold is an exemplary building block in this domain. Its unique electronic profile—an electron-withdrawing nitrile group, ortho- and meta-activating/deactivating fluorine atoms, and a versatile bromine handle for cross-coupling reactions—makes it a highly sought-after precursor for novel compound synthesis.[1]
However, the synthesis of a novel molecule is only the first step. The true challenge and the point at which scientific rigor is paramount lies in the unambiguous validation of its structure. An erroneous structural assignment can derail a research program, leading to wasted resources and flawed structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of analytical techniques, grounded in field-proven insights, to establish a self-validating system for the structural elucidation of compounds derived from this valuable scaffold. We will explore not just the "how" but the critical "why" behind each experimental choice.
The Synthetic Challenge: A Case Study
To frame our discussion, let us consider a common synthetic transformation: a Suzuki-Miyaura cross-coupling reaction to displace the bromine atom, a versatile method for forming carbon-carbon bonds.
Hypothetical Reaction Scheme: this compound reacts with a novel boronic acid (e.g., a substituted pyrazole-4-boronic acid) under palladium catalysis to yield a novel biaryl compound.
The central question is: how do we confirm, with absolute certainty, that we have synthesized the intended product and not an isomer or an unexpected byproduct? This requires a multi-technique, orthogonal approach where the results from each analysis corroborate the others.
The Validation Workflow: An Integrated Approach
A robust validation strategy is not linear but cyclical, where insights from one technique inform the next experiment. The goal is to build a congruent dataset where every piece of evidence points to a single, unambiguous structure.
Caption: A logical workflow for the synthesis and structural validation of a novel compound.
Comparative Analysis of Core Validation Techniques
No single technique provides a complete picture. Their power lies in their synergy. The choice of which techniques to use, and in what order, is dictated by the specific structural question being asked.
Pillar 1: Mass Spectrometry (MS) - What is the Mass?
Mass spectrometry is indispensable in drug discovery, providing a rapid assessment of molecular weight and formula.[2][3][4]
-
Low-Resolution MS (LRMS): Often coupled with Liquid Chromatography (LC-MS), this is the workhorse for monitoring reaction progress and confirming the molecular weight of the desired product in crude and purified samples.
-
High-Resolution MS (HRMS): This is a non-negotiable step. By measuring the mass-to-charge ratio to several decimal places, HRMS provides an exact mass, which can be used to determine the elemental composition and molecular formula.[5] This is the first critical test of a proposed structure.
Causality in Practice: If the HRMS-derived formula does not match the expected formula, the proposed structure is incorrect. There is no ambiguity. This prevents wasted time on more complex analyses like 2D NMR.
Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - What is the Connectivity?
NMR spectroscopy provides the most detailed information about the molecular structure in solution.[6][7] For fluorinated compounds, ¹⁹F NMR is not just an ancillary technique; it is a primary tool for validation.[8][9]
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon environments. For our scaffold, the C-F coupling constants (¹JCF, ²JCF, etc.) provide powerful diagnostic information about the proximity of carbons to the fluorine atoms.[10][11]
-
¹⁹F NMR: This is critical. Fluorine has a 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap.[8][11] The chemical shift of the fluorine signals provides immediate insight into their electronic environment, which changes predictably upon substitution at the 4-position.
Expert Insight: The true power of NMR is realized through two-dimensional (2D) experiments that reveal the bonding framework.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting molecular fragments.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): Directly maps the connectivity between protons and fluorine atoms, which is invaluable for confirming the regiochemistry of the newly introduced substituent relative to the fluorines.
Caption: Complementary nature of analytical techniques for structural validation.
Pillar 3: Vibrational Spectroscopy - What are the Functional Groups?
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a rapid and simple method to verify the presence of key functional groups. For our target molecule, the sharp, intense C≡N stretch (typically ~2230 cm⁻¹) is a key diagnostic peak.[12][13] The absence of a C-Br stretch and the appearance of new bands corresponding to the pyrazole ring would provide strong supporting evidence.
The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)
While the combination of MS and NMR can build a highly confident structural hypothesis, only SC-XRD provides direct, unambiguous proof of the three-dimensional atomic arrangement and, for chiral molecules, the absolute configuration.[14][15][16]
Trustworthiness: SC-XRD is the ultimate arbiter. If a high-quality crystal can be grown, the resulting structure is considered definitive proof.[17][18] It validates all the inferences made from spectroscopic data. However, the major limitation is the ability to grow a suitable single crystal, which can be a significant bottleneck.
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Elemental Composition, Molecular Formula | High accuracy, high sensitivity, small sample size | Provides no connectivity information |
| ¹H, ¹³C, ¹⁹F NMR | Atomic environments, 2D/3D connectivity (with 2D NMR) | Unrivaled detail on molecular framework in solution | Can be complex to interpret, requires soluble sample |
| FT-IR | Presence/Absence of Functional Groups | Fast, inexpensive, easy to operate | Provides limited structural information, not quantitative |
| SC-XRD | Absolute 3D atomic arrangement | Unambiguous, definitive structural proof | Requires a suitable single crystal (often difficult to obtain) |
| HPLC | Purity, Quantification | Excellent for assessing purity and isolating compounds | Provides no structural information beyond retention time |
Experimental Protocols
A self-validating system requires meticulous experimental practice. Below is a representative protocol for a crucial experiment in this workflow.
Protocol: Acquiring a Proton-Decoupled ¹⁹F NMR Spectrum
Objective: To obtain a high-resolution ¹⁹F NMR spectrum to determine the chemical shifts of the fluorine environments, providing a sensitive probe of successful substitution at the 4-position.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified novel compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a probe capable of ¹⁹F observation.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Experiment Selection: Select a standard 1D ¹⁹F experiment with proton decoupling (e.g., zgfhigqn on Bruker systems). The use of proton decoupling simplifies the spectrum by collapsing ¹H-¹⁹F coupling, resulting in sharp singlets for each fluorine environment.[8]
-
Parameter Optimization:
-
Spectral Width: Set a wide spectral width to encompass the expected chemical shift range for aromatic fluorines (e.g., -100 to -150 ppm). The large chemical shift range of fluorine is a key advantage of the technique.[10][11][19]
-
Transmitter Offset (O1): Center the transmitter frequency in the middle of the expected spectral region to ensure uniform excitation.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2-5 seconds to allow for adequate relaxation between scans.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain a flat baseline and pure absorption lineshapes.
-
Reference the spectrum. While various references can be used, external referencing to CFCl₃ (0 ppm) is standard.
-
-
Interpretation: Compare the chemical shifts of the two fluorine signals to that of the starting material (this compound). A significant downfield or upfield shift of these signals is a direct and sensitive confirmation that the chemical environment around the fluorine atoms has been altered, indicating successful substitution at the C4 position.
Conclusion
Validating the structure of a novel compound synthesized from this compound is a process of building a compelling, evidence-based case. It is an exercise in scientific integrity where data from orthogonal techniques are woven together to create a self-validating narrative. Relying on a single piece of data is insufficient. The confident assignment of a structure is only achieved when the molecular formula from HRMS is perfectly consistent with the intricate connectivity map from multi-dimensional NMR, supported by the functional group data from FT-IR, and ideally, confirmed in its entirety by the absolute 3D structure from SC-XRD. This rigorous, multi-faceted approach ensures that subsequent research, whether in drug development or materials science, is built on a solid and trustworthy foundation.
References
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.
- How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. (n.d.). Google Cloud.
- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
- Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review.
- Mass Spectrometry Imaging in Drug Development. (n.d.). ACS Publications.
- The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2018). Spectroscopy Online.
- A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles. (n.d.). Benchchem.
- Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). NIH.
- Small molecule crystallography. (n.d.). Excillum.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Springer Protocols.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Link.
- Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd.
- This compound. (n.d.). Biosynth.
- Application Note: Structural Elucidation of 2-Fluorohexane using ¹⁹F NMR Spectroscopy. (2025). Benchchem.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
- This compound synthesis. (n.d.). ChemicalBook.
- Simplifying Structure Elucidation of Fluorinated Small Molecules. (2019). Spectroscopy Online.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). ResearchGate.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). Chemical Science International Journal.
- Structure Elucidation of Fluorinated Compounds by NMR. (2020). JEOL Resources.
- Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL USA Inc.
- Preparation of this compound. (n.d.). Google Patents.
- A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Derivatives. (n.d.). Benchchem.
- 4-Bromo-2-fluorobenzonitrile synthesis. (n.d.). ChemicalBook.
- Synthesis method of 2, 6-difluorobenzonitrile. (n.d.). Google Patents.
Sources
- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. krssltd.com [krssltd.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rroij.com [rroij.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rigaku.com [rigaku.com]
- 15. excillum.com [excillum.com]
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jeolusa.com [jeolusa.com]
Efficacy Deep Dive: Benchmarking Agrochemicals Derived from 4-Bromo-2,6-difluorobenzonitrile
A Senior Application Scientist's Guide to the Performance of Benzoylphenylurea Insecticides
Authored for Researchers, Scientists, and Agrochemical Development Professionals
In the competitive landscape of crop protection, the molecular scaffold of 4-Bromo-2,6-difluorobenzonitrile serves as a critical gateway to a class of potent insect growth regulators: the Benzoylphenylurea (BPU) insecticides. This guide provides an in-depth comparison of the efficacy of agrochemicals derived from this versatile intermediate, with a particular focus on Lufenuron. We will explore the synthetic pathway, delve into the unique mode of action, and present a critical analysis of its performance against key agricultural pests in comparison to other widely used insecticides, supported by experimental data and detailed protocols.
From Precursor to Potency: The Synthetic Pathway
The journey from this compound to a highly effective insecticide like Lufenuron is a multi-step process rooted in fundamental organic chemistry. The initial nitrile group is first converted to a more reactive intermediate, 2,6-difluorobenzamide. This transformation is a standard hydrolysis reaction.[1][2] Subsequently, the benzamide is reacted to form 2,6-difluorobenzoyl isocyanate, a crucial building block for the final urea structure.[3][4][5]
The final stage of synthesis involves the reaction of 2,6-difluorobenzoyl isocyanate with a substituted aniline, in the case of Lufenuron, 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. This reaction forms the characteristic urea linkage that defines this class of insecticides.[3][4]
Caption: Generalized synthesis of Benzoylphenylurea insecticides.
Mechanism of Action: A Disruption of Growth
Benzoylphenylurea insecticides, including Lufenuron, are classified as Insect Growth Regulators (IGRs). Their mode of action is highly specific, targeting the synthesis of chitin, a vital component of an insect's exoskeleton. By inhibiting chitin formation, these compounds disrupt the molting process, particularly in larval stages. This leads to the inability of the insect to form a new, functional cuticle, resulting in mortality.[6] This targeted approach offers a significant advantage in terms of selectivity, with low toxicity to non-target organisms that do not possess chitin.
Caption: Mode of action of Benzoylphenylurea insecticides.
Comparative Efficacy: Lufenuron vs. The Field
The true measure of an agrochemical's utility lies in its performance against economically significant pests compared to existing solutions. Here, we present a comparative analysis of Lufenuron's efficacy against two major agricultural pests, the Tobacco Cutworm (Spodoptera litura) and the Diamondback Moth (Plutella xylostella), benchmarked against other leading insecticides.
Against Spodoptera litura
Spodoptera litura is a polyphagous pest that causes significant damage to a wide range of crops. Field trials have demonstrated the competitive efficacy of Lufenuron in managing this pest.
| Insecticide | Active Ingredient Class | Efficacy (% mortality or % leaf damage reduction) | Pest Stage | Reference |
| Lufenuron 5.4% EC | Benzoylphenylurea | 75.65% mortality (in combination with Emamectin Benzoate) | Larvae | [7] |
| Emamectin Benzoate 5% SG | Avermectin | Least seedling damage in tobacco nurseries | Larvae | [8] |
| Chlorantraniliprole 10% + Lambda-cyhalothrin 5% ZC | Anthranilic Diamide + Pyrethroid | 83.55% mortality | Larvae | [7] |
The data indicates that while combination formulations often show the highest efficacy, Lufenuron-containing treatments provide significant control of Spodoptera litura. One study highlighted that a combination of emamectin benzoate and lufenuron resulted in 80.03% mortality of S. litura larvae.[7] Another field study on groundnut crops showed that a combination of emamectin benzoate and lufenuron led to a 43.51% reduction in leaf damage over the untreated control.[9]
Against Plutella xylostella
The Diamondback Moth, Plutella xylostella, is notorious for its ability to develop resistance to insecticides. Therefore, novel modes of action, such as that of Lufenuron, are critical for effective management.
| Insecticide | Active Ingredient Class | LC50 (mg a.i. ml⁻¹) | Pest Stage | Reference |
| Lufenuron | Benzoylphenylurea | 1.14 | Larvae | [10] |
| Spinosad | Spinosyn | 0.37 | Larvae | [10] |
| Emamectin Benzoate | Avermectin | Most effective in field trials | Larvae | [10] |
| Indoxacarb | Oxadiazine | 1010.080 (µl/5000 ml) | Larvae | [11] |
Laboratory bioassays have quantified the lethal concentrations (LC50) of various insecticides against P. xylostella. While some studies indicate that other insecticides like spinosad may have a lower LC50, lufenuron remains a valuable tool, particularly in resistance management programs due to its distinct mode of action.[10] However, some field studies have shown lufenuron to be less effective than newer insecticides like spinosad and indoxacarb in reducing larval populations of P. xylostella on cauliflower.[12]
Experimental Protocols: Ensuring Scientific Rigor
The comparative efficacy data presented above is generated through standardized and reproducible experimental protocols. Below are outlines of two common bioassay methods used in insecticide efficacy testing.
Leaf-Dip Bioassay
This method is particularly useful for assessing the efficacy of insecticides against foliage-feeding insects.
Objective: To determine the lethal concentration (LC) of an insecticide required to cause mortality in a target insect population.
Procedure:
-
Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared in a suitable solvent (e.g., distilled water with a surfactant). A control solution (solvent only) is also prepared.
-
Leaf Treatment: Healthy, undamaged leaves of the host plant are excised and dipped into the respective insecticide solutions for a standardized period (e.g., 10-30 seconds).
-
Drying: The treated leaves are allowed to air dry completely.
-
Insect Infestation: Once dry, the leaves are placed in ventilated containers (e.g., Petri dishes with moistened filter paper). A known number of test insects (typically early instar larvae) are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Mortality is recorded at predetermined intervals (e.g., 24, 48, and 72 hours) after infestation.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 and other lethal concentration values.[13][14][15][16][17]
Caption: Workflow for a standard leaf-dip bioassay.
Topical Application Bioassay
This method is employed to determine the contact toxicity of an insecticide by applying a precise dose directly onto the insect's body.
Objective: To determine the lethal dose (LD) of an insecticide that causes mortality when applied directly to the insect.
Procedure:
-
Preparation of Dosing Solutions: Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.
-
Insect Immobilization: Test insects are briefly anesthetized (e.g., using CO2 or chilling) to facilitate handling.
-
Application: A micro-applicator is used to apply a precise, minute volume (e.g., 0.1-1 µL) of the insecticide solution to a specific location on the insect's body, typically the dorsal thorax.
-
Recovery and Observation: The treated insects are placed in clean containers with a food source and allowed to recover.
-
Incubation: The containers are kept under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at regular intervals.
-
Data Analysis: The data is analyzed using probit analysis to determine the LD50.[18][19][20][21][22]
Caption: Workflow for a topical application bioassay.
Conclusion
Agrochemicals derived from this compound, particularly Benzoylphenylurea insecticides like Lufenuron, represent a significant class of tools for integrated pest management. Their unique mode of action as chitin synthesis inhibitors provides a valuable mechanism for combating insecticide resistance. While their efficacy can vary depending on the target pest and environmental conditions, they demonstrate strong performance against key lepidopteran pests. The continued development and strategic use of these compounds, guided by rigorous efficacy testing as outlined in this guide, will be crucial for sustainable agriculture.
References
- Bioassay for monitoring insecticide toxicity in Bemisia tabaci popul
- Lufenuron Synthesis: A Look into the Chemical Production of a Key Insecticide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). NSF Public Access Repository. [Link]
- Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). Journal of Visualized Experiments. [Link]
- Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2017).
- Effectiveness of various ready-mix insecticides against Spodoptera litura (Fab.) infesting groundnut with respect to leaf damage. (n.d.).
- Preparation method of lufenuron compound. (2013).
- Comparative effectiveness of new insecticides against Spodoptera litura in tobacco nurseries. (n.d.).
- Topical Application of Insecticidal Active Ingredients. (2018). Protocols.io. [Link]
- Field efficacy of different insecticides against leaf-eating caterpillar Spodoptera litura infesting Soybean. (2024).
- Preparation method of carbamide pesticide lufenuron. (2021).
- N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea. (1986).
- Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). Journal of Visualized Experiments. [Link]
- Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022).
- Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. (n.d.). Journal of Tea Science Research. [Link]
- Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]
- Comparative toxicity and sublethal effects of emamectin benzoate, lufenuron and spinosad on Spodoptera littoralis Boisd. (Lepidoptera: Noctuidae). (2022).
- Method for continuously producing 2, 6-difluorobenzoyl isocyanate. (2021).
- Benzoylphenylurea derivative and its use as an insecticide. (1988).
- Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (2006).
- Bioassay method for toxicity studies of insecticide formulations to Tuta absoluta (meyrick, 1917). (2014). SciELO. [Link]
- Bioassay comparative dose efficacy of Lufenuron on the biology of Spodoptera litura (F.) on cauliflower. (2021). Pure and Applied Biology. [Link]
- 2,6-Difluorobenzoyl isocyanate/DFBI. (n.d.).
- Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. (2013).
- Evaluation of certain insecticides against diamondback moth (DBM) Plutella xylostella on cauliflower. (n.d.). SciSpace. [Link]
- Toxicity of Selected Insecticides (Spinosad, Indoxacarb and Abamectin) Against the Diamondback Moth (Plutella xylostella L.) on. (n.d.). Journal of Entomology and Zoology Studies. [Link]
- Relative toxicity of different insecticides against larvae of Plutella xylostella (Linnaeus) in Punjab. (n.d.). Connect Journals. [Link]
- Pesticide resistance in Plutella xylostella (Lepidoptera: Plutellidae) populations from Togo and Benin. (2013). CGSpace. [Link]
- 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. (2022). ZORA (Zurich Open Repository and Archive). [Link]
Sources
- 1. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103360284A - Preparation method of lufenuron compound - Google Patents [patents.google.com]
- 5. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 6. US4734436A - Benzoylphenylurea derivative and its use as an insecticide - Google Patents [patents.google.com]
- 7. biochemjournal.com [biochemjournal.com]
- 8. bioticapublications.com [bioticapublications.com]
- 9. biochemjournal.com [biochemjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. archive.aessweb.com [archive.aessweb.com]
- 12. scispace.com [scispace.com]
- 13. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. rjas.org [rjas.org]
- 16. entomoljournal.com [entomoljournal.com]
- 17. scielo.br [scielo.br]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 20. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 21. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,6-difluorobenzonitrile: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Bromo-2,6-difluorobenzonitrile, a halogenated aromatic nitrile compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: It is toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1][2][3][4][5] The nitrile group (-CN) is a key structural feature, and related compounds can release hydrogen cyanide upon combustion or hydrolysis under certain conditions.
-
Irritation: The compound can cause skin and serious eye irritation.[5][6]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Discharge into drains or sewer systems is strictly prohibited.[1][4][7]
These hazards dictate that this compound must be treated as a hazardous waste and handled with appropriate personal protective equipment (PPE) at all times.
Table 1: Hazard Classification and Personal Protective Equipment
| Hazard ID | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | H301: Toxic if swallowedH312+H332: Harmful in contact with skin or if inhaled | Gloves: Chemical-resistant gloves (Nitrile recommended).[8][9][10][11]Lab Coat: Standard laboratory coat.Eye Protection: Safety goggles with side-shields.[4][7]Respiratory: Use in a well-ventilated area or chemical fume hood.[4][7] |
| Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | Gloves: Chemical-resistant gloves.Eye Protection: Safety goggles with side-shields.[4][7] |
| Environmental | Halogenated Organic Compound | All handling and disposal steps must prevent release into the environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to mitigate risks from the point of waste generation to its final disposition.
Step 1: Segregation and Labeling at the Point of Generation
-
Immediate Segregation: As soon as this compound is deemed waste, it must be segregated from non-hazardous materials. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable container for solid waste. The container must be made of a material compatible with the chemical.
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
Step 2: Handling and Temporary Storage in the Laboratory
-
PPE Adherence: All handling of the waste container must be done while wearing the appropriate PPE as detailed in Table 1.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.[7] A secondary containment bin is recommended to mitigate spills.
-
Log Keeping: Maintain a log of the accumulated waste, noting the quantity and date. This is crucial for regulatory compliance and for the final disposal facility.
Step 3: Final Disposal Pathway
The recommended and often mandated disposal method for halogenated organic compounds is high-temperature incineration.[6][7] This is because these compounds are often resistant to biological degradation.
-
Licensed Professional Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[12] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Incineration: The preferred method of destruction is controlled incineration in a facility equipped with flue gas scrubbing capabilities.[6][7] This ensures the complete breakdown of the molecule and captures any hazardous byproducts, such as hydrogen halides (HF, HBr) and nitrogen oxides, that may form during combustion. The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds, making professional handling a legal requirement.[13][14][15]
-
Decontamination of Empty Containers: Any container that held this compound must be treated as hazardous waste. Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.[7] The decontaminated container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[7]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor and institutional safety officer.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a designated hazardous waste container without creating dust.[1][12]
-
Decontaminate the Area: Once the bulk material is collected, decontaminate the spill area with a suitable solvent and absorbent pads. Collect all cleanup materials as hazardous waste.
-
Seek Medical Attention: If there is any personal exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.[1][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, adhering to a strict, step-by-step disposal protocol, and relying on professional hazardous waste services for final disposition, we can ensure a safe working environment and protect our planet. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). Restored CDC.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
- Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
- Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024, September 14). AIBON SAFETY.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention.
- MSDS of this compound. (2008, November 6).
- This compound. (n.d.). PubChem.
- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed.
- Chemical Label for this compound. (n.d.).
- 2-Bromo-4,6-difluorobenzonitrile Safety Data Sheet. (2020, November 25). NET.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central.
- EPA HAZARDOUS WASTE CODES. (n.d.).
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). EPA.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. echemi.com [echemi.com]
- 5. This compound, 5G | Labscoop [labscoop.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. soscleanroom.com [soscleanroom.com]
- 9. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 10. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 11. aibonsafety.com [aibonsafety.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Researcher's Guide to the Safe Handling of 4-Bromo-2,6-difluorobenzonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2,6-difluorobenzonitrile, a compound that, while valuable, presents significant health hazards. Our goal is to empower you, our fellow researchers, with the knowledge to work confidently and safely, transforming potential risks into manageable and controlled parameters. This is not merely a protocol; it is a framework for responsible scientific practice.
Hazard Analysis: Understanding the Risks
This compound is classified as a toxic substance.[1][2] The primary routes of exposure are ingestion, skin contact, and inhalation, all of which can have harmful or toxic effects.[1][2][3][4] It is also known to cause significant skin and serious eye irritation.[2][5][6][7] A thorough understanding of these hazards is the critical first step in establishing a robust safety plan. The causality is clear: direct contact or inhalation allows the compound to exert its toxic effects, making the prevention of exposure our primary directive.
GHS Hazard Statements:
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H301/H302 | Danger/Warning |
| Acute Toxicity, Dermal | H311/H312 | Danger/Warning |
| Acute Toxicity, Inhalation | H331/H332 | Danger/Warning |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
Data sourced from multiple supplier Safety Data Sheets.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision designed to create an impermeable barrier between you and the chemical.
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice due to their high resistance to a wide range of chemicals, including solvents and nitriles.[8][9][10][11] Always inspect gloves for any signs of degradation or puncture before use.[5][12] The principle here is to prevent dermal absorption, a primary route of toxic exposure for this compound.[3]
-
Eye and Face Protection : Tightly fitting safety goggles are required to protect against accidental splashes.[4][13] Given the "serious eye irritation" classification, this is a non-negotiable requirement.[2][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[12][13]
-
Skin and Body Protection : A lab coat is standard, but for handling larger quantities or in situations with a high risk of spillage, impervious clothing or a chemical-resistant apron is necessary.[4][13] The goal is to minimize any potential skin contact.
-
Respiratory Protection : All work with this compound solid should be conducted in a certified chemical fume hood to control airborne dust and vapors.[14][15] If engineering controls are not sufficient or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5][16] This directly mitigates the inhalation hazard.[1][2]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide provides a framework for the safe handling of this compound.
Pre-Experiment Preparation
-
Designate a Workspace : All handling of this compound must occur within a designated area, clearly marked, and inside a chemical fume hood.[14][15]
-
Assemble PPE : Before handling the chemical, ensure all required PPE is readily available and has been inspected for integrity.
-
Prepare for Spills : Have a spill kit readily accessible. The kit should contain absorbent materials suitable for chemical spills, and appropriate waste disposal bags.
-
Review Safety Data Sheet (SDS) : Always have the SDS accessible.[5] It contains critical information on first aid and emergency procedures.
Handling and Experimental Use
-
Weighing : If weighing the solid, do so within the fume hood. Use a draft shield to prevent the fine powder from becoming airborne.
-
Dissolving : When making solutions, add the solid to the solvent slowly. Avoid splashing.
-
General Handling : Always use tools (spatulas, forceps) to handle the solid. Never touch the material directly, even with gloves on.[12] Avoid any actions that could generate dust.[4][5][12][17]
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2][6][15][17]
Workflow for Handling this compound
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. This compound, 5G | Labscoop [labscoop.com]
- 3. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
